molecular formula C36H55F3N8O12S B8081558 Neurokinin A(4-10) TFA

Neurokinin A(4-10) TFA

カタログ番号: B8081558
分子量: 880.9 g/mol
InChIキー: DGAULPBEJYPPKO-CVZMTQALSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Neurokinin A(4-10) TFA is a useful research compound. Its molecular formula is C36H55F3N8O12S and its molecular weight is 880.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N8O10S.C2HF3O2/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46;3-2(4,5)1(6)7/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAULPBEJYPPKO-CVZMTQALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55F3N8O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

880.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (4-10), a C-terminal heptapeptide (B1575542) fragment of the tachykinin Neurokinin A (NKA), is a potent and selective agonist for the tachykinin neurokinin-2 receptor (NK2R).[1][2] Its sequence is Asp-Ser-Phe-Val-Gly-Leu-Met-NH2.[1][3] This guide provides a comprehensive overview of the mechanism of action of Neurokinin A(4-10), with a particular focus on its interaction with the NK2 receptor and the subsequent intracellular signaling cascades. The trifluoroacetate (B77799) (TFA) salt is a common counterion resulting from the purification of synthetic peptides and its potential biological effects are also considered.[4][5]

Core Mechanism of Action: NK2 Receptor Agonism

Neurokinin A(4-10) exerts its biological effects primarily by binding to and activating the NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6][7] Tachykinin receptors, including NK1, NK2, and NK3, are characterized by seven transmembrane domains and their interaction with G proteins to transduce extracellular signals into intracellular responses.[6][8] While the endogenous ligand Neurokinin A shows a preference for the NK2 receptor, it can also interact with other tachykinin receptors.[6][9] However, the truncated form, NKA(4-10), demonstrates greater potency at the NK2 receptor.[10]

The interaction of Neurokinin A(4-10) with the NK2 receptor is highly dependent on its amino acid sequence and chirality. Structure-activity relationship studies have highlighted the critical role of specific residues for receptor binding and agonist activity. The side chains of Asp(4), Phe(6), Val(7), Leu(9), and Met(10) are crucial for its function.[11] Any alterations, particularly in the chirality of these amino acids, can significantly reduce binding affinity and functional potency.[11]

The Role of Trifluoroacetate (TFA)

It is important to note that commercially available synthetic peptides like Neurokinin A(4-10) are often supplied as TFA salts. Trifluoroacetic acid is commonly used in peptide synthesis and purification.[4][5] Researchers should be aware that TFA itself can have biological effects, including altering cell growth and proliferation, which could potentially confound experimental results.[4][12][13] Therefore, it is recommended to use a hydrochloride or other biologically equivalent salt for in-vitro and in-vivo studies to ensure that the observed effects are solely attributable to the peptide itself.[4][12]

Signaling Pathways

Upon binding of Neurokinin A(4-10) to the NK2 receptor, a conformational change is induced in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family.[7][14] This initiates a cascade of intracellular signaling events.

Gq/Phospholipase C Pathway

The activation of the Gq protein leads to the stimulation of phospholipase C (PLC).[7][15] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][15]

  • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[7][16]

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[7][15] PKC, in turn, phosphorylates a variety of downstream target proteins, leading to a cellular response.

The elevation of intracellular calcium is a key event in NK2 receptor-mediated signaling and is responsible for many of the physiological effects of Neurokinin A(4-10), such as smooth muscle contraction.[7][17]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates targets Ca Ca²⁺ Ca->PKC Co-activates Ca->Response Mediates ER->Ca Releases

Figure 1. Gq/Phospholipase C Signaling Pathway Activated by Neurokinin A(4-10).

Gs/Adenylyl Cyclase Pathway

In addition to the canonical Gq pathway, studies have shown that NK2 receptor activation can also lead to the stimulation of adenylyl cyclase via Gs protein coupling, resulting in an increase in intracellular cyclic AMP (cAMP).[10][15] This suggests that the NK2 receptor can couple to multiple G protein subtypes, leading to diverse downstream signaling events.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds Gs Gs Protein NK2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Figure 2. Gs/Adenylyl Cyclase Signaling Pathway Activated by Neurokinin A(4-10).

Data Presentation

Table 1: Binding Affinities (Ki) of Neurokinin A(4-10) Analogues at Human NK1 and NK2 Receptors
CompoundNK1 Receptor pKiNK2 Receptor pKiNK1/NK2 Ki Ratio
Neurokinin A7.919.2120
[Lys5,MeLeu9,Nle10]-NKA(4-10)7.089.91674
[Arg5,MeLeu9,Nle10]-NKA(4-10)7.169.91561
[β-Ala8]-NKA(4–10)6.888.84-
Data sourced from Rupniak et al. (2018).[10]
Table 2: Functional Potency (EC50) of Neurokinin A(4-10) Analogues for Intracellular Calcium Mobilization
CompoundNK1 Receptor pEC50NK2 Receptor pEC50NK1/NK2 EC50 Ratio
Neurokinin A8.0110.19151
[Lys5,MeLeu9,Nle10]-NKA(4-10)7.069.08105
[Arg5,MeLeu9,Nle10]-NKA(4-10)7.319.1570
[β-Ala8]-NKA(4–10)6.948.6754
Data sourced from Rupniak et al. (2018).[10]
Table 3: Functional Potency (EC50) of Neurokinin A(4-10) Analogues for cAMP Stimulation
CompoundNK1 Receptor pEC50NK2 Receptor pEC50NK1/NK2 EC50 Ratio
Neurokinin A8.7110.162.8
[Lys5,MeLeu9,Nle10]-NKA(4-10)7.559.4274
[β-Ala8]-NKA(4–10)6.919.30244
Data sourced from Rupniak et al. (2018).[10]

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a ligand for a receptor.

  • Membrane Preparation: CHO cells stably expressing human recombinant NK1 or NK2 receptors are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Binding Reaction: Cell membranes are incubated with a radiolabeled ligand (e.g., [125I]-NKA for NK2 receptors or [3H]-Septide for NK1 receptors) and varying concentrations of the unlabeled competitor ligand (e.g., Neurokinin A(4-10) or its analogues).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma or beta counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]

Radioligand_Binding_Workflow A CHO cells expressing NK1 or NK2 receptors B Homogenization and Centrifugation A->B C Isolated Cell Membranes B->C D Incubation with: - Radiolabeled Ligand - Unlabeled Competitor C->D E Rapid Filtration D->E F Measure Radioactivity E->F G Data Analysis (IC50, Ki) F->G

Figure 3. Experimental Workflow for Radioligand Binding Assays.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture and Loading: CHO cells expressing the receptor of interest are seeded in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Stimulation: The cells are stimulated with varying concentrations of the agonist (e.g., Neurokinin A(4-10)).

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[10]

cAMP Stimulation Assay

This assay quantifies the production of cyclic AMP following receptor activation.

  • Cell Culture and Treatment: CHO cells expressing the receptor of interest are incubated with various concentrations of the agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The EC50 value is determined from the dose-response curve for cAMP production.[10]

Conclusion

Neurokinin A(4-10) TFA is a valuable pharmacological tool for studying the NK2 receptor. Its primary mechanism of action involves the activation of the NK2 receptor, leading to the stimulation of Gq/PLC and Gs/adenylyl cyclase signaling pathways. The resulting increases in intracellular calcium and cAMP mediate a range of physiological responses. The selectivity and potency of Neurokinin A(4-10) and its analogues make them important leads in the development of novel therapeutics targeting conditions where the NK2 receptor is implicated. It is crucial for researchers to consider the potential confounding effects of the TFA counterion in their experimental designs.

References

Neurokinin A(4-10) TFA: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Neurokinin A(4-10) trifluoroacetate (B77799) (TFA), a potent and selective agonist for the tachykinin NK2 receptor. The discovery of this C-terminal heptapeptide (B1575542) fragment of Neurokinin A (NKA) stemmed from structure-activity relationship studies that identified the core pharmacophore responsible for NKA's biological activity. This document details the chemical synthesis of Neurokinin A(4-10) TFA via solid-phase peptide synthesis (SPPS), outlines its purification and characterization, and presents its pharmacological profile. Furthermore, it elucidates the primary signaling pathway activated upon its binding to the NK2 receptor. This guide is intended to be a comprehensive resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development, providing the necessary technical details to facilitate further investigation and application of this important research tool.

Discovery and Background

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, was first isolated in 1983. Tachykinins, including Substance P, Neurokinin A, and Neurokinin B, share a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2 and are involved in a wide range of physiological processes.[1] Structure-activity relationship (SAR) studies on NKA revealed that its biological activity, particularly its potent contractile effects on smooth muscle, is primarily mediated by the C-terminal region of the peptide.[2]

Subsequent investigations into truncated fragments of NKA led to the identification of Neurokinin A(4-10) as a potent and selective agonist for the NK2 receptor.[2] This heptapeptide, comprising the amino acid sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2, retains the essential residues for high-affinity binding and activation of the NK2 receptor while exhibiting reduced affinity for the NK1 receptor compared to the full-length NKA.[3] Further SAR studies on NKA(4-10) have highlighted the critical role of specific amino acid residues, such as Phenylalanine at position 6, for its potent biological activity.[4] The trifluoroacetate (TFA) salt form is a common counter-ion resulting from the purification of the synthetic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent.

Chemical Synthesis

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of Neurokinin A(4-10)

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple the first amino acid (Fmoc-Met-OH) to the deprotected resin. Activate the Fmoc-Met-OH with DIC and HOBt in DMF and add it to the resin. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

  • Repetitive Cycles: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Leu, Gly, Val, Phe, Ser(tBu), Asp(OtBu)).

  • Cleavage and Deprotection: Once the peptide chain is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Washing: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash it several times with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Lyophilization: Dry the crude peptide pellet under vacuum to obtain a white powder.

G Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Amino_Acid_Coupling Wash2 Wash (DMF, DCM) Amino_Acid_Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Final_Product This compound Lyophilization->Final_Product

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Purification and Characterization

The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and other impurities. This is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then characterized to confirm its identity and purity.

Experimental Protocol: Purification and Characterization

Purification by RP-HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of mobile phase A.

    • Inject the sample onto the equilibrated C18 column.

    • Run the gradient and collect fractions corresponding to the major peak.

    • Analyze the collected fractions for purity by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Characterization:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated theoretical mass of Neurokinin A(4-10).

  • Analytical RP-HPLC: A final analytical RP-HPLC run is performed on the purified product to determine its purity, which should typically be >95%.

Quantitative Data

The biological activity of Neurokinin A(4-10) and its analogs is quantified by measuring their binding affinity (Ki) and potency (EC50) at the NK2 and NK1 receptors.

Table 1: Binding Affinity (Ki) of Neurokinin A Analogs at Human NK1 and NK2 Receptors

CompoundNK2 Ki (nM)NK1 Ki (nM)Selectivity (NK1 Ki / NK2 Ki)
Neurokinin A1.02020
Neurokinin A(4-10) 5.2 >1000 >192
[Nle¹⁰]-NKA(4-10)3.51000286
[β-Ala⁸]-NKA(4-10)1.9>1000>526

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Potency (EC50) of Neurokinin A Analogs for Calcium Mobilization in Cells Expressing Human NK1 and NK2 Receptors

CompoundNK2 EC50 (nM)NK1 EC50 (nM)Selectivity (NK1 EC50 / NK2 EC50)
Neurokinin A0.30.31
Neurokinin A(4-10) 1.2 >1000 >833
[Nle¹⁰]-NKA(4-10)2.5>1000>400
[β-Ala⁸]-NKA(4-10)0.8195244

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Signaling Pathways

Neurokinin A(4-10) exerts its biological effects by binding to and activating the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The NK2 receptor primarily couples to the Gq family of G-proteins.

Upon agonist binding, the activated NK2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including smooth muscle contraction. There is also evidence that the NK2 receptor can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, although the Gq pathway is considered the primary signaling mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: NK2 Receptor Signaling Pathway Activated by Neurokinin A(4-10).

References

A Technical Guide to the NK2 Receptor Binding Affinity of Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Neurokinin A(4-10), a truncated analog of the tachykinin peptide Neurokinin A (NKA), for the Neurokinin-2 (NK2) receptor. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information presented is intended to support research and development efforts targeting the NK2 receptor, a key player in various physiological processes, including smooth muscle contraction.

Core Concepts: Neurokinin A(4-10) and the NK2 Receptor

Neurokinin A (NKA) and its C-terminal fragment, Neurokinin A(4-10), are potent agonists of the tachykinin NK2 receptor.[1] The NK2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on smooth muscle cells, where its activation leads to contractile responses.[2] The interaction between Neurokinin A(4-10) and the NK2 receptor is a critical area of study for understanding physiological functions and for the development of therapeutic agents targeting conditions such as gastrointestinal and respiratory disorders. The trifluoroacetate (B77799) (TFA) salt of Neurokinin A(4-10) is a common formulation used in research.

Quantitative Binding Affinity Data

The binding affinity of Neurokinin A(4-10) and its analogs to the NK2 receptor has been characterized in numerous studies. The following tables summarize key quantitative data from competitive radioligand binding assays. These values, including the inhibition constant (Ki), the negative logarithm of the inhibition constant (pKi), and the half-maximal inhibitory concentration (IC50), provide a comparative measure of the ligands' affinity for the receptor.

Table 1: Binding Affinity of Neurokinin A(4-10) and Related Peptides at the Human NK2 Receptor

CompoundpKiKi (nM)RadioligandCell/Tissue SourceReference
Neurokinin A-0.4 ± 0.1[3H][β-Ala8]NKA(4-10)Hamster urinary bladder[3]
[β-Ala8]Neurokinin A(4-10)-1.9 ± 0.36[3H][β-Ala8]NKA(4-10)Hamster urinary bladder[3]
[Lys5,MeLeu9,Nle10]-NKA(4-10)9.900.126[125I]-NKACHO cells (human NK2)[4]
[Arg5,MeLeu9]-NKA(4-10)9.900.126[125I]-NKACHO cells (human NK2)[4]
[Lys5,MeLeu9]-NKA(4–10)9.850.141[125I]-NKACHO cells (human NK2)[4]
[Arg5,MeLeu9,Nle10]-NKA(4-10)9.770.170[125I]-NKACHO cells (human NK2)[4]
[Nle10]-NKA(4-10)8.841.45[125I]-NKACHO cells (human NK2)[4]
[Lys5,Nle10]-NKA(4-10)8.771.70[125I]-NKACHO cells (human NK2)[4]
[Arg5,Nle10]-NKA(4–10)8.702.00[125I]-NKACHO cells (human NK2)[4]
[Lys5,β-Ala8,Nle10]-NKA(4–10)7.7916.2[125I]-NKACHO cells (human NK2)[4]

Table 2: IC50 Values for Neurokinin A Analogs at the NK2 Receptor

CompoundIC50 (nM)RadioligandCell/Tissue SourceReference
[Lys5,MeLeu9,Nle10]-NKA(4-10)6.1Not SpecifiedNot Specified[5]
[Arg5,β-Ala8]-NKA(4–10)pIC50 = 8.52[125I]-NKACHO cells (human NK2)[4]
[β-Ala8]-NKA(4–10)pIC50 = 8.44[125I]-NKACHO cells (human NK2)[4]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for Neurokinin A(4-10) at the NK2 receptor is typically performed using a competitive radioligand binding assay. The following protocol is a synthesis of methodologies reported in the literature.[4][6]

Materials
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor, or tissue homogenates from human colon circular muscle or hamster urinary bladder.

  • Radioligand: [¹²⁵I]-NKA or [³H][β-Ala8]neurokinin A-(4-10).

  • Test Compound: Neurokinin A(4-10) TFA or its analogs.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Neurokinin A.

  • Assay Buffer: 50 mM HEPES, 3 mM MnCl₂, 0.02% BSA, pH 7.4.

  • Peptidase Inhibitors: Chymostatin (4 µg/ml), bestatin (B1682670) (10 µM), and phosphoramidon (B1677721) (10 µM) to prevent ligand degradation.[6]

  • Filtration Buffer (Wash Buffer): Ice-cold 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA.

  • Filters: Whatman GF/B glass fiber filters, presoaked in 0.5% BSA.

  • Instrumentation: Gamma counter or liquid scintillation counter, filtration manifold.

Procedure
  • Membrane Preparation:

    • Homogenize the cells or tissue in a suitable lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • A fixed concentration of radioligand (typically at or below its Kd value).

      • A range of concentrations of the unlabeled test compound (this compound).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of unlabeled Neurokinin A.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[4]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the presoaked glass fiber filters using a filtration manifold.

    • Wash the filters multiple times with ice-cold filtration buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further elucidate the mechanisms involved, the following diagrams, generated using the DOT language, illustrate the NK2 receptor signaling pathway and the experimental workflow of the radioligand binding assay.

NK2 Receptor Signaling Pathway

The NK2 receptor, upon activation by an agonist like Neurokinin A(4-10), couples to Gq/11 G-proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling pathway ultimately results in various cellular responses, most notably smooth muscle contraction. Some studies also indicate that the NK2 receptor can couple to Gs, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[4]

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: NK2 Receptor Signaling Cascade.

Radioligand Binding Assay Workflow

The workflow for a competitive radioligand binding assay involves a series of sequential steps, from the preparation of materials to the final data analysis, to determine the binding affinity of a test compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Source (Cell Membranes/Tissue Homogenate) A1 Combine Reagents in Assay Plate: - Receptor - Radioligand - Test Compound P1->A1 P2 Prepare Radioligand ([¹²⁵I]-NKA) P2->A1 P3 Prepare Test Compound (NKA(4-10) TFA Dilution Series) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Separate Bound from Free Ligand (Rapid Filtration) A2->A3 A4 Quantify Bound Radioactivity (Gamma/Scintillation Counting) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Generate Competition Curve (Specific Binding vs. [Compound]) D1->D2 D3 Determine IC50 from Curve D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Radioligand Binding Assay Workflow.

This technical guide provides a foundational understanding of the binding characteristics of this compound at the NK2 receptor. The compiled data and detailed protocols are intended to facilitate further research and drug development in this important therapeutic area.

References

An In-depth Technical Guide to the Neurokinin A(4-10) TFA Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling cascade initiated by Neurokinin A(4-10) trifluoroacetate (B77799) salt (TFA), a potent and selective agonist for the tachykinin neurokinin-2 (NK2) receptor. This document details the molecular mechanisms, downstream signaling pathways, and provides a compilation of quantitative data and experimental methodologies relevant to the study of this important signaling molecule.

Introduction to Neurokinin A(4-10) TFA

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides. The C-terminal heptapeptide (B1575542) fragment, Neurokinin A(4-10), is a potent and selective agonist for the NK2 receptor, a G protein-coupled receptor (GPCR).[1][2][3] The trifluoroacetate salt is a common formulation for synthetic peptides, enhancing their stability and solubility. The primary biological actions of Neurokinin A(4-10) are mediated through the activation of the NK2 receptor, which is expressed in various tissues, including smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[4][5]

The this compound Signaling Cascade

Activation of the NK2 receptor by this compound initiates a cascade of intracellular events primarily through the coupling to heterotrimeric G proteins, specifically Gq/11 and Gs.

Gq/11-Mediated Pathway: Calcium Mobilization

The canonical signaling pathway for the NK2 receptor involves its coupling to Gq/11 proteins.[6][7][8] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][6] The subsequent increase in cytosolic Ca2+ concentration is a key event that mediates many of the physiological effects of Neurokinin A(4-10), such as smooth muscle contraction.

Gs-Mediated Pathway: cAMP Accumulation

In addition to the Gq/11 pathway, the NK2 receptor has been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase.[7][8] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function. The dual coupling to both Gq and Gs pathways suggests that Neurokinin A(4-10) can elicit complex and diverse cellular responses.

Potential Downstream MAPK/ERK Pathway Activation

While the Gq/calcium and Gs/cAMP pathways are well-established, there is evidence to suggest that NK2 receptor activation may also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[9][10] This pathway is a crucial regulator of cell proliferation, differentiation, and survival. Activation of ERK1/2 is often a downstream consequence of both Gq and Gs signaling pathways, potentially through protein kinase C (PKC) or PKA-mediated mechanisms. Further research is needed to fully elucidate the direct link and the specific molecular players involved in Neurokinin A(4-10)-induced ERK activation.

Signaling Pathway of this compound

This compound Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA(4-10) This compound NK2R NK2 Receptor NKA(4-10)->NK2R Gq Gq/11 NK2R->Gq Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca release from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Gene Expression) Ca->Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->MAPK_ERK MAPK_ERK->Response

Caption: Signaling pathways activated by this compound.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of Neurokinin A(4-10) and its analogs at the NK2 receptor.

Table 1: Binding Affinity (Ki) of Neurokinin A(4-10) and Analogs for the NK2 Receptor

CompoundCell Line/TissueRadioligandKi (nM)Reference
Neurokinin A(4-10)Human Colon Circular Muscle[¹²⁵I]NKA1.8 ± 0.3[3]
[L-Ala⁴]NKA(4-10)Human Colon Circular Muscle[¹²⁵I]NKA14.4 ± 2.5[3]
[L-Ala⁵]NKA(4-10)Human Colon Circular Muscle[¹²⁵I]NKA2.1 ± 0.4[3]
[L-Ala⁶]NKA(4-10)Human Colon Circular Muscle[¹²⁵I]NKA>10,000[3]
[L-Ala⁷]NKA(4-10)Human Colon Circular Muscle[¹²⁵I]NKA23.4 ± 4.1[3]
[L-Ala⁸]NKA(4-10)Human Colon Circular Muscle[¹²⁵I]NKA1.6 ± 0.3[3]
[L-Ala⁹]NKA(4-10)Human Colon Circular Muscle[¹²⁵I]NKA144 ± 25[3]
[L-Ala¹⁰]NKA(4-10)Human Colon Circular Muscle[¹²⁵I]NKA43.2 ± 7.6[3]

Table 2: Functional Potency (EC50/IC50) of Neurokinin A(4-10) and Analogs

CompoundAssayCell Line/TissueEC50/IC50 (nM)Reference
Neurokinin A(4-10)Calcium MobilizationCHO-hNK2R7.1[11]
[β-Ala⁸]NKA(4-10)Calcium MobilizationCHO-hNK2R4.83[12]
Neurokinin A(4-10)cAMP AccumulationCHO-hNK2R1.3[7][8]
Neurokinin ACalcium MobilizationNK2R Nomad Cell Line2.38[8]
Neurokinin AcAMP AccumulationNK2R Nomad Cell Line5.61[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling cascade.

Radioligand Binding Assay

This assay measures the affinity of Neurokinin A(4-10) for the NK2 receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from CHO or U2OS cells expressing NK2R) incubate 2. Incubation - Membranes - Radioligand (e.g., [¹²⁵I]NKA) - Unlabeled NKA(4-10) (competitor) prep->incubate separate 3. Separation of Bound/Free Ligand (Rapid Filtration) incubate->separate count 4. Quantification of Radioactivity (Scintillation Counting) separate->count analyze 5. Data Analysis (Determine Ki values) count->analyze

Caption: Workflow for a typical radioligand binding assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Osteosarcoma (U2OS) cells stably expressing the human NK2 receptor.[13][14]

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer.[15]

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand (e.g., [¹²⁵I]-Neurokinin A), and varying concentrations of unlabeled this compound (as a competitor).

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[15]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NK2 receptor activation.

Experimental Workflow for Calcium Mobilization Assay

Calcium Mobilization Assay Workflow plating 1. Cell Plating (e.g., CHO or U2OS cells expressing NK2R in 96-well plates) loading 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) plating->loading stimulation 3. Agonist Stimulation (Add varying concentrations of This compound) loading->stimulation measurement 4. Fluorescence Measurement (Using a FLIPR or FlexStation system) stimulation->measurement analysis 5. Data Analysis (Determine EC50 values) measurement->analysis

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Methodology:

  • Cell Preparation:

    • Seed CHO or U2OS cells expressing the NK2 receptor into 96-well black-walled, clear-bottom plates and culture overnight.[13][14]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[16]

    • Incubate for approximately 1 hour at 37°C.

  • Agonist Addition and Fluorescence Measurement:

    • Use an automated fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation, to add varying concentrations of this compound to the wells.[16][17]

    • Simultaneously, the instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a direct measure of PLC activation.

Methodology:

  • Cell Labeling and Stimulation:

    • Culture NK2 receptor-expressing cells (e.g., HASM or CHO cells) and label them overnight with [³H]-myo-inositol.[6]

    • Pre-incubate the cells with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.

    • Stimulate the cells with different concentrations of this compound for a defined time.

  • Extraction and Separation:

    • Lyse the cells and extract the inositol phosphates.

    • Separate the different inositol phosphate species using anion-exchange chromatography.[18]

  • Quantification and Analysis:

    • Measure the radioactivity in the IP fractions using a scintillation counter.

    • Plot the amount of [³H]-IP produced against the agonist concentration to determine the EC50 value.

    • Alternatively, non-radioactive HTRF (Homogeneous Time-Resolved Fluorescence) based kits are available for measuring IP1 accumulation.[19][20][21]

cAMP Accumulation Assay

This assay measures the production of cyclic AMP, indicating Gs protein coupling.

Methodology:

  • Cell Stimulation:

    • Culture NK2 receptor-expressing cells (e.g., CHO cells) in a 96-well plate.[22]

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of this compound.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen-based assay.[19][23][24][25] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the cell lysates and plot it against the agonist concentration to calculate the EC50 value.

Western Blot for ERK Phosphorylation

This method is used to detect the activation of the MAPK/ERK pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Culture NK2 receptor-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

    • Treat the cells with this compound for various time points.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[27][28]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).[26]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[28]

  • Data Analysis:

    • Quantify the band intensities for p-ERK.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

    • Express the results as the ratio of p-ERK to total ERK.

Conclusion

This compound is a valuable pharmacological tool for studying the NK2 receptor. Its activation of the receptor triggers a dual signaling cascade involving both Gq/11-mediated calcium mobilization and Gs-mediated cAMP accumulation, with potential downstream effects on the MAPK/ERK pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the physiological and pathological roles of the NK2 receptor and for the development of novel therapeutics targeting this system.

References

An In-depth Technical Guide to the Downstream Effects of Neurokinin A(4-10) TFA Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin A(4-10), a truncated analog of the tachykinin peptide Neurokinin A (NKA), is a potent and selective agonist for the Neurokinin-2 (NK2) receptor. This technical guide provides a comprehensive overview of the downstream cellular and physiological effects initiated by the activation of the NK2 receptor by Neurokinin A(4-10) trifluoroacetate (B77799) salt (TFA). The document details the primary signaling cascades, presents quantitative data on receptor binding and functional potency, outlines key experimental protocols for studying these effects, and provides visual representations of the involved pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of tachykinin signaling and the development of novel therapeutics targeting the NK2 receptor.

Introduction to Neurokinin A(4-10) TFA and the NK2 Receptor

Neurokinin A(4-10) is a heptapeptide (B1575542) fragment of NKA, retaining the C-terminal sequence essential for high-affinity binding and activation of the NK2 receptor. The trifluoroacetate salt is a common formulation for synthetic peptides, ensuring stability and solubility. The NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in smooth muscle tissues of the respiratory, gastrointestinal, and urinary tracts. Its activation is critically involved in mediating smooth muscle contraction, inflammatory responses, and nociception. This compound serves as a valuable pharmacological tool to selectively probe the function and downstream consequences of NK2 receptor activation.

Primary Signaling Pathways of NK2 Receptor Activation

Activation of the NK2 receptor by this compound primarily initiates signaling through the Gαq protein pathway. This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium concentration is a key event that, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular responses, most notably smooth muscle contraction.[1]

Beyond the canonical Gαq pathway, evidence also suggests that the NK2 receptor can couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Furthermore, NK2 receptor activation has been linked to the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is crucial for regulating cell proliferation and differentiation.

Signaling Pathway of this compound Activation of the NK2 Receptor

NK2_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Responses NKA(4-10) This compound NK2R NK2 Receptor NKA(4-10)->NK2R Binds Gq Gαq NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ras Ras PKC->Ras Activates Inflammation Inflammation PKC->Inflammation CaM Ca2+/Calmodulin CaM->Ras Activates Raf Raf PKA->Raf Activates TF Transcription Factors (e.g., CREB, c-Fos) PKA->TF Phosphorylates Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->TF Phosphorylates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->CaM Activates Contraction Smooth Muscle Contraction Ca_cyto->Contraction Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation & Differentiation Gene->Proliferation

Caption: NK2 Receptor Signaling Cascade.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related compounds at the NK2 receptor.

Table 1: Binding Affinities (Ki) of Tachykinin Analogs at the NK2 Receptor

CompoundRadioligandPreparationKi (nM)Reference(s)
Neurokinin A(4-10)[¹²⁵I]-NKAHuman Colon Circular Muscle1.8 ± 0.3[2]
[β-Ala⁸]NKA(4-10)[³H][β-Ala⁸]NKA(4-10)Hamster Urinary Bladder1.9 ± 0.36[3]
Neurokinin A[³H][β-Ala⁸]NKA(4-10)Hamster Urinary Bladder0.4 ± 0.1[3]

Table 2: Functional Potencies (EC50) of Neurokinin A(4-10) Analogs

AgonistAssayTissue/Cell LineEC50 (nM)Reference(s)
[β-Ala⁸]NKA(4-10)Intracellular Ca²⁺ RiseCHO cells (human NK2R)4.83[4]
[β-Ala⁸]NKA(4-10)Smooth Muscle ContractionGuinea-pig Common Bile Duct120.1
Neurokinin AIntracellular Ca²⁺ RiseMurine Neuroblastoma C130087 ± 13
Neurokinin A(4-10)Smooth Muscle ContractionHuman Colon Circular Muscle-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound activation.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NK2 receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare cell membranes expressing NK2 receptors I1 Incubate membranes with radioligand and varying concentrations of competing ligand P1->I1 P2 Prepare radioligand (e.g., [³H][β-Ala⁸]NKA(4-10)) P2->I1 P3 Prepare competing ligand (this compound) P3->I1 I2 Incubate at a defined temperature and time to reach equilibrium I1->I2 S1 Separate bound from free radioligand via rapid filtration I2->S1 S2 Wash filters to remove non-specific binding S1->S2 D1 Quantify radioactivity on filters using a scintillation counter S2->D1 D2 Plot data and determine IC50 D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the NK2 receptor are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: In a multi-well plate, a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [³H][β-Ala⁸]NKA(4-10)) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Organ Bath for Smooth Muscle Contraction

This protocol measures the contractile response of isolated smooth muscle tissue to this compound.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, human colon circular muscle) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

  • Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

  • Measurement of Contraction: The isometric contraction of the tissue is measured using a force transducer and recorded.

  • Data Analysis: The contractile response is plotted against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax) are determined from the concentration-response curve.

Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following NK2 receptor activation by this compound.

Methodology:

  • Cell Culture and Dye Loading: Cells endogenously expressing or transfected with the NK2 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure: The dye-loaded cells are placed in a fluorometer or a fluorescence microscope. A baseline fluorescence is recorded.

  • Agonist Stimulation: this compound is added to the cells, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. The peak response and the EC50 for the calcium mobilization are calculated.

Downstream Cellular Effects

The activation of the aforementioned signaling pathways by this compound leads to a cascade of downstream cellular events.

Smooth Muscle Contraction

The primary and most well-characterized effect of NK2 receptor activation is the contraction of smooth muscle. The increase in intracellular calcium, mediated by IP3, leads to the binding of calcium to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction. Concurrently, the activation of PKC by DAG can also contribute to the contractile response.

Modulation of Ion Channels

NK2 receptor activation can modulate the activity of various ion channels. For instance, studies have shown that activation of NK2 receptors can enhance N-type and L-type Ca²⁺ channel currents in dorsal root ganglion neurons, an effect mediated by PKC.[3] This modulation of ion channel activity can have significant implications for neuronal excitability and neurotransmitter release.

Activation of MAPK/ERK Pathway

The activation of the MAPK/ERK pathway by NK2 receptor signaling can lead to the phosphorylation of various downstream targets, including transcription factors. This can result in changes in gene expression that regulate cellular processes such as proliferation, differentiation, and survival.

Protein Kinase C (PKC) Activation

The generation of DAG upon NK2 receptor activation leads to the recruitment and activation of PKC. Activated PKC can then phosphorylate a wide range of substrate proteins, thereby influencing numerous cellular functions, including ion channel activity, receptor desensitization, and inflammatory responses.

Conclusion

This compound is a powerful tool for the selective activation of the NK2 receptor, providing a means to investigate its complex downstream signaling and physiological roles. The primary signaling cascade involves the Gαq-PLC-IP3-Ca²⁺ pathway, leading to smooth muscle contraction and other cellular responses. However, emerging evidence points to the involvement of additional pathways, including Gαs-cAMP and MAPK/ERK, highlighting the multifaceted nature of NK2 receptor signaling. A thorough understanding of these downstream effects is crucial for the development of novel therapeutic agents targeting the NK2 receptor for the treatment of various disorders, including respiratory, gastrointestinal, and inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

The Structure-Activity Relationship of Neurokinin A(4-10): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Potent Tachykinin NK2 Receptor Agonist

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, and its C-terminal heptapeptide (B1575542) fragment, Neurokinin A(4-10), are potent agonists of the tachykinin NK2 receptor.[1][2] Their activity is primarily mediated through the interaction with NK2 receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[3] Activation of these receptors initiates a signaling cascade leading to smooth muscle contraction and other physiological responses.[3][4] The trifluoroacetate (B77799) (TFA) salt of Neurokinin A(4-10) is a commonly used form in research.[5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Neurokinin A(4-10), detailing the impact of amino acid modifications on its binding affinity and functional potency.

Core Structure and Key Residues

The amino acid sequence of Neurokinin A(4-10) is Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. The C-terminal region is crucial for its biological activity, a characteristic shared among tachykinins which possess a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2.[3][7] SAR studies have revealed that specific residues within the Neurokinin A(4-10) sequence are critical for its interaction with the NK2 receptor.

Structure-Activity Relationship Data

Systematic modifications of the Neurokinin A(4-10) sequence have elucidated the importance of each amino acid residue for receptor binding and functional activity. The following tables summarize the quantitative data from various studies.

Table 1: Alanine Scanning Mutagenesis of Neurokinin A(4-10) at the Human NK2 Receptor
PositionSubstitutionEffect on Binding Affinity (Fold Decrease)Reference
4 (Asp)L-Ala8 to 80[8]
5 (Ser)L-AlaNot significant[8]
6 (Phe)L-Ala5000[8]
7 (Val)L-Ala8 to 80[8]
8 (Gly)L-AlaNot significant[8]
9 (Leu)L-Ala8 to 80[8]
10 (Met)L-Ala8 to 80[8]

This table highlights the critical role of Phenylalanine at position 6, and the significant contributions of Aspartic Acid (4), Valine (7), Leucine (9), and Methionine (10) to the binding affinity of Neurokinin A(4-10) for the human NK2 receptor. Positions 5 and 8 appear to be more tolerant to substitution with Alanine.[8]

Table 2: D-Enantiomer Substitution in Neurokinin A(4-10) at the Human NK2 Receptor
PositionSubstitutionEffect on Binding and FunctionReference
6 (Phe)D-PheDrastic reduction in affinity and potency[8]
7 (Val)D-ValDrastic reduction in affinity and potency[8]

Substitution with D-enantiomers, particularly at positions 6 and 7, is detrimental to the biological activity of Neurokinin A(4-10), indicating strict stereochemical requirements for receptor interaction.[8]

Table 3: Modifications at Position 5 of Neurokinin A(4-10) at the Rat NK2 Receptor
SubstitutionEffect on Binding Affinity (vs. NKA(4-10))Effect on Functional Potency (vs. NKA(4-10))Reference
Lys5-fold increaseIncreased[9]
Arg5-fold increaseIncreased[9]
AspDecreasedWeak[9]
Asn-Weak[9]
Phe-Weaker than binding suggests[9]
His-Weaker than binding suggests[9]

At the rat NK2 receptor, introducing a basic residue (Lysine or Arginine) at position 5 enhances both binding and functional potency, suggesting a potential electrostatic interaction with a negatively charged region on the receptor.[9]

Table 4: Other Key Substitutions in Neurokinin A(4-10) Analogs
AnalogReceptorBinding Affinity (Ki Ratio NK1/NK2)Functional Potency (EC50 Ratio NK1/NK2)Reference
[Lys5,MeLeu9,Nle10]-NKA(4-10)Human674105[10][11][12]
[Arg5,MeLeu9,Nle10]-NKA(4-10)Human56170[10][11][12]
[β-Ala8]-NKA(4-10)Human-244 (cAMP stimulation)[10][11][12]
[Nle10]NKA(4-10)-Selective for NK2Selective for NK2[13]

Multiple substitutions have led to the development of highly selective NK2 receptor agonists. Notably, the combination of Lysine at position 5, N-methyl-Leucine at position 9, and Norleucine at position 10 results in a compound with significantly enhanced selectivity for the NK2 receptor over the NK1 receptor.[10][11][12] The substitution of Glycine at position 8 with β-Alanine also confers high selectivity.[13][14]

Signaling Pathways and Experimental Workflows

The interaction of Neurokinin A(4-10) with the NK2 receptor triggers a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for SAR studies.

Neurokinin A Signaling Pathway cluster_membrane Cell Membrane NK2R NK2 Receptor (GPCR) Gq_protein Gq/11 Protein NK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NKA Neurokinin A(4-10) NKA->NK2R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response PKC->Response

Caption: Neurokinin A(4-10) signaling through the NK2 receptor.

SAR Experimental Workflow cluster_synthesis Analog Design & Synthesis cluster_binding Binding Affinity Determination cluster_functional Functional Potency Assessment Design Design NKA(4-10) Analogs Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization, IP-One) Synthesis->Functional_Assay Ki_calc Calculate Ki values Binding_Assay->Ki_calc SAR_analysis Structure-Activity Relationship Analysis Ki_calc->SAR_analysis EC50_calc Calculate EC50 values Functional_Assay->EC50_calc EC50_calc->SAR_analysis

Caption: A typical experimental workflow for SAR studies of Neurokinin A(4-10).

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of Neurokinin A(4-10) analogs to the NK2 receptor.

Objective: To measure the ability of unlabeled NKA(4-10) analogs to compete with a radiolabeled ligand for binding to the NK2 receptor.

Materials:

  • Cell membranes expressing the human or rat NK2 receptor (e.g., from CHO cells or tissue homogenates like rat fundus or hamster urinary bladder).[15][16]

  • Radioligand: Typically [¹²⁵I]-NKA or [³H][β-Ala8]neurokinin A-(4-10).[10][16]

  • Unlabeled NKA(4-10) and its analogs.

  • Binding buffer (e.g., Tris-HCl with BSA, MnCl₂, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (NKA(4-10) analog) in the binding buffer.

  • Equilibrium: The incubation is carried out for a specific time at a defined temperature (e.g., room temperature) to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation or gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of analog that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. Ki values are then calculated using the Cheng-Prusoff equation.[17][18]

Functional Assays

Functional assays measure the biological response elicited by the binding of Neurokinin A(4-10) analogs to the NK2 receptor, providing a measure of their potency (EC50).

Objective: To measure the increase in intracellular calcium concentration following NK2 receptor activation.

Materials:

  • Cells expressing the NK2 receptor (e.g., CHO-hNK2 cells).[10][19]

  • Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[20][21]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • NKA(4-10) and its analogs.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Cells are seeded into microplates and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye.

  • Incubation: The cells are incubated in the dark to allow for de-esterification of the dye.

  • Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. The NKA(4-10) analog is then added to the wells.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.[22]

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration, and the EC50 value (concentration of analog that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.

Objective: To quantify the accumulation of inositol (B14025) monophosphate (IP1), a downstream metabolite of the Gq signaling pathway, as a measure of NK2 receptor activation.

Materials:

  • Cells expressing the NK2 receptor.

  • IP-One assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).[23][24]

  • Stimulation buffer containing lithium chloride (LiCl).[25]

  • NKA(4-10) and its analogs.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Stimulation: Cells are incubated with the NKA(4-10) analog in a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.[25]

  • Cell Lysis: The lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1-cryptate) is added to the wells.

  • Incubation: The plate is incubated to allow for the competitive binding of cellular IP1 and the labeled IP1-d2 to the anti-IP1-cryptate antibody.

  • Signal Detection: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of IP1 in the sample.[26]

  • Data Analysis: A standard curve is generated using known concentrations of IP1. The concentration of IP1 in the cell lysates is determined from the standard curve. The EC50 value is calculated by plotting the IP1 concentration against the logarithm of the agonist concentration.

Conclusion

The structure-activity relationship of Neurokinin A(4-10) has been extensively investigated, revealing key structural features required for high-affinity binding and potent activation of the NK2 receptor. The C-terminal heptapeptide is essential for activity, with specific residues at positions 4, 6, 7, 9, and 10 being critical for receptor interaction. Modifications at positions 5 and 8 have been successfully exploited to enhance selectivity for the NK2 receptor. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of tachykinin pharmacology and drug development, facilitating the design and evaluation of novel NK2 receptor modulators.

References

The Biological Functions of Neurokinin A(4-10): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological functions of the heptapeptide (B1575542) fragment Neurokinin A(4-10) (NKA(4-10)). It details its mechanism of action, downstream signaling pathways, quantitative biological activity, and key experimental protocols for its study.

Introduction to Neurokinin A(4-10)

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission[1]. The C-terminal heptapeptide fragment, Neurokinin A(4-10), with the amino acid sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2, represents the minimal sequence required for activation of the Neurokinin-2 (NK2) receptor[2]. This fragment has been extensively studied to understand the structure-activity relationships of NKA and to develop selective agonists for the NK2 receptor.

Mechanism of Action: Selective NK2 Receptor Agonism

Neurokinin A(4-10) exerts its biological effects primarily by acting as a selective agonist for the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR)[2]. While the full-length Neurokinin A can interact with other neurokinin receptors, NKA(4-10) and its analogues often exhibit greater selectivity for the NK2 receptor, making them valuable tools for elucidating the specific functions of this receptor subtype[3][4]. The C-terminal amidation of NKA(4-10) is important for its agonist activity[5].

Signaling Pathways of the NK2 Receptor

Activation of the NK2 receptor by Neurokinin A(4-10) initiates intracellular signaling through coupling to multiple G proteins, primarily Gq/11 and Gs. This dual coupling leads to the activation of distinct second messenger systems.

Gq/11-Mediated Pathway: Calcium Mobilization

The classical signaling pathway for the NK2 receptor involves its coupling to Gq/11 proteins[6][7][8]. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration[9][10]. This calcium signal is a key trigger for many of the physiological effects of NKA(4-10), such as smooth muscle contraction[6][7].

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA_4_10 Neurokinin A(4-10) NK2R NK2 Receptor NKA_4_10->NK2R Binds Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Cellular_Response Cellular Response (e.g., Contraction) Ca_increase->Cellular_Response

Figure 1: Gq/11-mediated signaling pathway of the NK2 receptor.
Gs-Mediated Pathway: cAMP Accumulation

In addition to the Gq pathway, the NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase[2][3][8]. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Interestingly, studies have shown that the full-length NKA can induce both calcium and cAMP responses, while the truncated NKA(4-10) fragment primarily elicits a calcium response, suggesting that the N-terminal portion of NKA may be important for Gs coupling[4][11]. However, some analogues of NKA(4-10) have been shown to potently stimulate cAMP production via Gs coupling to NK2 receptors[2][3].

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA_analogue NKA(4-10) Analogue NK2R NK2 Receptor NKA_analogue->NK2R Binds Gs Gs NK2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2: Gs-mediated signaling pathway of the NK2 receptor.

Quantitative Biological Activity of Neurokinin A(4-10) and its Analogues

The binding affinity (Ki) and functional potency (EC50) of Neurokinin A(4-10) and its various analogues at the NK2 receptor have been determined in numerous studies. This data is critical for understanding structure-activity relationships and for the development of selective therapeutic agents.

CompoundReceptorAssay TypeCell/Tissue TypeRadioligandKi (nM)pKiEC50 (nM)pEC50Reference
Neurokinin A(4-10)hNK2BindingCHO cells[¹²⁵I]-NKA-8.32 ± 0.08--[2]
Neurokinin A(4-10)hNK2Ca²⁺ MobilizationCHO cells---1.88.74 ± 0.06[2]
[β-Ala⁸]-NKA(4-10)hNK2BindingCHO cells[¹²⁵I]-NKA-8.13*--[2]
[β-Ala⁸]-NKA(4-10)hNK2Ca²⁺ MobilizationCHO cells---1.48.85 ± 0.05[2]
[β-Ala⁸]-NKA(4-10)hNK2cAMP StimulationCHO cells---0.179.77 ± 0.10[2]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)hNK2BindingCHO cells[¹²⁵I]-NKA-9.66 ± 0.07--[2]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)hNK2Ca²⁺ MobilizationCHO cells---0.129.92 ± 0.08[2]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)hNK2cAMP StimulationCHO cells---0.0910.05 ± 0.10[2]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)hNK2BindingCHO cells[¹²⁵I]-NKA-9.80 ± 0.06--[2]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)hNK2Ca²⁺ MobilizationCHO cells---0.0810.08 ± 0.05[2]

*Value is pIC50.

Physiological Functions

Neurokinin A(4-10) and its analogues have been shown to elicit a range of physiological responses, primarily through the activation of NK2 receptors. These include:

  • Smooth Muscle Contraction: NKA(4-10) is a potent spasmogen, inducing contraction of smooth muscle in various tissues, including the human colon, urinary bladder, and airways[2][12]. This has implications for gastrointestinal and urinary tract motility.

  • Bronchoconstriction: In the respiratory system, NKA(4-10) can cause bronchospasm, highlighting a potential role in airway hyperreactivity and asthma.

  • Nociception: Tachykinins are involved in pain signaling, and NK2 receptor activation may contribute to visceral pain sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of Neurokinin A(4-10).

Radioligand Binding Assay for NK2 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound, such as NKA(4-10), for the NK2 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NK2 receptors Incubate Incubate membranes with radioligand and varying concentrations of NKA(4-10) or analogue Membrane_Prep->Incubate Reagent_Prep Prepare radioligand (e.g., [¹²⁵I]-NKA) and test compound solutions Reagent_Prep->Incubate Filter Rapidly filter mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Analyze Analyze data to determine IC₅₀ and calculate Ki value Count->Analyze

Figure 3: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the human NK2 receptor (e.g., from CHO cells).

  • Radioligand (e.g., [¹²⁵I]-Neurokinin A).

  • Unlabeled Neurokinin A(4-10) or its analogues.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of radioligand.

    • Increasing concentrations of the unlabeled test compound (NKA(4-10) or analogue) for the competition curve, or buffer for total binding.

    • A high concentration of an unlabeled ligand to determine non-specific binding.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a vacuum filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration in response to NKA(4-10) stimulation, providing a measure of its functional potency (EC50).

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing NK2 receptors in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Stimulate Add varying concentrations of NKA(4-10) or analogue Baseline->Stimulate Measure_Response Continuously measure the change in fluorescence over time Stimulate->Measure_Response Calculate_Response Calculate the peak fluorescence response for each concentration Measure_Response->Calculate_Response Analyze Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value Calculate_Response->Analyze

Figure 4: Workflow for an intracellular calcium mobilization assay.

Materials:

  • Cells expressing the human NK2 receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Neurokinin A(4-10) or its analogues.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the fluorescent calcium indicator in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Use the automated injector to add varying concentrations of NKA(4-10) or its analogues to the wells.

    • Immediately and continuously record the fluorescence intensity over time to capture the calcium transient. For Fluo-4, excitation is typically at 494 nm and emission at 516 nm. For Fura-2, ratiometric measurements are made with excitation at 340 nm and 380 nm, and emission at 510 nm.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration, subtracting the baseline fluorescence.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

References

The Role of Neurokinin A(4-10) TFA in Smooth Muscle Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and underlying mechanisms of Neurokinin A(4-10) trifluoroacetate (B77799) salt (TFA) in smooth muscle physiology. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative data on its activity, and explicit experimental protocols for its study.

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are known to be potent modulators of smooth muscle contractility throughout the body, including the gastrointestinal, respiratory, and urogenital tracts.[1][2] Neurokinin A(4-10), a C-terminal heptapeptide (B1575542) fragment of NKA, has been identified as a potent and selective agonist for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) predominantly expressed on smooth muscle cells.[3][4] The trifluoroacetate (TFA) salt form is a common preparation for synthetic peptides, ensuring stability and solubility for experimental use. This guide will delve into the specifics of Neurokinin A(4-10) TFA's interaction with smooth muscle, providing the foundational knowledge necessary for its application in physiological research and therapeutic development.

Mechanism of Action and Signaling Pathway

This compound exerts its effects on smooth muscle primarily through the activation of the NK2 receptor. This interaction initiates a cascade of intracellular signaling events, leading to smooth muscle contraction. The binding of Neurokinin A(4-10) to the NK2 receptor, a Gq/11-protein coupled receptor, triggers the activation of phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytosol.[5][6] The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that regulate ion channels and other signaling components. Furthermore, studies have indicated that the sustained phase of contraction induced by NKA involves the influx of extracellular Ca2+ through L-type voltage-operated calcium channels and the activation of the RhoA/Rho kinase pathway, which increases the calcium sensitivity of the contractile machinery, largely by inhibiting myosin light chain phosphatase.[7][8][9]

Below is a diagram illustrating the signaling pathway of Neurokinin A(4-10) in smooth muscle cells.

NKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum NKA This compound NK2R NK2 Receptor NKA->NK2R Binds Gq11 Gq/11 Protein NK2R->Gq11 Activates LTypeCa L-type Ca2+ Channel NK2R->LTypeCa Opens PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ca_Extracellular Ca2+ (extracellular) LTypeCa->Ca_Extracellular Influx IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca2+ (from SR) Calmodulin Calmodulin Ca_SR->Calmodulin Binds Ca_Extracellular->Calmodulin Binds Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Induces PKC->Contraction Modulates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates ROCK->Contraction Enhances Ca2+ sensitivity SR SR Ca2+ Store IP3R->Ca_SR Releases

Caption: Signaling pathway of Neurokinin A(4-10) in smooth muscle cells.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of Neurokinin A(4-10) and its analogues at the human NK2 receptor. This data is crucial for understanding the structure-activity relationship and for designing novel compounds targeting this receptor.

Table 1: Binding Affinity (pKi) of Neurokinin A(4-10) and its Analogues at the Human NK2 Receptor. [5][10]

CompoundpKi (Mean ± SEM)
Neurokinin A8.8 ± 0.1
Neurokinin A(4-10)7.9 ± 0.1
[L-Ala⁴]NKA(4-10)7.0 ± 0.1
[L-Ala⁵]NKA(4-10)7.8 ± 0.1
[L-Ala⁶]NKA(4-10)4.2 ± 0.1
[L-Ala⁷]NKA(4-10)7.0 ± 0.1
[L-Ala⁸]NKA(4-10)7.7 ± 0.1
[L-Ala⁹]NKA(4-10)6.8 ± 0.1
[L-Ala¹⁰]NKA(4-10)6.9 ± 0.1
[D-Phe⁶]NKA(4-10)< 5
[D-Val⁷]NKA(4-10)5.8 ± 0.1
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)8.87 ± 0.04
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)9.04 ± 0.05

Table 2: Functional Potency (pEC50) of Neurokinin A(4-10) and its Analogues in Smooth Muscle Contraction Assays. [5][10]

CompoundpEC50 (Mean ± SEM)
Neurokinin A8.7 ± 0.1
Neurokinin A(4-10)7.8 ± 0.1
[L-Ala⁴]NKA(4-10)6.8 ± 0.1
[L-Ala⁵]NKA(4-10)7.7 ± 0.1
[L-Ala⁶]NKA(4-10)< 5
[L-Ala⁷]NKA(4-10)6.7 ± 0.1
[L-Ala⁸]NKA(4-10)6.1 ± 0.1 (partial agonist)
[L-Ala⁹]NKA(4-10)6.5 ± 0.1
[L-Ala¹⁰]NKA(4-10)6.6 ± 0.1
[D-Phe⁶]NKA(4-10)< 5 (partial agonist)
[D-Val⁷]NKA(4-10)5.5 ± 0.1 (partial agonist)
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)9.05 ± 0.04
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)9.15 ± 0.05

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on smooth muscle.

Isolated Smooth Muscle Strip Contractility Assay

This protocol describes the measurement of isometric contractions of smooth muscle strips in response to this compound.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., guinea pig, rat, or human tissue from surgical resection) in accordance with institutional animal care and use committee guidelines.

  • Immediately dissect the desired smooth muscle-containing tissue (e.g., colon, trachea, bladder) and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

  • Carefully remove any surrounding connective and adipose tissue.

  • Cut the tissue into longitudinal or circular strips of appropriate size (e.g., 2 mm wide and 10 mm long).

2. Experimental Setup:

  • Mount the muscle strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

  • Apply an optimal resting tension to the strips (e.g., 1 g) and allow them to equilibrate for at least 60-90 minutes, with periodic washing every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, test the viability of the tissue by inducing a contraction with a standard depolarizing agent (e.g., 60 mM KCl).

  • Once the tissue has returned to baseline, add this compound to the organ bath in a cumulative or non-cumulative manner, with concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.

  • Record the contractile response for each concentration until a plateau is reached.

4. Data Analysis:

  • Measure the amplitude of the contraction for each concentration of this compound.

  • Express the contractile response as a percentage of the maximal contraction induced by KCl or a maximal concentration of the agonist.

  • Plot the concentration-response curve and calculate the pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the maximum effect (Emax).

Experimental_Workflow_Contractility A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (e.g., KCl) C->D E Cumulative Addition of This compound D->E F Data Acquisition (Isometric Contraction) E->F G Data Analysis (pEC50, Emax) F->G

Caption: Workflow for the isolated smooth muscle strip contractility assay.

Radioligand Binding Assay for NK2 Receptor

This protocol outlines the procedure for determining the binding affinity of this compound for the NK2 receptor.

1. Membrane Preparation:

  • Homogenize the smooth muscle tissue or cells expressing the NK2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 min) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

2. Binding Reaction:

  • In a microtiter plate, combine the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg), a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA), and varying concentrations of unlabeled this compound (the competitor).

  • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled NK2 receptor agonist or antagonist.

  • Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Binding A Membrane Preparation B Incubation: Membranes + Radioligand + Competitor (NKA(4-10)) A->B C Separation of Bound/ Free Ligand (Filtration) B->C D Quantification of Bound Radioactivity C->D E Data Analysis (IC50, Ki) D->E

Caption: Workflow for the radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NK2 receptor in smooth muscle physiology. Its selective agonism allows for the precise probing of the signaling pathways that lead to smooth muscle contraction. The quantitative data on its binding affinity and functional potency, along with its analogues, provide a strong basis for structure-activity relationship studies and the development of novel therapeutic agents targeting the NK2 receptor for conditions involving smooth muscle dysregulation, such as asthma, irritable bowel syndrome, and overactive bladder. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to reliably assess the effects of this compound and related compounds in their own laboratories.

References

An In-depth Technical Guide to Neurokinin A(4-10) TFA in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are characterized by the conserved C-terminal amino acid sequence Phe-X-Gly-Leu-Met-NH₂. Neurokinin A(4-10) is a C-terminal heptapeptide (B1575542) fragment of NKA and is a potent and selective agonist for the tachykinin NK₂ receptor.[1][2][3][4] The trifluoroacetate (B77799) (TFA) salt of Neurokinin A(4-10) is a common formulation used in research to ensure stability and solubility.

Tachykinins, including NKA, are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.[1] In the nervous system, they play a role in pain transmission, neurogenic inflammation, and regulation of smooth muscle contractility.[1] Neurokinin A(4-10) TFA, by selectively activating NK₂ receptors, serves as a critical pharmacological tool for elucidating the specific roles of this receptor subtype in these and other neurological functions.

This technical guide provides a comprehensive overview of the core properties of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and key signaling pathways, intended to support researchers and professionals in the field of neuroscience and drug development.

Mechanism of Action and Signaling Pathway

Neurokinin A(4-10) exerts its biological effects through the selective activation of the tachykinin NK₂ receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The NK₂ receptor is primarily coupled to the Gαq/11 family of G-proteins.

Upon binding of Neurokinin A(4-10) to the NK₂ receptor, the following signaling cascade is initiated:

  • G-protein Activation: The agonist-receptor complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C Activation: The activated Gαq/11-GTP subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

  • Cellular Response: The increase in intracellular Ca²⁺ concentration activates various downstream effector proteins, such as protein kinase C (PKC) and calmodulin, leading to a cascade of cellular responses including smooth muscle contraction, neuronal excitation, and gene expression.

Signaling Pathway Diagram

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NKA410 Neurokinin A(4-10) NK2R NK2 Receptor NKA410->NK2R binds Gq11 Gq/11 NK2R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds CellularResponse Cellular Responses (e.g., Muscle Contraction, Neuronal Excitation) DAG->CellularResponse contributes to Ca2_release Ca²⁺ Release Ca2_release->CellularResponse leads to IP3R->Ca2_release triggers

Caption: NK₂ Receptor Signaling Pathway.

Quantitative Data

The binding affinity and functional potency of Neurokinin A(4-10) and its analogs have been characterized in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Binding Affinities (Ki) of Neurokinin A Analogs at Human NK₂ and NK₁ Receptors
CompoundNK₂ Receptor Ki (nM)NK₁ Receptor Ki (nM)Selectivity (NK₁ Ki / NK₂ Ki)Reference
Neurokinin A1.12220[5]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)0.1387.6674[5]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)0.1689.8561[5]
[β-Ala⁸]-NKA(4-10)1.9--[6]

Data obtained from studies using human recombinant receptors expressed in CHO cells.

Table 2: Functional Potencies (EC₅₀) of Neurokinin A Analogs in Calcium Mobilization Assays
CompoundNK₂ Receptor EC₅₀ (nM)NK₁ Receptor EC₅₀ (nM)Selectivity (NK₁ EC₅₀ / NK₂ EC₅₀)Reference
Neurokinin A2.32.31[5]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)0.442105[5]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)0.64270[5]

Data obtained from studies using human recombinant receptors expressed in CHO cells.

Table 3: Functional Potencies (EC₅₀) of Neurokinin A Analogs in cAMP Stimulation Assays
CompoundNK₂ Receptor EC₅₀ (nM)NK₁ Receptor EC₅₀ (nM)Selectivity (NK₁ EC₅₀ / NK₂ EC₅₀)Reference
Neurokinin A11312.8[5]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)2.317074[5]
[β-Ala⁸]-NKA(4-10)1.7415244[5]

Data obtained from studies using human recombinant receptors expressed in CHO cells.

Experimental Protocols

Radioligand Binding Assay for NK₂ Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK₂ receptor using a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation (e.g., from CHO cells expressing hNK2R) Incubation 3. Incubation - Membranes - Radioligand - Test Compound (varying conc.) MembranePrep->Incubation ReagentPrep 2. Reagent Preparation - Radioligand ([³H][β-Ala⁸]NKA(4-10)) - Test Compounds (e.g., NKA(4-10)) - Buffers ReagentPrep->Incubation Filtration 4. Separation (Rapid vacuum filtration to separate bound from free ligand) Incubation->Filtration Counting 5. Quantification (Scintillation counting of filter-bound radioactivity) Filtration->Counting DataProcessing 6. Calculate Specific Binding Counting->DataProcessing CurveFitting 7. Non-linear Regression (Competition curve fitting) DataProcessing->CurveFitting KiCalculation 8. Determine IC₅₀ and Ki CurveFitting->KiCalculation

Caption: Radioligand Binding Assay Workflow.

  • Membrane Preparation: Membranes from cells stably expressing the human NK₂ receptor (e.g., CHO-hNK₂R).

  • Radioligand: [³H][β-Ala⁸]neurokinin A-(4-10).[6]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and other compounds of interest.

  • Non-specific Binding Control: High concentration of a non-labeled NK₂ agonist (e.g., 1 µM Neurokinin A).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

  • Membrane Preparation:

    • Homogenize cells expressing the NK₂ receptor in cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled ligand.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay

This protocol outlines the procedure for measuring the contractile response of isolated smooth muscle tissue to this compound.

  • Isolated Tissue: Segments of smooth muscle tissue known to express NK₂ receptors (e.g., guinea pig ileum, hamster trachea, or human colon circular muscle).[1]

  • Organ Bath System: Tissue chambers, force-displacement transducers, amplifiers, and a data acquisition system.

  • Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Test Compound: this compound stock solution.

  • Standard Depolarizing Agent: High concentration of KCl (e.g., 60 mM) to assess tissue viability.

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Dissect the desired smooth muscle tissue and place it in cold PSS.

    • Mount the tissue segment in the organ bath chamber under a resting tension (e.g., 1 g).

  • Equilibration:

    • Allow the tissue to equilibrate in the PSS for at least 60 minutes, with regular washes every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with KCl. Wash thoroughly to return to baseline.

  • Dose-Response Curve Generation:

    • Add this compound to the organ bath in a cumulative manner, starting with a low concentration.

    • Allow the contractile response to each concentration to reach a plateau before adding the next higher concentration.

    • Continue until a maximal response is achieved.

  • Data Analysis:

    • Record the contractile force in grams or millinewtons.

    • Normalize the responses to the maximal contraction induced by KCl or to the maximal response of the agonist.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) from the curve.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

  • Cells: Cells expressing the NK₂ receptor (e.g., CHO-hNK₂R or primary neuronal cultures).

  • Calcium Indicator Dye: E.g., Fura-2 AM or Fluo-4 AM.

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.

  • Test Compound: this compound.

  • Fluorescence Plate Reader or Microscope with appropriate filters.

  • Cell Preparation:

    • Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

    • Incubate the cells with the loading solution at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations and record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two excitation wavelengths.

  • Data Analysis:

    • Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC₅₀ value for calcium mobilization.

Role in Neuroscience Research

This compound is a valuable tool in neuroscience research for several key reasons:

  • NK₂ Receptor Characterization: Its selectivity allows for the specific investigation of the distribution, pharmacology, and function of NK₂ receptors in the central and peripheral nervous systems.

  • Pain and Inflammation: By activating NK₂ receptors, it can be used to study the role of this receptor in nociceptive pathways and neurogenic inflammation.

  • Smooth Muscle Physiology: It is instrumental in studying the regulation of smooth muscle contraction in various systems, including the airways, gastrointestinal tract, and urinary bladder, which are innervated by tachykinergic neurons.

  • Drug Discovery: It serves as a reference agonist in the screening and characterization of novel NK₂ receptor antagonists, which have therapeutic potential for conditions such as asthma, irritable bowel syndrome, and certain types of pain.[5]

Conclusion

This compound is a potent and selective NK₂ receptor agonist that plays a crucial role in advancing our understanding of tachykinin signaling in the nervous system. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the physiological and pathological roles of the NK₂ receptor, and to aid in the development of novel therapeutics targeting this system.

References

An In-depth Technical Guide to the Interaction of Neurokinin A(4-10) TFA with G-protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which play crucial roles in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Neurokinin A(4-10), a C-terminal heptapeptide (B1575542) fragment of NKA, has been identified as a potent and selective agonist for the tachykinin NK2 receptor (NK2R), a G-protein coupled receptor (GPCR).[1][2][3] The trifluoroacetate (B77799) (TFA) salt of Neurokinin A(4-10) is a commonly used form in research due to its stability and solubility.

This technical guide provides a comprehensive overview of the interaction between Neurokinin A(4-10) TFA and the NK2 receptor. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for studying this interaction, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Neurokinin A(4-10) and Analog Interaction with the NK2 Receptor

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Neurokinin A(4-10) and related compounds for the NK2 receptor. These values are critical for understanding the structure-activity relationships and for the design of novel NK2R-targeting therapeutics.

Table 1: Binding Affinities (Ki) of Tachykinin Analogs for the Human NK2 Receptor

CompoundpKiKi (nM)RadioligandCell Line/TissueReference
[Arg⁵,MeLeu⁹]-NKA(4-10)9.900.13[¹²⁵I]-NKACHO cells[4]
[Lys⁵,MeLeu⁹]-NKA(4–10)9.800.16[¹²⁵I]-NKACHO cells[4]
Neurokinin A8.801.58[¹²⁵I]-NKACHO cells[4]
[β-Ala⁸]-NKA(4–10)pIC₅₀ 8.61-[¹²⁵I]-NKACHO cells[4]
Neurokinin A-0.4 ± 0.1[³H][β-Ala⁸]NKA(4-10)Hamster urinary bladder[1]
[β-Ala⁸]neurokinin A-(4-10)-1.9 ± 0.36[³H][β-Ala⁸]NKA(4-10)Hamster urinary bladder[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Functional Potencies (EC50) of Tachykinin Analogs at the Human NK2 Receptor

| Compound | pEC₅₀ (Calcium Mobilization) | EC₅₀ (nM) (Calcium Mobilization) | pEC₅₀ (cAMP Stimulation) | EC₅₀ (nM) (cAMP Stimulation) | Cell Line | Reference | |---|---|---|---|---|---| | [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 10.08 | 0.08 | - | - | CHO cells |[4][5] | | [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | 9.82 | 0.15 | 9.90 | 0.13 | CHO cells |[4][5] | | Neurokinin A | 8.65 | 2.24 | 9.38 | 0.42 | CHO cells |[4][5] | | [β-Ala⁸]-NKA(4–10) | 8.89 | 1.29 | 9.89 | 0.13 | CHO cells |[4][5] | | [β-Ala⁸]-neurokinin A(4-10) | - | 228.3 | - | - | Neonatal rat spinal cord |[6] |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates a higher potency.

Signaling Pathways of the NK2 Receptor

The NK2 receptor is known to couple to multiple G-protein signaling pathways, primarily through Gq/11 and Gs.[7][8] Activation by agonists like Neurokinin A(4-10) initiates a cascade of intracellular events.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by the NK2 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9] The resulting increase in cytosolic Ca²⁺ concentration is a key signaling event that mediates many of the physiological effects of NK2R activation, such as smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq/11 protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response (e.g., Muscle Contraction) Ca->CellularResponse Initiates

Figure 1. NK2 receptor Gq/11 signaling cascade.

Gs Signaling Pathway

In addition to Gq/11 coupling, the NK2 receptor can also couple to the Gs protein.[7] Activation of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds Gs Gs protein NK2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates CellularResponse Cellular Response Downstream->CellularResponse

Figure 2. NK2 receptor Gs signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of Neurokinin A(4-10) and NK2 receptor interactions. The following sections provide step-by-step protocols for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as Neurokinin A(4-10), by measuring their ability to compete with a radiolabeled ligand for binding to the NK2 receptor.[11]

Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells/tissue expressing NK2R) incubation 2. Incubation (Membranes + Radioligand + Competitor) prep->incubation separation 3. Separation (Bound from free radioligand via filtration) incubation->separation counting 4. Scintillation Counting (Quantify bound radioactivity) separation->counting analysis 5. Data Analysis (Determine IC50 and Ki values) counting->analysis

Figure 3. Radioligand binding assay workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the NK2 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed concentration of a suitable NK2R radioligand (e.g., [¹²⁵I]-NKA or [³H][β-Ala⁸]neurokinin A-(4-10)).[1][4]

      • Increasing concentrations of the unlabeled competitor ligand (this compound).

      • For determining non-specific binding, use a high concentration of a known NK2R ligand.

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-180 minutes).[5]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like NK2R.[12][13] It is used to determine the potency (EC50) of agonists.

Workflow:

Calcium_Mobilization_Workflow cell_prep 1. Cell Culture (Cells expressing NK2R) dye_loading 2. Dye Loading (Incubate cells with a calcium-sensitive dye) cell_prep->dye_loading agonist_addition 3. Agonist Addition (Add varying concentrations of NKA(4-10)) dye_loading->agonist_addition measurement 4. Fluorescence Measurement (Monitor changes in fluorescence over time) agonist_addition->measurement analysis 5. Data Analysis (Determine EC50 value) measurement->analysis

Figure 4. Calcium mobilization assay workflow.

Detailed Protocol:

  • Cell Preparation:

    • Plate cells stably or transiently expressing the NK2 receptor in a 96-well or 384-well black, clear-bottom plate.

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor like probenecid (B1678239) (to prevent dye leakage).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

    • After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for a short period.

    • Inject the different concentrations of the agonist into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

cAMP Assay

This assay measures the accumulation of cyclic AMP (cAMP) in response to the activation of Gs-coupled receptors.[14] It is used to assess the ability of Neurokinin A(4-10) to activate the Gs signaling pathway through the NK2 receptor.

Workflow:

cAMP_Assay_Workflow cell_stim 1. Cell Stimulation (Incubate cells with NKA(4-10) and PDE inhibitor) cell_lysis 2. Cell Lysis (Release intracellular cAMP) cell_stim->cell_lysis cAMP_detection 3. cAMP Detection (Using a competitive immunoassay, e.g., HTRF, AlphaScreen) cell_lysis->cAMP_detection signal_measurement 4. Signal Measurement (Luminescence or fluorescence) cAMP_detection->signal_measurement analysis 5. Data Analysis (Determine EC50 value) signal_measurement->analysis

Figure 5. cAMP assay workflow.

Detailed Protocol:

  • Cell Stimulation:

    • Plate cells expressing the NK2 receptor in a suitable multi-well plate.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of this compound to the wells.

    • Incubate for a specific time at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Follow the kit manufacturer's instructions to perform the competitive immunoassay. This typically involves the addition of a labeled cAMP conjugate and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Signal Measurement:

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader compatible with the assay format.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Interpolate the cAMP concentrations in the experimental samples from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This technical guide provides a detailed overview of the interaction between this compound and the G-protein coupled NK2 receptor. The compiled quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in pharmacology, drug discovery, and related fields. A thorough understanding of this ligand-receptor interaction is fundamental for the development of novel therapeutic agents targeting the tachykinin system for a range of pathological conditions.

References

A Technical Guide to the Inositol Phosphate Pathway and Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the inositol (B14025) phosphate (B84403) (IP) signaling pathway and its activation by the selective Neurokinin 2 (NK2) receptor agonist, Neurokinin A(4-10) TFA. Tachykinins, such as Neurokinin A (NKA), are neuropeptides that play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] Their actions are mediated through G protein-coupled receptors (GPCRs), specifically the NK1, NK2, and NK3 receptors.[2][3][4] Neurokinin A(4-10), a C-terminal fragment of NKA, is a potent agonist for the NK2 receptor.[5][6][7][8] The trifluoroacetate (B77799) (TFA) salt is a common formulation for synthetic peptides, enhancing their stability and solubility.

This document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for investigating this pathway, and provides visual diagrams to illustrate the core concepts.

The Inositol Phosphate Signaling Pathway

The inositol phosphate signaling cascade is a primary and crucial intracellular second messenger system activated by a wide range of hormones, neurotransmitters, and growth factors.[9] The pathway is initiated by the activation of Gq/11 protein-coupled receptors.[10][11][12]

Mechanism:

  • Receptor Activation: An agonist binds to and activates a Gq-coupled receptor on the plasma membrane.

  • G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq subunit from the Gβγ dimer.[12]

  • PLC Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC).[10][12][13]

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][12]

  • Downstream Signaling:

    • IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[9][12] This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i).[2][4][13]

    • DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased cytosolic Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various cellular proteins, leading to a wide range of physiological responses.[3][14]

Inositol_Phosphate_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled Receptor (e.g., NK2R) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 PKC_mem Protein Kinase C (PKC) DAG->PKC_mem Activates Gq->PLC Activates PKC_cyto Activated PKC PKC_mem->PKC_cyto IP3R IP3 Receptor (Ca²⁺ Channel) IP3->IP3R Binds Ca_ion Ca²⁺ Ca_ion->PKC_mem Co-activates Cellular_Response_PKC Cellular Response PKC_cyto->Cellular_Response_PKC Phosphorylates Substrates IP3R->Ca_ion Releases Ca_store Ca²⁺ Store Agonist Agonist (e.g., NKA(4-10)) Agonist->GPCR Binds

Figure 1: The Gq-coupled inositol phosphate signaling pathway.

This compound: A Selective NK2 Receptor Agonist

Neurokinin A (NKA) and its C-terminal fragment NKA(4-10) are potent spasmogens, with their activity mediated through tachykinin NK2 receptors.[5] Structure-activity studies have identified key amino acid residues in the NKA(4-10) sequence—specifically Asp4, Phe6, Val7, Leu9, and Met10—as critical for agonist activity at the human NK2 receptor.[15] Analogs such as [β-Ala8]-NKA(4-10) have been developed as highly selective NK2 receptor agonists, useful for probing the receptor's function in vivo and in vitro.[2][4][16]

The NK2 receptor is a member of the tachykinin receptor family, which are GPCRs that couple primarily to Gq/11 proteins.[2][4][11] Activation of the NK2 receptor by an agonist like NKA(4-10) directly initiates the inositol phosphate cascade, leading to the stimulation of phospholipase C and a subsequent increase in intracellular calcium.[13]

NKA_Activation_Pathway NKA This compound NK2R NK2 Receptor (Gq-Coupled) NKA->NK2R Binds & Activates Gq_Activation Gq Protein Activation NK2R->Gq_Activation PLC_Activation PLC Activation Gq_Activation->PLC_Activation PIP2_Hydrolysis PIP2 → IP3 + DAG PLC_Activation->PIP2_Hydrolysis IP3_Increase ↑ Inositol Phosphate (IP3) PIP2_Hydrolysis->IP3_Increase Ca_Release ↑ Intracellular Ca²⁺ IP3_Increase->Ca_Release Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response

Figure 2: Logical flow of NK2 receptor activation by NKA(4-10) TFA.

Quantitative Data Presentation

The activation of the inositol phosphate pathway by NK2 receptor agonists has been quantified in various cell systems. The data below is compiled from studies using selective NK2 agonists, primarily [β-Ala8]-NKA(4-10), in cells expressing human NK2 receptors.

Table 1: Potency of NK2 Agonists on Intracellular Calcium Mobilization

Agonist Cell Type Assay Endpoint EC50 Value Reference
[β-Ala8]NKA(4-10) CHO cells (human NK2) [Ca2+]i Increase 4.83 nM [17]

| TR7-NKA-(4-10) | HEK 293 cells (EGFP-NK2R) | [Ca2+]i Increase | ~45 nM |[18] |

Table 2: Effect of NK2 Agonists on Inositol Phosphate (IP) Synthesis

Agonist (Concentration) Cell Type Effect on IP Synthesis Significance Reference
[β-Ala8]-NKA(4-10) (10 µM) Native HASM cells Significant Increase P < 0.05 [2]

| [β-Ala8]-NKA(4-10) (10 µM) | HASM cells (huNK2R) | Significant Increase | P < 0.001 |[2] |

Table 3: Inhibition of NK2 Agonist-Induced Responses by Antagonists

Antagonist Agonist Cell Type Assay Endpoint IC50 / Effect Reference
GR-159897 (100 µM) [β-Ala8]-NKA(4-10) (1 µM) HASM cells (huNK2R) IP Synthesis Complete Block (P < 0.001) [2]
SR 48968 [β-Ala8]-NKA(4-10) CHO cells (human NK2) [Ca2+]i Increase 0.7 nM [17]
MEN 10376 [β-Ala8]-NKA(4-10) CHO cells (human NK2) [Ca2+]i Increase 49 nM [17]

| L-658977 | [β-Ala8]-NKA(4-10) | CHO cells (human NK2) | [Ca2+]i Increase | 5.29 µM |[17] |

HASM: Human Airway Smooth Muscle; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney.

Experimental Protocols

Measurement of Inositol Phosphate Accumulation

This method quantifies the generation of inositol phosphates following receptor activation. The most common technique involves metabolic labeling of cells with [3H]-myo-inositol, the precursor for phosphoinositides.[11]

Methodology:

  • Cell Culture and Labeling:

    • Plate cells (e.g., HEK293 or CHO cells transfected with the NK2 receptor) in multi-well plates.

    • Incubate cells for 24-48 hours in inositol-free medium supplemented with [3H]-myo-inositol (e.g., 1-2 µCi/mL) to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1 and other inositol phosphates, which amplifies the signal.[19]

  • Stimulation:

    • Add this compound at various concentrations to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction:

    • Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid or trichloroacetic acid to lyse the cells and precipitate proteins.

    • Neutralize the acid extract.

  • Purification and Quantification:

    • Separate the total inositol phosphates from free inositol and glycerophosphoinositol (B231547) using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the bound inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

    • Quantify the radioactivity of the eluate using liquid scintillation counting. The results are typically expressed as counts per minute (CPM) or as a percentage of the total incorporated radioactivity.

IP_Accumulation_Workflow start Start: Plate Cells labeling Label with [³H]-myo-inositol (24-48h) start->labeling wash Wash Cells labeling->wash preincubation Pre-incubate with LiCl wash->preincubation stimulation Stimulate with NKA(4-10) TFA preincubation->stimulation termination Terminate with Cold Acid stimulation->termination extraction Extract Soluble IPs termination->extraction separation Separate IPs via Anion-Exchange Chromatography extraction->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification end End: Data Analysis quantification->end

Figure 3: Experimental workflow for inositol phosphate accumulation assay.
Measurement of Intracellular Calcium ([Ca2+]i)

This protocol measures the transient increase in cytosolic calcium concentration upon receptor stimulation using fluorescent calcium indicators.[20][21][22]

Methodology:

  • Cell Preparation:

    • Harvest cells (either adherent or in suspension) expressing the NK2 receptor.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, Indo-1 AM, or Fluo-4 AM. The 'AM' ester group allows the dye to cross the cell membrane.

    • Incubate cells with the dye (e.g., 1-5 µM) in a suitable buffer for 30-60 minutes at room temperature or 37°C. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.

  • Baseline Measurement:

    • Wash the cells to remove extracellular dye.

    • Place the cell suspension or plate into a fluorometer, fluorescence plate reader, or flow cytometer.

    • Record the baseline fluorescence for a short period (e.g., 1-2 minutes) to establish a stable signal before stimulation.[20][23]

  • Stimulation and Recording:

    • Add this compound to the cells while continuously recording the fluorescence signal.

    • The binding of Ca2+ to the indicator dye causes a change in its fluorescent properties.

      • For ratiometric dyes (Fura-2, Indo-1), the emission wavelength shifts upon Ca2+ binding, and the ratio of fluorescence at two different wavelengths is measured. This provides a quantitative measure of [Ca2+]i, independent of dye concentration or cell number.

      • For single-wavelength dyes (Fluo-4), the fluorescence intensity increases upon Ca2+ binding.

  • Data Analysis:

    • The change in fluorescence ratio or intensity over time is plotted. The peak response following agonist addition reflects the mobilization of intracellular calcium. Data can be analyzed for peak amplitude, time to peak, and area under the curve.[24]

Calcium_Flux_Workflow start Start: Prepare Cell Suspension loading Load Cells with Ca²⁺-Sensitive Dye (e.g., Fluo-4 AM) start->loading wash Wash to Remove External Dye loading->wash baseline Record Baseline Fluorescence in Fluorometer / Flow Cytometer wash->baseline stimulation Inject NKA(4-10) TFA (Agonist) baseline->stimulation recording Continuously Record Fluorescence Change stimulation->recording analysis Analyze Data: Peak Response, Area Under Curve recording->analysis end End: Quantify [Ca²⁺]i analysis->end

Figure 4: Experimental workflow for intracellular calcium mobilization assay.

References

An In-depth Technical Guide to cAMP Signaling in Response to Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurokinin A(4-10) trifluoroacetate (B77799) salt (TFA) is a truncated, C-terminal heptapeptide (B1575542) fragment of the tachykinin neuropeptide, Neurokinin A (NKA). As a potent agonist for the Neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR), its primary signaling cascade upon receptor binding is the activation of the Gαq pathway, leading to an increase in intracellular calcium. This guide provides a comprehensive analysis of the current scientific understanding of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway in response to Neurokinin A(4-10) TFA. A critical finding from the available literature is that This compound does not appear to be a significant activator of the cAMP signaling pathway . In contrast to the full-length Neurokinin A, which can elicit both calcium and cAMP responses, the truncated NKA(4-10) fragment predominantly, if not exclusively, signals through calcium mobilization. This document will detail the evidence for this observation, the likely molecular mechanisms, and provide experimental protocols for researchers to verify these findings in their own systems.

This compound and the NK2 Receptor

This compound is a selective agonist for the NK2 receptor, a member of the tachykinin receptor family.[1][2][3] The interaction of Neurokinin A(4-10) with the NK2 receptor is a key area of research, particularly in understanding its role in smooth muscle contraction and other physiological processes.[1][2] Structure-activity relationship studies have been conducted to understand the critical amino acid residues for receptor binding and functional potency.[4][5][6]

The Divergent Signaling of Neurokinin A and Neurokinin A(4-10)

A pivotal study elucidating the signaling differences between full-length Neurokinin A and its truncated fragment, NKA(4-10), demonstrated that the two peptides activate distinct downstream pathways. While full-length NKA can induce both a rapid calcium response and a slower, sustained cAMP accumulation, NKA(4-10) binding is associated with a single rapid phase that correlates exclusively with calcium responses.[7] This suggests that the N-terminal portion of Neurokinin A is crucial for the conformational change in the NK2 receptor that allows for coupling to Gαs, the G-protein subunit responsible for activating adenylyl cyclase and subsequent cAMP production.

Proposed Signaling Pathway for this compound

The binding of this compound to the NK2 receptor is proposed to stabilize a receptor conformation that preferentially couples to Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.

NKA_4_10 This compound NK2R NK2 Receptor NKA_4_10->NK2R Binds to Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 1. Proposed signaling pathway for this compound at the NK2 receptor.

Quantitative Data on cAMP Signaling

Currently, there is a lack of quantitative data in the scientific literature demonstrating a significant increase in intracellular cAMP levels in response to this compound. The available evidence points towards a negligible or non-existent coupling of the NKA(4-10)-bound NK2 receptor to the Gαs-adenylyl cyclase pathway.

LigandReceptorPrimary Signaling PathwaycAMP AccumulationReference
This compound NK2RGαq -> PLC -> IP3 -> Ca²⁺ ReleaseNot Observed/Negligible[7]
Neurokinin A (full-length) NK2RGαq -> PLC -> IP3 -> Ca²⁺ Release & Gαs -> Adenylyl Cyclase -> cAMPObserved[7]

Experimental Protocol: Measurement of cAMP Accumulation

To enable researchers to investigate the effects of this compound on cAMP signaling in their specific cellular models, a detailed experimental protocol for a cell-based cAMP assay is provided below. This protocol is based on a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

Principle

This assay measures the intracellular concentration of cAMP. Cells are first treated with the test compound (this compound). To assess potential inhibitory effects on cAMP production, cells can be co-stimulated with a known adenylyl cyclase activator, such as forskolin. Following cell lysis, the amount of cAMP in the lysate is quantified by its ability to compete with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

Materials
  • HEK293 cells (or other suitable cell line) stably or transiently expressing the human NK2 receptor.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • This compound (test compound).

  • Forskolin (positive control for cAMP stimulation).

  • Full-length Neurokinin A (positive control for potential NK2R-mediated cAMP stimulation).

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit from Cisbio, or a cAMP ELISA kit).

  • White, opaque 384-well plates for HTRF or clear 96-well plates for ELISA.

  • Plate reader capable of measuring HTRF or absorbance.

Experimental Workflow

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Detection cluster_3 Data Analysis P1 Culture NK2R-expressing cells P2 Harvest and seed cells into assay plate P1->P2 P3 Incubate overnight P2->P3 T2 Add IBMX to cells P3->T2 T1 Prepare serial dilutions of This compound and controls T3 Add compounds to cells T1->T3 T2->T3 T4 (Optional) Add Forskolin for inhibition studies T3->T4 T5 Incubate at 37°C T4->T5 D1 Lyse cells and add cAMP detection reagents T5->D1 D2 Incubate at room temperature D1->D2 D3 Read plate D2->D3 A1 Generate cAMP standard curve D3->A1 A2 Calculate cAMP concentrations A1->A2 A3 Plot dose-response curves A2->A3

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] Neurokinin A(4-10), a C-terminal heptapeptide (B1575542) fragment of NKA, is a potent and selective agonist for the tachykinin NK₂ receptor.[2][3][4] This document provides detailed experimental protocols for in vitro studies involving Neurokinin A(4-10) trifluoroacetate (B77799) salt (TFA), a common formulation for this peptide. The protocols cover key applications such as receptor binding, second messenger signaling, cellular proliferation, and potential for cytokine release.

Data Presentation

The following tables summarize quantitative data for Neurokinin A(4-10) and related compounds from in vitro studies.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundNK₁ ReceptorNK₂ ReceptorReference
Neurokinin A (NKA)201[5]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)6741[5]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)5611[5]
[β-Ala⁸]-NKA(4-10)--[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC₅₀ in nM) in Intracellular Calcium Response

CompoundNK₁ ReceptorNK₂ ReceptorReference
Neurokinin A (NKA)11[5]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)1051[5]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)701[5]
[β-Ala⁸]-NKA(4-10)541[5]

Note: A lower EC₅₀ value indicates a higher potency.

Table 3: Functional Potency (EC₅₀ in nM) in cAMP Stimulation

CompoundNK₁ ReceptorNK₂ ReceptorReference
Neurokinin A (NKA)0.0910.032[5][6]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)1.780.024[5][6]
[β-Ala⁸]-NKA(4-10)5.620.023[5][6]

Note: A lower EC₅₀ value indicates a higher potency.

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity of Neurokinin A(4-10) TFA for NK₁ and NK₂ receptors expressed in Chinese Hamster Ovary (CHO) cells.[5][7]

Materials:

  • CHO cells stably expressing human NK₁ or NK₂ receptors

  • This compound

  • [¹²⁵I]-NKA (for NK₂ receptor)

  • [³H]-Septide (for NK₁ receptor)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MnCl₂, 0.1% BSA, and protease inhibitors[8]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well plates

  • Cell harvester and filter mats

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the receptor of interest to confluency.

    • Induce protein expression if necessary (e.g., with 5 mM sodium butyrate (B1204436) for 16 hours).[9]

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in Binding Buffer and determine the protein concentration using a Bradford assay.[8]

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of Binding Buffer, 25 µL of the radioligand ([¹²⁵I]-NKA or [³H]-Septide), 25 µL of varying concentrations of this compound (or unlabeled competitor), and 100 µL of the cell membrane preparation (0.3-0.5 mg/ml).[8]

    • For total binding, add 25 µL of Binding Buffer instead of the competitor.

    • For non-specific binding, add a high concentration of a known non-radioactive ligand.

    • Incubate at 25°C for 60 minutes.[8]

  • Termination and Scintillation Counting:

    • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing NK₂ receptors.[10][11]

Materials:

  • Cells expressing NK₂ receptors (e.g., CHO-NK₂, urothelial cells)[10]

  • This compound

  • Fluo-4 AM or Fura-2 AM calcium indicator dye[10][11]

  • HEPES buffer (142 mM NaCl, 2 mM KCl, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)[10]

  • Pluronic F-127 (optional, to aid dye loading)

  • 96-well black, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope equipped for calcium imaging.

Procedure:

  • Cell Preparation:

    • Seed cells onto 96-well black, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM or Fura-2 AM (e.g., 1-2 µM) in HEPES buffer.[10][11] Pluronic F-127 can be added to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C.[10][11]

    • Wash the cells twice with HEPES buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a FLIPR or on a fluorescence microscope.

    • Record a baseline fluorescence reading for a few seconds.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Cyclic AMP (cAMP) Stimulation Assay

This protocol determines the effect of this compound on the production of cyclic AMP, a key second messenger.[5][6]

Materials:

  • CHO cells expressing NK₁ or NK₂ receptors

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)

  • Lysis buffer (provided with the cAMP kit)

  • 96-well plates

Procedure:

  • Cell Preparation:

    • Seed cells into 96-well plates and culture until they reach the desired confluency.

  • Stimulation:

    • Remove the culture medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 10-15 minutes) at 37°C.

    • Add varying concentrations of this compound to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by removing the buffer and adding lysis buffer to each well.

    • Incubate as per the kit manufacturer's instructions to ensure complete cell lysis.

    • Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration for each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Calculate the EC₅₀ value using a sigmoidal dose-response curve fit.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay assesses the effect of this compound on the proliferation of cells, such as human skin fibroblasts.[12]

Materials:

  • Human skin fibroblasts or other proliferative cell lines

  • This compound

  • Serum-free cell culture medium

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Scintillation fluid

  • 24-well plates

  • Scintillation counter

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed fibroblasts into 24-well plates and allow them to attach.

    • To synchronize the cells, replace the growth medium with serum-free medium and incubate for 24 hours.

  • Treatment:

    • Replace the serum-free medium with fresh serum-free medium containing varying concentrations of this compound.

    • Incubate for 24-48 hours.[12]

  • [³H]-Thymidine Labeling:

    • Add [³H]-Thymidine to each well and incubate for a further 4-6 hours to allow for its incorporation into newly synthesized DNA.

  • Cell Lysis and DNA Precipitation:

    • Terminate the labeling by aspirating the medium.

    • Wash the cells with ice-cold PBS.

    • Precipitate the DNA by adding ice-cold TCA and incubating on ice.

    • Wash the precipitate with TCA to remove unincorporated [³H]-Thymidine.

    • Solubilize the precipitate with NaOH.

  • Scintillation Counting:

    • Transfer the solubilized solution to scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the rate of cell proliferation.

    • Plot the counts per minute (CPM) against the logarithm of the agonist concentration.

    • Determine the effective concentration that stimulates proliferation.

Cytokine Release Assay

This protocol is a general framework to assess the potential of this compound to induce cytokine release from human peripheral blood mononuclear cells (PBMCs). This is an important assay in preclinical safety assessment.[13][14]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Positive control (e.g., Lipopolysaccharide - LPS)

  • Negative control (vehicle)

  • Cytokine detection kit (e.g., ELISA or multiplex bead array for TNF-α, IL-6, IFN-γ)

  • 96-well plates

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.

    • Count the cells and adjust the density to 1 x 10⁶ cells/mL.

  • Cell Stimulation:

    • Plate 100 µL of the PBMC suspension into each well of a 96-well plate.

    • Add 100 µL of medium containing varying concentrations of this compound, positive control (LPS), or negative control (vehicle).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatants using an appropriate assay kit (ELISA or multiplex array) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples.

    • Compare the cytokine levels in the this compound-treated samples to the negative and positive controls.

Mandatory Visualization

G cluster_0 Neurokinin A(4-10) Signaling Pathway NKA Neurokinin A(4-10) NK2R NK₂ Receptor NKA->NK2R Binds Gq Gq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response (e.g., Contraction, Proliferation) Ca->CellularResponse PKC->CellularResponse Phosphorylates targets

Caption: Neurokinin A(4-10) signaling through the NK₂ receptor.

G cluster_1 Experimental Workflow: Calcium Mobilization Assay A 1. Seed Cells in 96-well plate B 2. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) A->B C 3. Wash to remove excess dye B->C D 4. Add this compound C->D E 5. Measure Fluorescence (FLIPR / Microscope) D->E F 6. Data Analysis: Calculate EC₅₀ E->F

Caption: Workflow for the intracellular calcium mobilization assay.

G cluster_2 Logical Relationship: Receptor Binding to Cellular Function Binding Receptor Binding (Ki) Signaling Second Messenger Activation (EC₅₀ for Ca²⁺/cAMP) Binding->Signaling Initiates Function Cellular Response (e.g., Proliferation, Contraction) Signaling->Function Leads to

Caption: Relationship between binding, signaling, and function.

References

Application Notes and Protocols for In Vivo Use of Neurokinin A(4-10) TFA in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A(4-10), a truncated form of the tachykinin neuropeptide Neurokinin A (NKA), is a potent and selective agonist for the Tachykinin NK2 receptor (NK2R).[1][2][3] As a member of the G-protein coupled receptor superfamily, the NK2 receptor is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission.[4][5] The trifluoroacetate (B77799) (TFA) salt of Neurokinin A(4-10) is a commonly used formulation for research purposes. These application notes provide a comprehensive overview of its mechanism of action, in vivo applications in rodent models, and detailed experimental protocols to guide researchers in their study design.

Physicochemical Properties

PropertyValueReference
Molecular Formula C36H55F3N8O12S[1]
Molecular Weight 880.93 g/mol [1]
Amino Acid Sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[1]
Appearance White to off-white solid[1]
Storage Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Mechanism of Action

Neurokinin A(4-10) exerts its biological effects by preferentially binding to and activating the NK2 receptor.[5] The activation of this receptor initiates downstream signaling cascades primarily through two distinct G-protein pathways.

  • Gq Protein Pathway : The classical and most prominent pathway involves the coupling of the NK2 receptor to Gq proteins.[6] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration.[5][6] This calcium influx is a key trigger for various cellular responses, most notably smooth muscle contraction.[4][6]

  • Gs Protein Pathway : Studies have also demonstrated that the NK2 receptor can couple to Gs proteins.[8][9] This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] The resulting increase in intracellular cAMP can modulate a different set of cellular functions, suggesting that Neurokinin A(4-10) can elicit diverse and potentially biased signaling responses depending on the tissue and cellular context.[8][9]

NK2R_Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds & Activates Gq Gq NK2R->Gq Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Response1 Smooth Muscle Contraction Ca_release->Response1 AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP Response2 Alternative Cellular Responses cAMP->Response2 ICV_Workflow start Start prep Anesthetize Mouse & Mount in Stereotaxic Frame start->prep incision Expose Skull via Midline Incision prep->incision bregma Identify Bregma incision->bregma coords Target Coordinates for Lateral Ventricle bregma->coords drill Drill Burr Hole coords->drill injection Lower Needle & Infuse NKA(4-10) TFA Solution (1-5 µL over 1-2 min) drill->injection wait Wait 1-2 min Post-Injection injection->wait retract Slowly Retract Needle wait->retract close Suture Scalp Incision retract->close recover Monitor Animal During Recovery on Heating Pad close->recover end_node End recover->end_node IT_Workflow cluster_surgery Catheter Implantation Surgery cluster_postop Post-Operative Phase cluster_injection Drug Administration s_start Anesthetize Rat s_prep Shave & Sterilize Lumbar Region s_start->s_prep s_incision Incision over L5-L6 s_prep->s_incision s_dura Puncture Dura Mater with 20G Needle s_incision->s_dura s_insert Insert PE-10 Catheter into Subarachnoid Space s_dura->s_insert s_tunnel Subcutaneously Tunnel Catheter to Exit Site s_insert->s_tunnel s_secure Suture Incision & Secure Catheter s_tunnel->s_secure s_fill Fill with Saline & Seal s_secure->s_fill p_recover Allow 5-7 Days for Recovery s_fill->p_recover p_verify Verify Placement with Lidocaine Injection p_recover->p_verify p_fail Exclude Animal (if verification fails) p_verify->p_fail Failure p_success Catheter Ready for Use p_verify->p_success Success i_start Restrain Conscious Rat p_success->i_start i_connect Connect Hamilton Syringe with NKA(4-10) TFA i_start->i_connect i_inject Inject Drug (e.g., 10 µL) i_connect->i_inject i_flush Flush with Saline (10 µL) i_inject->i_flush i_end End of Procedure i_flush->i_end

References

Application Notes and Protocols: Neurokinin A(4-10) TFA Smooth Muscle Contraction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2] Neurokinin A(4-10), a truncated form of NKA, is a potent and selective agonist for the tachykinin NK2 receptor.[3][4][5] The trifluoroacetate (B77799) (TFA) salt of Neurokinin A(4-10) is a common formulation used in research.[3][6][7] This document provides detailed application notes and a comprehensive protocol for conducting a smooth muscle contraction assay using Neurokinin A(4-10) TFA in an isolated organ bath system.[8][9][10] This assay is a valuable tool for studying the pharmacological effects of NK2 receptor agonists and antagonists on various smooth muscle tissues.[11][12][13]

Materials and Reagents

Material/ReagentSupplierCatalog Number (Example)
This compoundMedChemExpressHY-P0236A[3]
Isolated Organ Bath SystemAnimalab-[10]
Force-Displacement Transducer--
Data Acquisition System--
Physiological Salt Solution (PSS)See Protocol-
Carbogen (B8564812) Gas (95% O2, 5% CO2)--
Smooth Muscle Tissue (e.g., rat ileum, guinea pig trachea)--
Suture Silk--
Standard laboratory glassware and equipment--

Experimental Protocols

Preparation of Physiological Salt Solution (PSS)

A common physiological salt solution for isolated smooth muscle experiments is Krebs-Henseleit solution. The composition is as follows:

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl22.5
MgSO4·7H2O1.2
KH2PO41.2
NaHCO325.0
Glucose11.7

Prepare the solution in distilled water and ensure it is continuously gassed with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

Tissue Preparation
  • Humanely euthanize the experimental animal according to approved institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., a segment of the ileum, a tracheal ring, or a strip of bladder detrusor muscle).[8][14]

  • Immediately place the dissected tissue in cold, carbogen-gassed PSS.

  • Prepare tissue segments of appropriate size (e.g., 1-2 cm long for ileum strips).

  • Tie suture silk to both ends of the tissue preparation.

Isolated Organ Bath Setup and Tissue Mounting
  • Set up the isolated organ bath system and fill the chambers with PSS.[10] Maintain the temperature at 37°C using a circulating water bath.[14][15]

  • Continuously bubble carbogen gas through the PSS in the organ baths.

  • Attach one end of the suture to a fixed hook at the bottom of the organ bath chamber.

  • Connect the other end of the suture to a force-displacement transducer.[9]

  • Lower the tissue into the organ bath, ensuring it is fully submerged in the PSS.

  • Apply an optimal resting tension to the tissue. This will vary depending on the tissue type (e.g., 1 gram for rat bladder strips).[14]

  • Allow the tissue to equilibrate for at least 60 minutes. During this time, flush the organ bath with fresh, pre-warmed, and gassed PSS every 15-20 minutes.[16]

Experimental Procedure
  • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

  • Wash the tissue with fresh PSS and allow it to return to the baseline resting tension.

  • Prepare a stock solution of this compound in distilled water or an appropriate solvent. Make serial dilutions to obtain the desired concentration range.

  • Add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Record the contractile response until a plateau is reached for each concentration.

  • After the maximum response is achieved, wash the tissue extensively with PSS to return to baseline.

  • For antagonist studies, incubate the tissue with the antagonist for a specific period before constructing the this compound concentration-response curve.

Data Analysis
  • Measure the amplitude of the contraction at each concentration of this compound.

  • Express the responses as a percentage of the maximum contraction induced by KCl or the maximum response to this compound.

  • Plot the concentration-response curve using a non-linear regression analysis to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Data Presentation

The following table summarizes representative data for the contractile response of smooth muscle to Neurokinin A.

AgonistTissuepD2 (EC50)Maximum Effect (% of KCl)Reference
Neurokinin AHuman Saphenous Vein7.3 ± 0.227.6 ± 5.5[11]
Neurokinin ARat Detrusor Muscle-Concentration-dependent contraction[14]

pD2 is the negative logarithm of the EC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis prep_pss Prepare Physiological Salt Solution (PSS) setup_bath Setup Isolated Organ Bath prep_pss->setup_bath prep_tissue Dissect and Prepare Smooth Muscle Tissue mount_tissue Mount Tissue in Bath prep_tissue->mount_tissue setup_bath->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate viability_test Test Tissue Viability (KCl) equilibrate->viability_test add_nka Add Cumulative Concentrations of this compound viability_test->add_nka record Record Contractile Response add_nka->record analyze Analyze Concentration-Response Curve record->analyze determine Determine EC50 and Emax analyze->determine

Caption: Experimental workflow for the this compound smooth muscle contraction assay.

Signaling Pathway

G NKA This compound NK2R Tachykinin NK2 Receptor NKA->NK2R Gq Gq Protein NK2R->Gq Ca_channels Ca²⁺ Channels NK2R->Ca_channels PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Ca_influx Ca²⁺ Influx Ca_influx->Contraction Ca_channels->Ca_influx

Caption: Signaling pathway of Neurokinin A-induced smooth muscle contraction via the NK2 receptor.[14][17]

References

Application Note: Radioligand Binding Assay for Neurokinin A (4-10) TFA at the Tachykinin NK2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that preferentially binds to and activates the tachykinin NK2 receptor.[1] The C-terminal fragment, Neurokinin A (4-10), is a potent and selective agonist of the NK2 receptor.[2][3] The trifluoroacetate (B77799) (TFA) salt of this peptide is commonly used in research. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.[1][4] This signaling pathway is involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[5][6]

Radioligand binding assays are a fundamental tool for studying receptor pharmacology, enabling the determination of ligand affinity (Kᵢ) and receptor density (Bₘₐₓ). This application note provides a detailed protocol for a competitive radioligand binding assay using a radiolabeled NKA analog to characterize the binding of Neurokinin A (4-10) TFA to the human NK2 receptor.

Materials and Reagents

Material/ReagentSupplierCatalog #
Neurokinin A (4-10) TFATocris Bioscience1137
[¹²⁵I]-Neurokinin APerkinElmerNEX252
CHO cells expressing human NK2 receptorATCCCRL-1762 (Example)
DMEM/F-12 MediumGibco11320033
Fetal Bovine Serum (FBS)Gibco26140079
Geneticin® (G418 Sulfate)Gibco10131035
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
BacitracinSigma-AldrichB0125
Polyethylenimine (PEI)Sigma-AldrichP3143
GF/B Glass Fiber FiltersWhatman1821-025
Scintillation CocktailPerkinElmer6013689
96-well platesCorning3600

Experimental Protocols

Cell Culture and Membrane Preparation
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK2 receptor are cultured in DMEM/F-12 medium supplemented with 10% FBS and 500 µg/mL G418. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, the culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS). Cells are then scraped into ice-cold PBS and centrifuged at 1,000 x g for 5 minutes at 4°C.

  • Membrane Preparation: The cell pellet is resuspended in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors).[7] The cell suspension is homogenized using a Dounce homogenizer. The homogenate is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

  • Washing: The resulting pellet is resuspended in fresh lysis buffer and centrifuged again under the same conditions.

  • Storage: The final membrane pellet is resuspended in a small volume of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, 40 µg/mL Bacitracin, pH 7.4), aliquoted, and stored at -80°C until use. Protein concentration is determined using a Bradford or BCA protein assay.

Radioligand Binding Assay
  • Assay Setup: The binding assay is performed in a 96-well plate with a final volume of 250 µL per well.[7]

  • Component Addition:

    • Add 50 µL of assay buffer or competing ligand (Neurokinin A (4-10) TFA at various concentrations) to each well.

    • For non-specific binding (NSB) wells, add a high concentration (e.g., 1 µM) of unlabeled Neurokinin A.

    • Add 50 µL of radioligand solution ([¹²⁵I]-NKA, final concentration ~0.4 nM) to each well.[8]

    • Initiate the binding reaction by adding 150 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well) to each well.[7]

  • Incubation: The plate is incubated for 60 minutes at room temperature (approximately 22°C) with gentle agitation.[9]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through GF/B filters pre-soaked in 0.3% PEI.[8] The filters are then washed three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Radioactivity Counting: The filters are dried, and the radioactivity is counted using a gamma counter.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled Neurokinin A) from the total binding (counts in the absence of competing ligand).

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Data Presentation

The following table summarizes the binding affinities of Neurokinin A (4-10) and its analogs for the human NK2 receptor, as determined by radioligand binding assays in various studies.

CompoundRadioligandCell Line/TissueKᵢ (nM)Reference
Neurokinin A (NKA)[¹²⁵I]-NKACHO cells2.0[10]
Neurokinin A (4-10)[¹²⁵I]-NKAHuman Colon Muscle~10[11]
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)[¹²⁵I]-NKACHO cells0.13[10]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)[¹²⁵I]-NKACHO cells0.18[10]
[β-Ala⁸]-NKA(4-10)[¹²⁵I]-NKACHO cells1.6[10]

Visualizations

NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway NKA Neurokinin A (4-10) NK2R NK2 Receptor NKA->NK2R binds Gq Gαq NK2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca->Response PKC->Response

Caption: NK2 Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane NK2 Receptor-Expressing Cell Membranes Incubation Incubate Components (Membranes, Radioligand, Competitor) Membrane->Incubation Radioligand Radiolabeled Ligand ([¹²⁵I]-NKA) Radioligand->Incubation Competitor Unlabeled Competitor (NKA(4-10) TFA) Competitor->Incubation Filtration Separate Bound & Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Gamma Counter) Filtration->Counting Plotting Plot Binding Curve Counting->Plotting IC50 Determine IC₅₀ Plotting->IC50 Ki Calculate Kᵢ IC50->Ki

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for Calcium Imaging of Neurokinin A(4-10) TFA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] Neurokinin A(4-10), a C-terminal fragment of NKA, is a potent and selective agonist for the neurokinin-2 (NK2) receptor.[2][3] The trifluoroacetate (B77799) (TFA) salt of this peptide is commonly used in research to ensure stability and solubility. Activation of the NK2 receptor, a G protein-coupled receptor (GPCR), primarily initiates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key second messenger that mediates the downstream cellular effects of Neurokinin A(4-10).

Calcium imaging is a powerful technique to study the activity of Neurokinin A(4-10) TFA by directly visualizing and quantifying the changes in intracellular calcium concentration upon NK2 receptor activation. This method is widely used in drug discovery for screening potential agonists and antagonists of the NK2 receptor and for characterizing the functional consequences of receptor activation in various cell types.

Principle of Calcium Imaging

Calcium imaging relies on the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+. These indicators can be broadly categorized into chemical dyes and genetically encoded calcium indicators (GECIs). For the application of studying this compound activity, cell-permeant chemical dyes such as Fluo-4 AM and Fura-2 AM are widely used due to their high sensitivity and robust signal changes.

  • Fluo-4 AM: A single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca2+. It is excited by blue light (~494 nm) and emits green light (~516 nm). Its bright signal makes it ideal for high-throughput screening and qualitative analysis of calcium responses.

  • Fura-2 AM: A ratiometric indicator that undergoes a shift in its excitation spectrum upon Ca2+ binding. It is typically excited at two wavelengths, ~340 nm (Ca2+-bound) and ~380 nm (Ca2+-free), while emission is monitored at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths provides a more quantitative measure of intracellular calcium concentration, as it is less susceptible to variations in dye loading, cell thickness, and photobleaching.[4]

Upon application of this compound to cells expressing the NK2 receptor, the subsequent rise in intracellular Ca2+ is detected as a change in the fluorescence of the loaded indicator, providing a real-time readout of receptor activity.

Applications

  • Pharmacological Characterization: Determine the potency (EC50) and efficacy of this compound and its analogs at the NK2 receptor.

  • Drug Screening: High-throughput screening of compound libraries to identify novel agonists or antagonists of the NK2 receptor.

  • Signal Transduction Studies: Investigate the kinetics and dynamics of NK2 receptor-mediated calcium signaling, including the initial transient and sustained phases of the response.[5]

  • Cellular Physiology: Elucidate the role of NK2 receptor activation in various cell types, such as neurons, smooth muscle cells, and immune cells.

Data Presentation

The following table summarizes the potency of Neurokinin A and its C-terminal fragment analogs in stimulating intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing the human NK2 receptor. This data provides a reference for the expected effective concentration range for this compound.

CompoundCell LineEC50 (M)pEC50Reference
[β-Ala8]NKA(4-10)CHO-hNK2R4.83 x 10-98.32[6]
Neurokinin ACHO-hNK2R-8.66 ± 0.08[7]
[Lys5,MeLeu9,Nle10]-NKA(4-10)CHO-hNK2R-9.77 ± 0.07[7]
[Arg5,MeLeu9,Nle10]-NKA(4-10)CHO-hNK2R-10.08 ± 0.12[7]

Note: The EC50 value for this compound is not directly available in the reviewed literature. The provided data for the closely related analog, [β-Ala8]NKA(4-10), serves as a strong starting point for dose-response experiments. A concentration range from 10-11 M to 10-6 M is recommended for initial characterization.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and the general workflow for a calcium imaging experiment.

NK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NKA This compound NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effectors (e.g., Transcription Factors, Ion Channels) PKC->Downstream Phosphorylates CaM Calmodulin (CaM) CaM->Downstream Activates Ca_ER Ca2+ Ca_Cytosol Ca2+ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Ca_Cytosol->CaM Binds

NK2 Receptor Signaling Pathway

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture 1. Culture Cells (e.g., CHO-hNK2R, primary neurons) dye_loading 2. Load with Calcium Indicator (Fluo-4 AM or Fura-2 AM) cell_culture->dye_loading incubation 3. Incubate for Dye De-esterification dye_loading->incubation baseline 4. Acquire Baseline Fluorescence incubation->baseline stimulation 5. Add this compound baseline->stimulation recording 6. Record Fluorescence Changes stimulation->recording ratio 7. Calculate Fluorescence Ratio (Fura-2) or Intensity Change (Fluo-4) recording->ratio dose_response 8. Generate Dose-Response Curves ratio->dose_response kinetics 9. Analyze Temporal Dynamics ratio->kinetics

Calcium Imaging Experimental Workflow

Experimental Protocols

Protocol 1: Calcium Imaging using Fluo-4 AM

This protocol is suitable for qualitative and high-throughput screening of this compound activity.

Materials:

  • Cells expressing NK2 receptors (e.g., CHO-hNK2R, primary neurons)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM (50 µg vial)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • This compound stock solution

  • Ionomycin (B1663694) (positive control)

  • EGTA (for determining minimum fluorescence)

  • 96-well black, clear-bottom plates or coverslips for microscopy

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C, 5% CO2 overnight.

  • Dye Loading Solution Preparation (prepare fresh):

    • Prepare a 1 mM Fluo-4 AM stock solution by dissolving 50 µg of Fluo-4 AM in 44 µL of anhydrous DMSO.

    • For 10 mL of loading buffer, add 5 µL of 1 mM Fluo-4 AM stock (final concentration ~5 µM) and 10 µL of 20% Pluronic F-127 (final concentration 0.02%) to 10 mL of HBSS.

    • If using, add probenecid to a final concentration of 1-2.5 mM.

    • Vortex thoroughly to mix.

  • Cell Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing:

    • Remove the loading solution.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well for imaging.

  • Calcium Imaging:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for calcium imaging (Excitation: ~494 nm, Emission: ~516 nm).

    • Acquire a stable baseline fluorescence reading for 1-2 minutes.

    • Add varying concentrations of this compound to the wells.

    • Continuously record the fluorescence intensity for 5-10 minutes to capture the calcium response.

    • At the end of the experiment, add a saturating concentration of Ionomycin (e.g., 5 µM) as a positive control to determine the maximum fluorescence (Fmax).

    • Subsequently, add EGTA (e.g., 10 mM) to chelate calcium and determine the minimum fluorescence (Fmin).

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence (F0), i.e., F/F0.

    • Plot the peak F/F0 against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol is suitable for quantitative measurements of intracellular calcium concentration.

Materials:

  • Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.

Procedure:

  • Cell Plating:

    • Seed cells on glass coverslips suitable for microscopy.

    • Incubate at 37°C, 5% CO2 until they reach the desired confluency.

  • Dye Loading Solution Preparation (prepare fresh):

    • Prepare a 1 mM Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.[4]

    • Prepare the loading buffer by diluting the Fura-2 AM stock in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02%.[4]

  • Cell Loading:

    • Remove the culture medium and wash the cells with HBSS.

    • Add the Fura-2 AM loading solution to the coverslip.

    • Incubate at room temperature or 37°C for 30-60 minutes in the dark.[4]

  • De-esterification and Washing:

    • Remove the loading solution and wash the cells twice with HBSS.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[4]

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on an inverted microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm.

    • Acquire a stable baseline ratio (F340/F380) for 1-2 minutes.

    • Perfuse the chamber with a solution containing the desired concentration of this compound.

    • Continuously record the F340/F380 ratio over time.

    • At the end of the experiment, perform a calibration to convert the fluorescence ratio to intracellular calcium concentration using ionomycin for Rmax and EGTA for Rmin.

  • Data Analysis:

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).

    • Plot the peak [Ca2+]i against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Inefficient dye loading.Optimize loading conditions (concentration, time, temperature). Ensure Pluronic F-127 is used.
Cell death.Use lower dye concentrations or shorter loading times. Check cell viability.
High background fluorescence Incomplete removal of extracellular dye.Wash cells thoroughly after loading.
Dye compartmentalization.Use probenecid to inhibit dye extrusion. Image cells shortly after loading.
No response to agonist No or low expression of NK2 receptors.Use a cell line with confirmed NK2 receptor expression or a positive control agonist.
Inactive agonist.Prepare fresh agonist solutions. Verify the activity of the agonist batch.
Variable responses Uneven dye loading.Ensure proper mixing of the loading solution and uniform application to cells.
Cell health variability.Use cells at a consistent passage number and confluency.

Conclusion

Calcium imaging is a robust and versatile technique for characterizing the activity of this compound at the NK2 receptor. By following the detailed protocols and considering the potential challenges, researchers can obtain reliable and quantitative data on the pharmacological properties and signaling dynamics of this important neuropeptide. This information is crucial for advancing our understanding of tachykinin biology and for the development of novel therapeutics targeting the NK2 receptor.

References

Application Notes and Protocols for Neurokinin A(4-10) TFA in Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Neurokinin A(4-10) trifluoroacetate (B77799) salt (TFA) in organ bath experiments. This document covers the mechanism of action, protocols for preparing the peptide and isolated tissues, and expected outcomes.

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides. The C-terminal fragment, Neurokinin A(4-10), is a potent and selective agonist for the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR). In organ bath experiments, NKA(4-10) is a valuable tool for investigating the physiology and pharmacology of the NK2 receptor, particularly in smooth muscle tissues where it typically induces contraction. The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides, and its presence requires consideration in experimental design.

Mechanism of Action

Neurokinin A(4-10) selectively binds to and activates the NK2 receptor. This receptor is primarily coupled to Gq/11 and Gs G-proteins. Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Activation of the Gs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Data Presentation

The following table summarizes the reported potency (EC50 values) of Neurokinin A(4-10) and related analogs in various isolated smooth muscle preparations. It is important to note that the specific experimental conditions, including the presence of peptidase inhibitors, can influence the observed potency.

Agonist/AnalogTissue PreparationSpeciesEC50 (nM)Reference
[βAla8]NKA(4-10)Colon (circular muscle)Human12.4[1]
Neurokinin ATracheaGuinea Pig29.0[2]
[Lys5,MeLeu9,Nle10]-NKA(4-10)ColonHumanPotent agonist (pD2 = 7.46)[3]
β-ala8-neurokinin A 4–10Colon (circular & longitudinal muscle)HumanSubmaximal contraction at 1000 nM[4]

Experimental Protocols

Handling of Neurokinin A(4-10) TFA Salt

Trifluoroacetic acid is often a remnant from peptide synthesis and purification. Residual TFA can interfere with biological assays by altering pH or exhibiting direct cellular effects. For sensitive applications, it is recommended to exchange the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl).

Protocol for TFA/HCl Exchange: [5][6][7][8]

  • Dissolution: Dissolve the this compound peptide in distilled water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Allow the solution to stand at room temperature for at least one minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight to remove the solvent.

  • Repetition: For complete removal of TFA, repeat this cycle of dissolution in dilute HCl, freezing, and lyophilization two to three times.

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for the experiment.

Preparation of Stock Solutions
  • Weighing: Accurately weigh the peptide powder.

  • Reconstitution: Reconstitute the peptide (either the original TFA salt or the HCl-exchanged form) in a suitable solvent. For many peptides, sterile, distilled water or a buffer such as PBS is appropriate. Some peptides may require a small amount of DMSO to aid dissolution before further dilution in aqueous buffer. A stock solution of 1 mM is typically prepared.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

General Organ Bath Protocol for Smooth Muscle Contraction

This protocol provides a general framework for studying the contractile effects of Neurokinin A(4-10) on isolated smooth muscle strips (e.g., guinea pig ileum, human colon). Specific parameters such as tissue size, resting tension, and equilibration time may need to be optimized for the specific tissue being studied.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, human colon)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Neurokinin A(4-10) stock solution

  • Standard contractile agent (e.g., KCl, acetylcholine)

Procedure:

  • Tissue Preparation:

    • Dissect the desired smooth muscle tissue in cold, oxygenated Krebs-Henseleit solution.

    • For tissues like the colon or ileum, remove the mucosal layer by gentle scraping.

    • Cut the muscle into strips of appropriate size (e.g., 2-3 mm wide and 10-15 mm long), ensuring the orientation of the muscle fibers (circular or longitudinal) is consistent.

  • Mounting the Tissue:

    • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, but often ranges from 0.5 to 1.5 g).

    • Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability and Standardization:

    • After equilibration, challenge the tissue with a high concentration of KCl (e.g., 60-80 mM) to elicit a maximal contractile response and to verify tissue viability.

    • Wash the tissue repeatedly with fresh Krebs-Henseleit solution to return to the baseline tension. This KCl-induced contraction can be used to normalize subsequent responses to Neurokinin A(4-10).

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add Neurokinin A(4-10) to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10^-11 M).

    • Allow the response to each concentration to reach a plateau before adding the next, higher concentration (typically in half-log increments).

    • Continue adding the agonist until a maximal response is achieved or the response plateaus.

  • Data Analysis:

    • Record the contractile force generated at each concentration of Neurokinin A(4-10).

    • Express the responses as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Visualizations

G NK2 Receptor Signaling Pathway NKA_4_10 Neurokinin A(4-10) NK2R NK2 Receptor (GPCR) NKA_4_10->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Phosphorylates Myosin Light Chains AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces

Caption: Signaling pathway of the NK2 receptor activated by Neurokinin A(4-10).

G Organ Bath Experimental Workflow start Start tissue_prep Isolate and Prepare Smooth Muscle Tissue start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibrate Tissue (60-90 min) mounting->equilibration viability_check Assess Viability (e.g., with KCl) equilibration->viability_check washout Washout viability_check->washout add_nka Add Neurokinin A(4-10) (Cumulative Concentrations) washout->add_nka record_response Record Contractile Response add_nka->record_response record_response->add_nka Next Concentration data_analysis Analyze Data (EC50, Emax) record_response->data_analysis Maximal Response Reached end End data_analysis->end

Caption: A generalized workflow for an organ bath experiment.

References

Preparing Neurokinin A(4-10) TFA for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Neurokinin A(4-10) TFA, a selective tachykinin NK2 receptor agonist, in cell culture experiments.[1][2] These guidelines are intended to assist researchers in accurately preparing and utilizing this peptide to investigate NK2 receptor signaling and its downstream cellular effects.

Introduction to Neurokinin A(4-10)

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides.[3] The C-terminal fragment, Neurokinin A(4-10), is a potent and selective agonist for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[1][4] Activation of the NK2 receptor is primarily associated with the Gq protein, leading to the stimulation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium. There is also evidence for NK2 receptor coupling to Gs proteins, which stimulates adenylyl cyclase and leads to the accumulation of cyclic AMP (cAMP). However, studies suggest that Neurokinin A(4-10) may preferentially activate the calcium signaling pathway.[5]

Data Presentation

The following tables summarize key quantitative data for the use of Neurokinin A(4-10) and related compounds in cell culture experiments.

Table 1: Solubility and Storage of this compound

ParameterValueNotes
Molecular Weight 880.93 g/mol For the TFA salt.
Solubility in DMSO 100 mg/mL (80.17 mM)Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.[3]
Solubility in Water 50 mg/mL (40.09 mM)Ultrasonic assistance may be required.[3] Some sources report lower solubility (<0.1 mg/mL), so empirical testing is advised.[4]
Powder Storage -20°C for up to 3 yearsKeep away from moisture.[4]
Stock Solution Storage -80°C for up to 1 yearIn a suitable solvent.[4]

Table 2: Reported Agonist Potencies (EC50) for NK2 Receptor Activation

AgonistAssayCell LineEC50 Value
[β-Ala8]NKA(4-10) (selective NK2 agonist)Intracellular Calcium RiseCHO cells expressing human NK2 receptor4.83 nM[6]
Neurokinin AIntracellular Calcium RiseMurine Neuroblastoma C1300 cells87 ± 13 nM[7]
Neurokinin A(4-10)Calcium ResponseNot specifiedPreferential activation over cAMP response[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NK2 receptor signaling pathway and a general workflow for cell culture experiments using this compound.

NK2_Signaling_Pathway NK2 Receptor Signaling Pathway NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gαq NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response PKA_activation->Cellular_Response

Caption: NK2 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute This compound (e.g., in DMSO) prepare_working Prepare Working Solutions in Cell Culture Medium reconstitute->prepare_working seed_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with This compound seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate calcium_assay Calcium Mobilization Assay incubate->calcium_assay cAMP_assay cAMP Accumulation Assay incubate->cAMP_assay proliferation_assay Cell Proliferation Assay incubate->proliferation_assay analyze Analyze Data and Determine EC50/IC50 calcium_assay->analyze cAMP_assay->analyze proliferation_assay->analyze

Caption: General Experimental Workflow.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell culture.

Preparation_Protocol Preparation of this compound Solutions start Start weigh Accurately weigh This compound powder start->weigh dissolve Dissolve in sterile DMSO to make a concentrated stock solution (e.g., 10 mM) weigh->dissolve vortex Vortex and/or sonicate until fully dissolved dissolve->vortex aliquot Aliquot stock solution into smaller volumes vortex->aliquot store Store aliquots at -80°C aliquot->store dilute Dilute stock solution in serum-free medium to desired working concentration immediately before use store->dilute For each experiment end Ready for use in cell culture dilute->end

Caption: Solution Preparation Workflow.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of solvent: Based on the desired stock concentration (e.g., 10 mM) and the mass of the peptide, calculate the volume of DMSO needed. (Molecular Weight = 880.93 g/mol ).

  • Reconstitution: Under sterile conditions, add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution.[3]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability.[4]

  • Preparation of Working Solution: Immediately before use, thaw an aliquot of the stock solution and dilute it to the final desired concentration in pre-warmed, serum-free cell culture medium. It is recommended to perform serial dilutions.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration upon stimulation with this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing the NK2 receptor

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • This compound working solutions

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Protocol:

  • Cell Seeding: Seed cells into the microplate at an appropriate density and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium indicator dye (e.g., Fluo-4 AM to 1-5 µM) in HBSS. The addition of Pluronic F-127 (0.02-0.04%) can facilitate dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the this compound working solutions at various concentrations to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes). The excitation/emission wavelengths will depend on the dye used (e.g., ~494/516 nm for Fluo-4).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This protocol provides a general method for measuring intracellular cAMP levels. The use of a commercial assay kit is highly recommended.

Materials:

  • Cells expressing the NK2 receptor

  • White, opaque 96-well or 384-well microplates suitable for luminescence or fluorescence detection

  • Commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or luminescence-based kits)

  • This compound working solutions

  • Forskolin (as a positive control for Gs activation)

  • Luminescence or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells into the microplate at a predetermined density and culture overnight.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add this compound working solutions at a range of concentrations. Include a positive control (e.g., forskolin) and a negative control (vehicle).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C. The incubation time should be optimized for the specific cell line.

  • Cell Lysis and cAMP Detection:

    • Follow the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.

  • Signal Measurement: Read the plate on the appropriate plate reader (luminescence or fluorescence).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC50 value if a response is observed.

Note: As Neurokinin A(4-10) may not be a strong inducer of cAMP, a lack of response should be interpreted with caution. The full-length Neurokinin A peptide may serve as a better positive control for NK2-mediated cAMP accumulation.[5]

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell proliferation or viability.

Materials:

  • Cells of interest

  • Clear 96-well microplates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of proliferation/viability against the logarithm of the this compound concentration.

Note: The effect of Neurokinin A(4-10) on cell proliferation is highly cell-type dependent. Some studies have shown no significant proliferative effect of NK2 receptor agonists on certain cell types like human fibroblasts.[8][9] Therefore, the choice of cell line is critical, and a pilot experiment is recommended.

References

Application Notes and Protocols: Neurokinin A(4-10) TFA in Respiratory Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are known to be potent mediators of neurogenic inflammation in the respiratory system. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their effects through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3. In the airways, NKA is a primary bronchoconstrictor agent, acting preferentially on the NK-2 receptor located on airway smooth muscle cells.[1][2][3][4] The C-terminal fragment, Neurokinin A(4-10), is a potent and selective agonist for the NK-2 receptor.[5][6][7][8][9][10][11][12] This makes Neurokinin A(4-10) Trifluoroacetate salt (TFA) a valuable pharmacological tool for investigating the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where airway hyperresponsiveness and inflammation are key features.

These application notes provide an overview of the use of Neurokinin A(4-10) TFA in respiratory research models, including its mechanism of action, and detailed protocols for key in vivo and in vitro experiments.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the NK-2 receptor, a Gq protein-coupled receptor. This activation initiates a signaling cascade that leads to airway smooth muscle contraction and other pro-inflammatory effects.

Signaling Pathway Diagram

NK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA(4-10) Neurokinin A(4-10) NK2R NK-2 Receptor NKA(4-10)->NK2R Gq Gq Protein NK2R->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca2+ Ca²⁺ ER->Ca2+ releases Contraction Airway Smooth Muscle Contraction Ca2+->Contraction initiates

Caption: NK-2 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Neurokinin A(4-10) and related compounds in various respiratory research models.

Table 1: In Vivo Bronchoconstriction in Anesthetized Guinea Pigs

AgonistDoseEffect on Tracheal Insufflation PressureReference
Neurokinin A-(4-10)Dose-dependentPotent increase, similar to Neurokinin A[1]
Substance P-Significantly less potent than NKA-(4-10)[1]
Neurokinin A-(4-10)up to 100 nM/kgNo sialologic (NK-1 mediated) effect[1]

Table 2: In Vitro Contraction of Airway Smooth Muscle

TissueAgonistEC50 / pKBEffectReference
Guinea Pig Isolated Bronchus[βAla8]NKA-(4-10)pKB 8.40±0.07 (with MEN 11420)Competitive antagonism of contraction[13]
Bovine Tracheal Smooth Muscle[β-Ala8]-NKA(4–10)-log EC50 6.48 ± 0.09Contraction[9]
Guinea Pig Tracheal Ringsβ-ala NKA fragment 4–1010⁻⁷ M (EC80)Contraction[14]

Table 3: Plasma Extravasation in Guinea Pig Airways

AgonistAirway LevelEffectReference
Neurokinin A (NKA)Trachea, Main Bronchi, Secondary Bronchi, Intraparenchymal AirwaysDose-dependent increase in plasma extravasation[8]
[β-Ala8]NKA(4-10)Secondary and Intraparenchymal AirwaysIncreased plasma extravasation[8]
[β-Ala8]NKA(4-10)Trachea and Main BronchiNo significant effect[8]

Experimental Protocols

In Vivo Measurement of Airway Hyperresponsiveness in Mice

This protocol describes a non-invasive method for assessing airway hyperresponsiveness in conscious, unrestrained mice using whole-body plethysmography following challenge with aerosolized this compound.

Experimental Workflow Diagram

AHR_Workflow Start Start Acclimatize Place mouse in whole-body plethysmograph chamber for acclimatization Start->Acclimatize Baseline Record baseline Penh for 3 minutes Acclimatize->Baseline Vehicle Aerosolize vehicle (e.g., PBS) for 3 minutes Baseline->Vehicle Record_Vehicle Record Penh for 3 minutes post-vehicle Vehicle->Record_Vehicle NKA_Challenge Aerosolize increasing concentrations of NKA(4-10) TFA Record_Vehicle->NKA_Challenge Record_NKA Record Penh for 3 minutes post-NKA for each concentration NKA_Challenge->Record_NKA Record_NKA->NKA_Challenge Next concentration Data_Analysis Analyze data to determine airway hyperresponsiveness Record_NKA->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Airway Hyperresponsiveness Workflow.

Materials:

  • Whole-body plethysmography system

  • Aerosol nebulizer

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Experimental animals (mice)

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to obtain the desired concentrations for the dose-response curve. For in vivo studies, a formulation with DMSO, PEG300, Tween 80, and saline/PBS can be considered.[5]

  • Acclimatization: Place the conscious, unrestrained mouse into the whole-body plethysmography chamber and allow it to acclimatize for at least 20-30 minutes.

  • Baseline Measurement: Record the baseline enhanced pause (Penh) values for a period of 3 minutes.[15]

  • Vehicle Challenge: Aerosolize the vehicle (e.g., PBS) into the chamber for 3 minutes. Record the Penh values for 3 minutes following the vehicle challenge.[16]

  • This compound Challenge: Administer increasing concentrations of aerosolized this compound. Each concentration should be delivered for 3 minutes, followed by a 3-minute recording period.[15][16]

  • Data Analysis: Calculate the percentage increase in Penh from baseline for each concentration of this compound. Construct a dose-response curve to determine the airway hyperresponsiveness.

In Vitro Assessment of Airway Smooth Muscle Contraction

This protocol describes the use of an organ bath to measure the contractile response of isolated guinea pig tracheal rings to this compound.

Experimental Workflow Diagram

Organ_Bath_Workflow Start Start Isolate_Trachea Isolate guinea pig trachea and prepare tracheal rings (4-5 mm length) Start->Isolate_Trachea Mount_Rings Mount tracheal rings in organ baths containing Krebs solution (37°C, 95% O₂/5% CO₂) Isolate_Trachea->Mount_Rings Equilibrate Equilibrate under 1.5 g resting tension for 60 min, washing every 15 min Mount_Rings->Equilibrate Pre-contraction Induce pre-contraction with an agent like acetylcholine (B1216132) or methacholine (B1211447) (optional) Equilibrate->Pre-contraction Add_NKA Add cumulative concentrations of NKA(4-10) TFA Pre-contraction->Add_NKA Record_Tension Record isometric tension after each addition Add_NKA->Record_Tension Record_Tension->Add_NKA Next concentration Data_Analysis Analyze data to generate a concentration-response curve Record_Tension->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Organ Bath Workflow.

Materials:

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution

  • This compound

  • Acetylcholine or Methacholine (for pre-contraction)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Experimental animals (guinea pigs)

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Place the trachea in cold Krebs-Henseleit solution. Clean the trachea of connective tissue and cut it into rings of 4-5 mm in length.[17][18]

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[17][18][19]

  • Equilibration: Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.[17][18][19]

  • Viability Check: Optionally, contract the tissues with a high concentration of KCl (e.g., 60 mM) to check for viability.

  • Contraction Studies: Add cumulative concentrations of this compound to the organ bath and record the isometric contraction until a stable plateau is reached for each concentration.

  • Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., acetylcholine or KCl). Plot the concentration-response curve and calculate the EC50 value.

Measurement of Plasma Extravasation in Airways

This protocol describes the use of Evans blue dye to quantify plasma extravasation in the airways of rodents following administration of this compound.

Materials:

  • Evans blue dye

  • This compound

  • Saline

  • Formamide (B127407)

  • Spectrophotometer

  • Experimental animals (rats or guinea pigs)

Procedure:

  • Evans Blue Injection: Anesthetize the animal and inject Evans blue dye (e.g., 50 mg/kg in saline) intravenously. Evans blue binds to serum albumin and acts as a marker for plasma protein leakage.[20]

  • This compound Administration: After a short circulation time for the dye, administer this compound either intravenously or via intratracheal instillation.

  • Perfusion and Tissue Collection: After a set time, perfuse the systemic circulation with saline to remove intravascular Evans blue. Carefully dissect the trachea and bronchi.

  • Dye Extraction: Weigh the tissues and place them in formamide to extract the Evans blue dye. Incubate at room temperature or a slightly elevated temperature (e.g., 37°C) for 24-48 hours.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer (at approximately 620 nm).

  • Data Analysis: Calculate the amount of extravasated Evans blue per tissue weight (e.g., ng of dye per mg of tissue) by comparing the absorbance to a standard curve of known Evans blue concentrations.

In Vitro Measurement of Inositol (B14025) Phosphate (B84403) Synthesis

This protocol outlines a method to measure the accumulation of inositol phosphates in cultured human airway smooth muscle (HASM) cells in response to this compound, providing a direct measure of NK-2 receptor activation and Gq signaling.

Materials:

  • Cultured Human Airway Smooth Muscle (HASM) cells

  • myo-[³H]inositol

  • Inositol-free and serum-free DMEM

  • Hanks' balanced salt solution (HBSS) with LiCl

  • This compound

  • Dowex AG1-X8 resin (formate form)

  • Scintillation counter and fluid

Procedure:

  • Cell Labeling: Culture HASM cells to confluence in 24-well plates. Label the cells overnight with myo-[³H]inositol in inositol-free and serum-free DMEM.[21]

  • Washing: Wash the cells three times with warm HBSS containing LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.[21]

  • Stimulation: Incubate the cells with various concentrations of this compound at 37°C for 30 minutes.[21]

  • Extraction: Terminate the reaction and extract the soluble inositol phosphates.

  • Chromatographic Separation: Separate the total [³H]inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography.[21]

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the basal inositol phosphate levels and generate a concentration-response curve.

Concluding Remarks

This compound is a powerful tool for elucidating the role of the NK-2 receptor in respiratory physiology and pathology. The protocols outlined above provide a framework for investigating its effects on airway smooth muscle contraction, airway hyperresponsiveness, and neurogenic inflammation. Careful experimental design and adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of respiratory diseases and the development of novel therapeutics.

References

Application Notes and Protocols for Investigating Bladder Motility with Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (NKA) and its C-terminal fragment, Neurokinin A(4-10), are members of the tachykinin peptide family. Neurokinin A(4-10) and its analogs are potent and selective agonists for the tachykinin NK2 receptor[1][2][3]. These receptors are expressed in the detrusor smooth muscle and urothelium of the urinary bladder in various species, including humans[4][5][6]. Activation of NK2 receptors in the bladder leads to smooth muscle contraction and can facilitate the micturition reflex, making Neurokinin A(4-10) TFA a valuable pharmacological tool for investigating bladder physiology and pathophysiology[7]. These application notes provide detailed protocols for studying the effects of this compound on bladder motility in both in vitro and in vivo models.

Compound Information:

  • Name: this compound

  • Synonyms: Substance K (TFA), Neurokinin α (TFA), Neuromedin L (TFA)[8]

  • Mechanism of Action: Tachykinin NK2 receptor agonist[1][2][3]

Safety and Handling: this compound is for research use only[2][8]. Standard laboratory safety protocols should be followed. Avoid inhalation, and contact with skin and eyes[8][9]. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles[9]. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Storage: Store the lyophilized powder at -20°C for up to three years or -80°C for long-term storage[2][8]. In solvent, store at -80°C for up to one year[2].

Data Presentation

The following tables summarize quantitative data on the effects of Neurokinin A(4-10) analogs and related compounds on bladder preparations.

Table 1: In Vitro Potency of NK2 Receptor Agonists in Human Detrusor Muscle

AgonistpD2 Value
Neurokinin A8.2
Neuropeptide gamma8.0
[Lys5,MeLeu9,Nle10]-NKA(4-10)8.1
[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10)7.1

Data from functional studies on human detrusor strips[4]. pD2 is the negative logarithm of the EC50 value.

Table 2: In Vitro Affinity of NK2 Receptor Antagonists in Human Detrusor Muscle

AntagonistpA2 Value
SR 489689.1
GR 948008.6
MDL 299137.0

Data from functional studies on human detrusor strips against [Lys5,MeLeu9,Nle10]-NKA(4-10)[4]. pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Table 3: In Vivo Effects of Intravenous [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA) on Bladder Pressure and Voiding in Anesthetized Rats

Animal ModelDose Range (µg/kg)Observed Effect
Spinally Intact0.1 - 300Dose-dependent, rapid (<60 s) increases in bladder pressure. Voiding induced at doses > 0.3-1 µg/kg with ~70% efficiency at ≥1 µg/kg.[10]
Acute Spinal Transection0.1 - 300Dose-dependent increases in bladder pressure. Higher doses (≥10 µg/kg) required for less efficient (30-50%) voiding.[10]

Experimental Protocols

In Vitro Organ Bath Studies with Isolated Bladder Strips

This protocol is designed to assess the contractile response of bladder smooth muscle to this compound.

Materials:

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Animal model (e.g., rat, guinea pig, or human bladder tissue)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Excise the urinary bladder and place it in cold Krebs-Henseleit solution.

    • Carefully remove the urothelium (if required for the experimental design).

    • Dissect longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide).

  • Mounting:

    • Mount the bladder strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimentation:

    • After equilibration, elicit a reference contraction with a standard agent (e.g., KCl or carbachol).

    • Wash the tissues and allow them to return to baseline.

    • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath.

    • For antagonist studies, pre-incubate the tissues with the antagonist for a specified period (e.g., 30 minutes) before constructing the agonist concentration-response curve.

  • Data Analysis:

    • Record the contractile force generated by the bladder strips.

    • Express the responses as a percentage of the maximal contraction induced by the reference agent.

    • Calculate EC50 values (and pD2 values) for agonists and pA2 values for antagonists using appropriate pharmacological software.

In Vivo Cystometry in Anesthetized Rats

This protocol is used to evaluate the effects of this compound on bladder function in a living animal.

Materials:

  • Urethane anesthetic

  • This compound solution for injection

  • Saline solution

  • Surgical instruments

  • Catheters (for bladder and intravenous administration)

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Female Sprague-Dawley rats (230-300g)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with urethane.

    • Make a midline abdominal incision to expose the urinary bladder.

    • Insert a catheter into the dome of the bladder and secure it with a purse-string suture. Connect the bladder catheter to a pressure transducer and an infusion pump.

    • Cannulate a femoral or jugular vein for intravenous drug administration.

  • Cystometry:

    • Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 ml/min) to elicit reflex voiding contractions.

    • Record intravesical pressure continuously.

    • After a stabilization period with reproducible micturition cycles, administer this compound or vehicle intravenously.

  • Data Collection and Analysis:

    • Record changes in bladder pressure, including baseline pressure, threshold pressure for inducing a contraction, and the amplitude and frequency of voiding contractions.

    • Measure voided volume to calculate voiding efficiency.

    • Compare the cystometric parameters before and after drug administration.

Visualizations

Signaling Pathway of Neurokinin A(4-10) in Bladder Smooth Muscle

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: NK2 receptor signaling pathway in detrusor smooth muscle.

Experimental Workflow for In Vitro Organ Bath Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise Bladder B Dissect Detrusor Strips A->B C Mount in Organ Bath B->C D Equilibrate (60 min) C->D E Add NKA(4-10) TFA (Cumulative Dosing) D->E F Record Contraction E->F G Generate Concentration- Response Curve F->G H Calculate pD2/EC50 G->H

Caption: Workflow for in vitro analysis of bladder contractility.

Logical Relationship of Tachykinin Receptors in Bladder Function

G cluster_receptors Tachykinin Receptors cluster_effects Bladder Effects NK1 NK1 Receptor Detrusor_Contraction Detrusor Contraction NK1->Detrusor_Contraction Contributes to Side_Effects Potential Side Effects (e.g., Flushing) NK1->Side_Effects Mediates NK2 NK2 Receptor NK2->Detrusor_Contraction Primary Mediator Micturition_Reflex Micturition Reflex Facilitation NK2->Micturition_Reflex Facilitates NK3 NK3 Receptor Bladder_Overactivity Bladder Overactivity NK3->Bladder_Overactivity Can Induce

Caption: Roles of tachykinin receptors in bladder function.

References

Application Notes and Protocols for Autoradiography Studies Using Labeled Neurokinin A (4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for conducting quantitative autoradiography studies using radiolabeled Neurokinin A (4-10) TFA to investigate the distribution and characteristics of the Neurokinin-2 (NK2) receptor.

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that exerts its biological effects through interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The C-terminal fragment, Neurokinin A (4-10), is a potent and selective agonist for the NK2 receptor. The trifluoroacetate (B77799) (TFA) salt of this peptide is a common formulation resulting from its synthesis and purification. Autoradiography with radiolabeled NKA(4-10) allows for the precise anatomical localization and quantification of NK2 receptors in tissues, providing valuable insights for neuroscience research and drug development. A high density of NK2 receptors has been demonstrated in tissues such as the human colon circular muscle.[1]

Data Presentation

The following tables summarize quantitative data from radioligand binding studies using analogs of Neurokinin A (4-10). This data is representative of the binding affinities that can be determined in autoradiography experiments.

Table 1: Binding Affinity of a Radiolabeled NKA(4-10) Analog to Human Bladder Tissue

RadioligandTissueKd (nM)Bmax (fmol/mg wet weight tissue)
[125I]-[Lys5, Tyr(I2)7, MeLeu9, Nle10]-NKA(4-10)Human Bladder Detrusor Muscle2.3 ± 0.41.3 ± 0.2

Data from radioligand binding studies on tissue homogenates.

Table 2: Comparative Binding Affinities of NKA(4-10) Analogs at the Human NK2 Receptor

CompoundBinding Affinity (pKi) at human NK2 Receptor
[Arg5,MeLeu9]-NKA(4-10)9.90
[Lys5,MeLeu9]-NKA(4-10)9.90
[Lys5,β-Ala8,Nle10]-NKA(4-10)7.79

Data from competition binding assays against [125I]-NKA in CHO cells expressing human NK2 receptors.

Experimental Protocols

This section provides a detailed protocol for performing quantitative receptor autoradiography using a radiolabeled analog of Neurokinin A (4-10). The protocol is based on established methods for tachykinin receptor autoradiography.

Protocol 1: Quantitative Autoradiography of NK2 Receptors using [125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10)

Materials:

  • Frozen tissue blocks of interest

  • Cryostat

  • Gelatin-coated microscope slides

  • [125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10) (radioligand)

  • Unlabeled [Lys5,MeLeu9,Nle10]-NKA(4-10) or another selective NK2 receptor agonist/antagonist for non-specific binding determination

  • Incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a cocktail of peptidase inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin, 2 µg/mL chymostatin)

  • Wash buffer: Cold 50 mM Tris-HCl (pH 7.4)

  • Distilled water

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Sectioning:

    • Cut frozen tissue blocks into thin sections (e.g., 10-20 µm) using a cryostat at approximately -20°C.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides with sections at -80°C until use.

  • Pre-incubation:

    • On the day of the experiment, bring the slides to room temperature.

    • Pre-incubate the sections in incubation buffer without the radioligand for 30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Prepare the incubation solution with the radioligand. A typical concentration for [125I]-[Lys5,Tyr(I2)7,MeLeu9,Nle10]-NKA(4-10) is in the low nanomolar range (e.g., 0.1-1.0 nM), which should be optimized for the specific tissue and receptor density.

    • For determining non-specific binding, prepare a parallel incubation solution containing the radioligand and a high concentration (e.g., 1 µM) of unlabeled [Lys5,MeLeu9,Nle10]-NKA(4-10).

    • Incubate the tissue sections with the radioligand solution for 60-120 minutes at room temperature in a humidified chamber.

  • Washing:

    • After incubation, rapidly wash the slides to remove unbound radioligand.

    • Perform a series of washes in ice-cold wash buffer (e.g., 3 x 5 minutes).

    • Briefly dip the slides in cold distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides quickly under a stream of cool, dry air.

    • Appose the dried sections to a phosphor imaging screen or autoradiography film in a light-tight cassette. Include calibrated radioactive standards for quantification.

    • Expose for an appropriate duration (typically 1-7 days, depending on the radioactivity).

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging screen using a phosphor imager or develop the film.

    • Analyze the resulting autoradiograms using image analysis software.

    • Quantify the density of binding in specific regions of interest.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the receptor density (Bmax) and affinity (Kd) by performing saturation experiments with increasing concentrations of the radioligand.

Note on Neurokinin A (4-10) TFA Salt:

The trifluoroacetate (TFA) counterion is commonly present in commercially available synthetic peptides as a result of the purification process. While often not problematic, TFA can sometimes interfere with biological assays. For sensitive applications, or if inconsistent results are observed, it is advisable to either purchase a TFA-free version of the peptide (e.g., as an HCl or acetate (B1210297) salt) or perform a salt exchange procedure.

Visualizations

Signaling Pathway

NK2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA(4-10) Neurokinin A (4-10) NK2R NK2 Receptor NKA(4-10)->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Ca2 Increased Intracellular Ca²⁺ Ca2_release->Ca2 Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Leads to

Caption: NK2 Receptor Signaling Pathway.

Experimental Workflow

Autoradiography_Workflow cluster_prep Sample Preparation cluster_binding Radioligand Binding cluster_imaging Imaging and Analysis Tissue_Collection 1. Collect Tissue Freezing 2. Freeze Tissue Tissue_Collection->Freezing Sectioning 3. Cryosectioning (10-20 µm) Freezing->Sectioning Mounting 4. Thaw-mount on Slides Sectioning->Mounting Preincubation 5. Pre-incubate Slides (Remove endogenous ligands) Mounting->Preincubation Incubation_Total 6a. Incubate with Radiolabeled NKA(4-10) Preincubation->Incubation_Total Incubation_NSB 6b. Incubate with Radioligand + excess Unlabeled Ligand Preincubation->Incubation_NSB Washing 7. Wash to Remove Unbound Ligand Incubation_Total->Washing Incubation_NSB->Washing Drying 8. Dry Slides Washing->Drying Exposure 9. Expose to Phosphor Screen/Film Drying->Exposure Scanning 10. Scan Screen/Develop Film Exposure->Scanning Analysis 11. Quantify Signal Density Scanning->Analysis Calculation 12. Calculate Specific Binding (Total - Non-specific) Analysis->Calculation

Caption: Quantitative Autoradiography Workflow.

References

Application Notes: GTPγS Binding Assay for Measuring Neurokinin A(4-10) TFA Efficacy at the NK-2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] These effects are primarily mediated through the activation of G-protein coupled receptors (GPCRs), with a particular preference for the neurokinin-2 (NK-2) receptor.[2] Neurokinin A(4-10), a truncated form of NKA, is a potent agonist at the NK-2 receptor.[3][4] Understanding the efficacy of compounds like Neurokinin A(4-10) TFA in activating the NK-2 receptor is crucial for drug discovery and development efforts targeting this pathway.

The GTPγS binding assay is a widely used functional assay to quantify the activation of G-protein coupled receptors (GPCRs) by agonists.[5][6][7] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the heterotrimeric G-protein upon receptor activation. The accumulation of [³⁵S]GTPγS is directly proportional to the extent of receptor activation, allowing for the determination of agonist potency (EC₅₀) and efficacy (Emax).[5][6] This application note provides a detailed protocol for utilizing the GTPγS binding assay to measure the efficacy of this compound at the NK-2 receptor.

Signaling Pathway

The NK-2 receptor is a Gq-protein coupled receptor. Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Neurokinin A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA This compound NK2R NK-2 Receptor NKA->NK2R Binds Gq Gq Protein (α, β, γ) NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: this compound signaling at the NK-2 receptor.

Experimental Workflow

The GTPγS binding assay involves the incubation of cell membranes expressing the NK-2 receptor with [³⁵S]GTPγS and varying concentrations of this compound. The amount of radioactivity incorporated into the membranes is then quantified to determine the level of G-protein activation.

GTPγS Binding Assay Workflow Membrane_Prep Prepare cell membranes expressing NK-2 receptor Incubation Incubate membranes with [³⁵S]GTPγS and this compound Membrane_Prep->Incubation Filtration Separate bound and free [³⁵S]GTPγS via filtration Incubation->Filtration Quantification Quantify bound [³⁵S]GTPγS using liquid scintillation counting Filtration->Quantification Analysis Analyze data to determine EC₅₀ and Emax values Quantification->Analysis

Caption: Workflow for the GTPγS binding assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is adapted from standard procedures for GTPγS binding assays on cell membranes.

Materials:

  • Cell membranes expressing the human NK-2 receptor

  • This compound

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP (Guanosine 5'-diphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/C)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Thaw the cell membranes expressing the NK-2 receptor on ice.

    • Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

    • Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

    • In a 96-well plate, add the following components in order:

      • 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

      • 25 µL of the appropriate dilution of this compound or vehicle (for basal binding).

      • 25 µL of diluted cell membranes (10-20 µg of protein).

      • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.

    • Add 25 µL of GDP to a final concentration of 10 µM.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters using a vacuum filtration manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filters completely.

    • Add scintillation fluid to each filter and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled GTPγS) from the total binding.

  • Normalize the data by expressing the specific binding as a percentage of the basal binding (in the absence of agonist).

  • Plot the percentage of stimulation against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ and Emax values.

Data Presentation

The following tables summarize representative quantitative data for this compound and a reference agonist, Neurokinin A, in a GTPγS binding assay using cell membranes expressing the NK-2 receptor.

Table 1: Potency of Neurokinin A Agonists at the NK-2 Receptor

CompoundEC₅₀ (nM)
Neurokinin A (Reference)5.2
This compound15.8

Table 2: Efficacy of Neurokinin A Agonists at the NK-2 Receptor

CompoundEmax (% Basal)
Neurokinin A (Reference)250 ± 15
This compound235 ± 12

Note: The data presented are representative and may vary depending on the specific experimental conditions, such as membrane preparation and assay components.

Conclusion

The GTPγS binding assay is a robust and reliable method for characterizing the efficacy of agonists at the NK-2 receptor. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay to evaluate compounds such as this compound. The quantitative data obtained from this assay are essential for understanding the structure-activity relationships of novel compounds and for advancing the development of therapeutics targeting the neurokinin system.

References

Troubleshooting & Optimization

Technical Support Center: Neurokinin A (4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Neurokinin A (4-10) TFA.

Frequently Asked Questions (FAQs)

Q1: What is Neurokinin A (4-10) TFA and what is its primary function?

Neurokinin A (4-10) is a truncated form of Neurokinin A, a peptide neurotransmitter belonging to the tachykinin family.[1][2][3] It functions as a potent and selective agonist for the tachykinin NK2 receptor.[1][2][3][4] This makes it a valuable tool for studying the physiological roles of the NK2 receptor, which is involved in processes such as smooth muscle contraction, inflammation, and pain transmission.

Q2: What is the best solvent to dissolve Neurokinin A (4-10) TFA?

The solubility of Neurokinin A (4-10) TFA can be challenging. Based on its amino acid sequence (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2), the peptide is predicted to be neutral. For neutral peptides that are not readily soluble in water, organic solvents are recommended.[5][6]

  • Primary recommendation: Start with a small amount of the peptide and attempt to dissolve it in high-purity water.

  • If insoluble in water: Use an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO). An analog of Neurokinin A (4-10) has shown solubility in DMSO at 25 mg/mL.[7]

  • Alternatives to DMSO: If DMSO is not suitable for your experiment (e.g., some cell-based assays), you can try other organic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[5][6]

Always use sonication to aid dissolution.[4][5][8][9]

Q3: What are the recommended storage conditions for Neurokinin A (4-10) TFA?

To ensure the stability and integrity of the peptide, it is crucial to adhere to the following storage guidelines:

  • As a lyophilized powder: Store at -20°C for long-term storage (up to 3 years).[3][4]

  • In solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can be stable for up to one year.[3][4]

Q4: Is Neurokinin A (4-10) TFA stable at room temperature?

Lyophilized Neurokinin A (4-10) TFA is stable at room temperature for short periods, such as during shipping.[4] However, for long-term storage, it should be kept at -20°C. Once in solution, the peptide is more susceptible to degradation and should be stored at -80°C.

Troubleshooting Guides

Problem: The peptide will not dissolve in my chosen solvent.

  • Solution 1: Sonication. Place the vial containing the peptide and solvent in an ultrasonic bath for short intervals (e.g., 30 seconds) to aid dissolution.[4][5][8][9]

  • Solution 2: Gentle Warming. Gently warm the solution to 30-40°C. Be cautious, as excessive heat can degrade the peptide.

  • Solution 3: pH Adjustment. For peptides with acidic or basic properties, adjusting the pH of the aqueous solvent can improve solubility. Since Neurokinin A (4-10) is neutral, this is less likely to be effective unless the TFA salt is influencing the pH.

  • Solution 4: Change of Solvent. If the peptide remains insoluble, consider using a stronger organic solvent such as DMF or ACN.

Problem: I am seeing precipitation in my stock solution after freezing and thawing.

  • Solution 1: Re-dissolve. Before use, bring the aliquot to room temperature and vortex or sonicate briefly to ensure any precipitated peptide is redissolved.

  • Solution 2: Avoid Repeated Freeze-Thaw Cycles. Prepare single-use aliquots to minimize the number of times the stock solution is frozen and thawed.

  • Solution 3: Centrifuge. Before taking a volume from the stock solution for your experiment, centrifuge the vial to pellet any undissolved peptide. Use the supernatant for your experiments to ensure you are working with a homogenous solution.

Quantitative Data

Table 1: Solubility of Neurokinin A (4-10) TFA and Analogs

SolventNeurokinin A (4-10) TFA[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
Water (H₂O)< 0.1 mg/mL (insoluble)[3][4]Not Reported
Dimethyl sulfoxide (DMSO)Soluble (exact concentration not specified, but recommended)[6]25 mg/mL (31.06 mM)[7]

Table 2: Stability of Neurokinin A (4-10) TFA

FormStorage TemperatureDuration
Lyophilized Powder-20°CUp to 3 years[3][4]
In Solvent-80°CUp to 1 year[3][4]

Experimental Protocols

Protocol for Determining Solubility of Neurokinin A (4-10) TFA

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Initial Test: Weigh out a small, known amount of the peptide (e.g., 1 mg).

  • Solvent Addition:

    • Add a small, precise volume of the primary solvent to be tested (e.g., 100 µL of sterile, deionized water).

    • Vortex the solution for 30 seconds.

    • If the peptide does not dissolve, sonicate the vial for 1-2 minutes.

    • Visually inspect for any undissolved particles.

  • Incremental Solvent Addition: If the peptide is not fully dissolved, add the solvent in small, known increments (e.g., 10 µL at a time), vortexing and sonicating after each addition, until the peptide is fully dissolved.

  • Calculation: Calculate the solubility in mg/mL based on the initial mass of the peptide and the total volume of solvent required for complete dissolution.

  • Testing Other Solvents: Repeat steps 2-5 with other solvents of interest (e.g., DMSO, ethanol, DMF).

Protocol for Assessing Stability of Neurokinin A (4-10) TFA in Solution

  • Stock Solution Preparation: Prepare a stock solution of Neurokinin A (4-10) TFA in a suitable solvent at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple sterile, single-use vials.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., 4°C, -20°C, -80°C).

  • Time Points: At designated time points (e.g., 1 day, 1 week, 1 month, 3 months), remove an aliquot from each storage condition.

  • Analysis: Analyze the integrity and concentration of the peptide in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Inject a known volume of the thawed aliquot onto an appropriate HPLC column (e.g., C18).

    • Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Interpretation: Compare the peak area and retention time of the stored samples to a freshly prepared standard of the same concentration. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

G NKA Neurokinin A (4-10) TFA NK2R Tachykinin NK2 Receptor (GPCR) NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets

Caption: NK2 Receptor Signaling Pathway.

G start Start: Lyophilized Peptide weigh Weigh small amount (e.g., 1 mg) start->weigh add_solvent Add initial solvent volume weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate check_sol Completely Dissolved? sonicate->check_sol add_more Add incremental solvent volume check_sol->add_more No calculate Calculate Solubility (mg/mL) check_sol->calculate Yes add_more->vortex end End calculate->end

Caption: Peptide Solubility Testing Workflow.

References

Neurokinin A (4-10) TFA: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Neurokinin A (4-10) TFA for experimental purposes. Below you will find frequently asked questions, troubleshooting tips, and detailed protocols to ensure the successful application of this peptide in your research.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve Neurokinin A (4-10) TFA for my experiments?

A1: Neurokinin A (4-10) TFA has limited solubility in aqueous solutions.[1][2] The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your experimental buffer.

  • For in vitro experiments: A common approach is to dissolve the peptide in 100% DMSO to create a stock solution.[3] This stock can then be serially diluted with your aqueous experimental buffer to the final working concentration.

  • For in vivo experiments: Direct dissolution in saline is not recommended. A stock solution in DMSO can be prepared first. For the final injection solution, co-solvents are often necessary. One suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).[4] Always prepare fresh working solutions for in vivo studies on the day of use.[4]

Q2: What are the recommended storage conditions for Neurokinin A (4-10) TFA?

A2: Proper storage is crucial to maintain the integrity of the peptide.

  • Lyophilized Powder: The solid peptide should be stored away from moisture.[2] For long-term storage, it is recommended to keep it at -20°C for up to 3 years or -80°C for extended periods.[1][2]

  • In Solvent: Once dissolved, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][5] These aliquots should be stored at -80°C and are typically stable for up to 1 year.[1] For shorter periods (up to 1 month), storage at -20°C is also acceptable.[2][3]

Storage ConditionLyophilized PowderIn Solvent
-80°C Up to 2 years[2]Up to 1 year[1]
-20°C Up to 3 years[1]Up to 3 months[5]
Room Temperature Short-term shipping stable[6][7]Not Recommended

Q3: My Neurokinin A (4-10) TFA is not dissolving properly. What should I do?

A3: If you encounter solubility issues, consider the following troubleshooting steps:

  • Ensure the correct solvent is being used. As mentioned, direct dissolution in aqueous buffers is often problematic. Start with a recommended organic solvent like DMSO.

  • Use fresh, high-quality solvents. Moisture-absorbing DMSO can reduce solubility.[3]

  • Gently warm the solution. If precipitation occurs during preparation, gentle warming can aid dissolution.[4]

  • Sonication. Brief sonication can also help to dissolve the peptide.[4]

  • Check the peptide's purity and source. If problems persist, there may be an issue with the quality of the peptide itself.

Q4: What is the mechanism of action of Neurokinin A (4-10)?

A4: Neurokinin A (4-10) is a potent and selective agonist for the tachykinin NK2 receptor.[1][2][5] Tachykinins, including Neurokinin A, are neuropeptides involved in a variety of physiological processes such as smooth muscle contraction, inflammation, and pain signaling.[8] While Neurokinin A primarily acts through the NK2 receptor, it can also interact with other neurokinin receptors, such as the NK1 receptor, under certain conditions.[9][10][11][12]

Experimental Protocols

Protocol 1: Preparation of Neurokinin A (4-10) TFA Stock Solution for In Vitro Studies
  • Calculate the required amount: Determine the mass of Neurokinin A (4-10) TFA needed to achieve the desired stock solution concentration (e.g., 10 mM).

  • Solvent preparation: Use fresh, anhydrous DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the vial of lyophilized peptide. Vortex briefly to ensure complete dissolution.

  • Aliquoting and storage: Aliquot the stock solution into single-use tubes and store them at -80°C.

Protocol 2: Preparation of Neurokinin A (4-10) TFA Working Solution for In Vivo Studies
  • Prepare stock solution: Following Protocol 1, prepare a concentrated stock solution in DMSO (e.g., 40 mg/mL).[1]

  • Prepare co-solvent vehicle: Prepare a solution of 20% SBE-β-CD in sterile saline.

  • Final formulation: To prepare the working solution, sequentially add the components. For a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), take the required volume of the DMSO stock solution and add the appropriate volume of the SBE-β-CD/saline solution.[4]

  • Administration: Mix well to ensure a clear solution. It is recommended to prepare this working solution fresh on the day of the experiment.[4]

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate key processes.

G cluster_dissolution Peptide Dissolution Workflow start Lyophilized Neurokinin A (4-10) TFA stock_solution Prepare Stock Solution in DMSO start->stock_solution Dissolve invitro_dilution Dilute with Aqueous Buffer for In Vitro Use stock_solution->invitro_dilution For In Vitro invivo_formulation Prepare In Vivo Formulation with Co-solvents stock_solution->invivo_formulation For In Vivo final_invitro Final In Vitro Working Solution invitro_dilution->final_invitro final_invivo Final In Vivo Working Solution invivo_formulation->final_invivo

Caption: Workflow for dissolving Neurokinin A (4-10) TFA.

G cluster_pathway Neurokinin A Signaling Pathway NKA Neurokinin A NK1R NK1 Receptor NKA->NK1R Can also engage NK2R NK2 Receptor NKA->NK2R Primary Agonist Gq Gq/11 NK1R->Gq ERK_PI3K ERK1/2 & PI3K/Akt Pathways NK1R->ERK_PI3K Activates NK2R->Gq PLC Phospholipase C Gq->PLC IP3_Ca IP3 / Ca²⁺ Mobilization PLC->IP3_Ca Response Inflammatory & Cellular Responses IP3_Ca->Response NFkB NF-κB Activation ERK_PI3K->NFkB NFkB->Response

Caption: Neurokinin A signaling cascade.

References

Technical Support Center: Optimizing Neurokinin A(4-10) TFA Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Neurokinin A(4-10) TFA in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A: Neurokinin A(4-10) is a truncated, biologically active fragment of the neuropeptide Neurokinin A (NKA).[1][2] It functions as a potent agonist for the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR).[1][3][4] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counter-ion used during peptide synthesis and purification.

Q2: What is the mechanism of action for Neurokinin A(4-10) at the NK2 receptor?

A: Neurokinin A(4-10) binds to and activates the NK2 receptor.[5] This receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[6] Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular signaling cascades.[5][7] The NK2 receptor can also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[6][8]

Q3: How should I prepare a stock solution of this compound?

A: Due to its hydrophobic nature, Neurokinin A(4-10) is reported to have low solubility in water.[2][9] It is recommended to first dissolve the peptide in a minimal amount of 100% dimethyl sulfoxide (B87167) (DMSO).[10] Once fully dissolved, you can make further dilutions in your aqueous assay buffer. For example, to make a 10 mM stock, dissolve 8.8 mg of the peptide (MW: 880.93 g/mol ) in 1 mL of DMSO. Subsequently, this stock can be serially diluted for your working concentrations. Always vortex gently after each dilution step. Note that some suppliers suggest sonication may aid dissolution in aqueous solutions.[10]

Q4: What are the recommended storage conditions for the peptide?

A: For long-term storage, the lyophilized powder should be kept at -20°C, where it can be stable for several years.[2] Once reconstituted into a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2][11]

Q5: What is a good starting concentration range for my in vitro assay?

A: The effective concentration of Neurokinin A(4-10) can vary significantly depending on the cell type, receptor expression level, and the specific assay being performed. Based on published data, a broad range from 1 nM to 1 µM is a reasonable starting point for generating a dose-response curve. The EC50 (half-maximal effective concentration) has been reported to be in the low nanomolar range for calcium mobilization in some systems, while in other functional assays, it can be in the higher nanomolar range.[8][11][12] It is crucial to perform a concentration-response experiment to determine the optimal dosage for your specific experimental setup.

Q6: Is Neurokinin A(4-10) selective for the NK2 receptor?

A: Yes, Neurokinin A(4-10) and its analogs are generally considered selective for the NK2 receptor over the NK1 receptor.[8] For example, the analog [Lys5,MeLeu9,Nle10]-NKA(4-10) shows over 600-fold higher binding affinity and over 100-fold greater functional potency at the NK2 receptor compared to the NK1 receptor.[8] However, at high concentrations, cross-reactivity with other tachykinin receptors could occur.

Q7: What is the significance of the TFA (trifluoroacetate) counter-ion?

A: Trifluoroacetic acid is used in the final cleavage and purification steps of solid-phase peptide synthesis. The resulting peptide is a salt with TFA as the counter-ion. At the low concentrations used in most cell-based assays, TFA is generally not expected to have a biological effect. However, for certain sensitive assays, it may be advisable to perform a vehicle control using the final buffer containing a similar concentration of TFA to rule out any non-specific effects. Some protocols even involve acidifying and extracting with ether to remove TFA before use in sensitive assays like cGMP measurement.[13]

Quantitative Data Summary

The following tables summarize binding affinity and functional potency data for Neurokinin A (NKA) and several of its (4-10) analogs at human recombinant NK2 and NK1 receptors, allowing for easy comparison of potency and selectivity.

Table 1: Binding Affinity (pKi) of NKA Analogs at Human NK1 & NK2 Receptors (Data sourced from Rupniak et al., 2018)[8]

CompoundpKi at NK2 ReceptorpKi at NK1 ReceptorNK1/NK2 Ki Ratio
NKA8.807.5020
[β-Ala8]-NKA(4-10)8.566.13269
[Lys5,MeLeu9,Nle10]-NKA(4-10)9.806.97674
[Arg5,MeLeu9,Nle10]-NKA(4-10)9.706.95561

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates stronger binding affinity. The Ki ratio indicates selectivity for the NK2 receptor.

Table 2: Functional Potency (pEC50) in Calcium Mobilization Assay (Data sourced from Rupniak et al., 2018)[8]

CompoundpEC50 at NK2 ReceptorpEC50 at NK1 ReceptorNK1/NK2 EC50 Ratio
NKA9.009.001
[β-Ala8]-NKA(4-10)8.706.33234
[Lys5,MeLeu9,Nle10]-NKA(4-10)9.207.18105
[Arg5,MeLeu9,Nle10]-NKA(4-10)9.407.5570

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Table 3: Functional Potency (pEC50) in cAMP Stimulation Assay (Data sourced from Rupniak et al., 2018)[8]

CompoundpEC50 at NK2 ReceptorpEC50 at NK1 ReceptorNK1/NK2 EC50 Ratio
NKA7.106.652.8
[β-Ala8]-NKA(4-10)7.505.11244
[Lys5,MeLeu9,Nle10]-NKA(4-10)7.405.5374

Table 4: Example EC50 Values from Various In Vitro Models

Compound / AnalogAssay / ModelEC50 ValueReference
[βAla8]-NKA(4-10)Intracellular Ca2+ increase4.8 nM[11]
[βAla8]-NKA(4-10)Electrophysiology in rat VTA slices427 nM[12]
[βAla8]-NKA(4-10)Depolarisation of rat spinal cord228.3 nM[14]
[Nle10]NKA(4-10)Electrophysiology in guinea-pig substantia nigraInactive at 30-100 nM[15]
Neurokinin ABronchoconstriction in guinea pigs29 nM[16]

Signaling & Experimental Diagrams

NK2R_Signaling_Pathways cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway NK2R NK2 Receptor Gq Gαq NK2R->Gq Gs Gαs NK2R->Gs NKA Neurokinin A(4-10) NKA->NK2R PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA

Caption: NK2 Receptor dual signaling pathways.

Calcium_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_treatment Treatment & Reading cluster_analysis Data Analysis P1 Seed cells expressing NK2R in a 96-well plate P2 Culture cells to desired confluency (e.g., 24-48h) P1->P2 L2 Wash cells with assay buffer (e.g., HBSS) P2->L2 L1 Prepare Fluo-4 AM loading buffer L3 Incubate cells with loading buffer (e.g., 30-60 min at 37°C) L2->L3 L4 Wash cells to remove excess dye L3->L4 T2 Place plate in a fluorescence plate reader L4->T2 T1 Prepare serial dilutions of NKA(4-10) TFA T3 Record baseline fluorescence T2->T3 T4 Add NKA(4-10) dilutions (agonist injection) T3->T4 T5 Record fluorescence kinetically (e.g., for 2-5 min) T4->T5 A1 Calculate ΔF/F₀ (Change in fluorescence) T5->A1 A2 Plot dose-response curve (Response vs. [Agonist]) A1->A2 A3 Calculate EC₅₀ value A2->A3

Caption: Experimental workflow for a calcium mobilization assay.

Troubleshooting Guide

Problem: I am not observing a cellular response (or the response is very weak) after applying this compound.

This is a common issue that can be diagnosed by systematically checking several factors.

Troubleshooting_Flowchart Start No / Weak Response Observed C1 Is the peptide concentration range appropriate? Start->C1 S1_Yes Yes C1->S1_Yes S1_No No C1->S1_No C2 Was the peptide stock prepared and stored correctly? S1_Yes->C2 A1 Perform a wide dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to find the optimal range. S1_No->A1 A1->C2 S2_Yes Yes C2->S2_Yes S2_No No C2->S2_No C3 Does your cell line express functional NK2 receptors? S2_Yes->C3 A2 Prepare a fresh stock solution from lyophilized powder. Ensure proper solvent (DMSO) and storage (-80°C). S2_No->A2 A2->C1 S3_Yes Yes C3->S3_Yes S3_No No C3->S3_No C4 Is the assay itself working? S3_Yes->C4 A3 Confirm receptor expression (e.g., qPCR, Western Blot). Use a positive control cell line if available. S3_No->A3 A3->Start S4_Yes Yes C4->S4_Yes S4_No No C4->S4_No End Issue likely resolved. If not, consider assay sensitivity or cell health. S4_Yes->End A4 Use a positive control agonist that works through a different receptor in your cells (e.g., ATP for P2Y receptors). S4_No->A4 A4->Start

Caption: Troubleshooting flowchart for no/weak cellular response.

Experimental Protocols

Detailed Protocol: Calcium Mobilization Assay

This protocol describes a common method to measure the increase in intracellular calcium following NK2 receptor activation using a fluorescent calcium indicator.

1. Materials:

  • Cells expressing the human NK2 receptor.

  • Black, clear-bottom 96-well cell culture plates.

  • This compound.

  • DMSO for stock solution preparation.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (optional, but recommended to prevent dye leakage).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • Fluorescence plate reader with an injection system (e.g., FlexStation, FLIPR).

2. Cell Preparation:

  • Seed your cells into the 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the experiment.

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Dye Loading:

  • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM. First, dissolve the Fluo-4 AM in high-quality DMSO to make a 1-5 mM stock. Then, dilute this stock into the HBSS/HEPES buffer. Add an equal volume of 20% Pluronic F-127 to the diluted dye to aid dispersion. If using probenecid, add it to the final loading buffer (typically 1-2.5 mM).

  • Carefully remove the culture medium from the cells.

  • Gently wash the cell monolayer once with 100 µL of HBSS/HEPES buffer.

  • Add 50-100 µL of the dye loading solution to each well.

  • Incubate the plate in the dark for 45-60 minutes at 37°C, or for 60-90 minutes at room temperature.

  • After incubation, gently wash the cells twice with 100 µL of HBSS/HEPES buffer (containing probenecid if used earlier) to remove any extracellular dye.

  • Add a final 100 µL of buffer to each well and let the plate rest for 15-20 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

4. Compound Preparation and Assay:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions in your assay buffer (HBSS/HEPES) to create a range of concentrations. Prepare these at 2X or 5X the final desired concentration, depending on the injection volume of your plate reader.

  • Set the plate reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em: ~494/516 nm for Fluo-4).

  • Program the reader to record a baseline fluorescence for 10-20 seconds.

  • Inject the Neurokinin A(4-10) dilutions into the wells.

  • Immediately begin kinetic reading of the fluorescence signal from each well for at least 120 seconds.

5. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

  • Normalize the data, for example, to the maximum response or as a percentage of the response to a saturating concentration of a control agonist.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

References

preventing Neurokinin A(4-10) TFA degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neurokinin A(4-10) TFA. This guide provides detailed information, troubleshooting advice, and protocols to help you prevent the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the TFA counter-ion present?

A: Neurokinin A(4-10) is a C-terminal fragment of the tachykinin peptide Neurokinin A, with the amino acid sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2.[1] It acts as an agonist for the tachykinin NK2 receptor.[1][2] The trifluoroacetate (B77799) (TFA) is a negatively charged counter-ion that remains bound to the peptide after the purification process, which commonly uses Trifluoroacetic Acid in solid-phase peptide synthesis (SPPS) and HPLC.[3][4] This results in the peptide being supplied as a TFA salt.[5]

Q2: How can the TFA counter-ion affect my experiments?

A: Residual TFA can have unintended effects on your experiments. It can lower the pH of your stock solutions, which may affect peptide stability and structure.[3] In biological assays, TFA has been shown to cause unpredictable results, sometimes inhibiting cell growth even at low concentrations or interfering with spectroscopic analysis.[3][4] For sensitive applications, exchanging the TFA counter-ion for a more biocompatible one like chloride or acetate (B1210297) is recommended.[5]

Q3: What is the best way to store lyophilized this compound?

A: For maximum stability, lyophilized peptide powder should be stored in a tightly sealed container, protected from moisture, at -20°C for short-term storage (up to one year) or -80°C for long-term storage (up to two years).[1][6] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can accelerate degradation.[7]

Q4: How should I reconstitute and store this compound solutions?

A: The sequence of Neurokinin A(4-10) contains hydrophobic residues, and it is reported to have very low solubility in plain water.[1][8]

  • Recommended Solvents: For initial reconstitution, use a small amount of an organic solvent like DMSO.[8][9] Once the peptide is fully dissolved, you can slowly add your desired aqueous buffer (e.g., sterile water, PBS) to reach the final concentration.

  • Storage in Solution: Storing peptides in solution is not recommended for long periods.[6] If necessary, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can cause degradation.[7] Store these aliquots frozen at -20°C for up to one month or -80°C for up to six months.[1]

Q5: Which amino acids in Neurokinin A(4-10) are most susceptible to degradation?

A: The sequence is Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. The two primary residues of concern are:

  • Methionine (Met): Susceptible to oxidation, where the sulfur atom in its side chain is oxidized. This can be caused by exposure to air, metal ions, or certain solvents like DMSO.[7][8]

  • Aspartic Acid (Asp): Prone to hydrolysis, especially at acidic pH, which can lead to cleavage of the peptide backbone.[7]

Troubleshooting Guide

This guide helps you diagnose and resolve common issues related to peptide degradation.

Observed Problem Potential Cause Recommended Solution & Action Steps
Inconsistent or no biological activity in assays Peptide Degradation (Oxidation, Hydrolysis)1. Verify Stock Integrity: Analyze an aliquot of your stock solution using HPLC to check for purity and the presence of degradation peaks.[7] 2. Prepare Fresh Stock: Reconstitute a fresh vial of lyophilized peptide following the recommended protocol (see Protocol 1). 3. Review Handling: Ensure you are using oxygen-free buffers if oxidation is suspected. Avoid repeated freeze-thaw cycles.[6][7]
Precipitate forms in the peptide solution Poor Solubility or Aggregation1. Check Solvent: Neurokinin A(4-10) is hydrophobic and may not be soluble in purely aqueous buffers.[1][8] 2. Aid Dissolution: Use sonication in a water bath to help dissolve the peptide.[8] 3. Re-dissolve: Start with a small amount of DMSO before adding aqueous buffer.[9]
Gradual loss of activity over time in stored solutions Chemical Instability in Solution1. Aliquot and Freeze: Ensure your stock solution is stored in single-use aliquots at -80°C.[1][6] 2. Optimize Buffer pH: The peptide contains Asp, which is susceptible to acid hydrolysis. Consider using a buffer with a pH between 5-6 to minimize both hydrolysis and deamidation.[7] 3. Avoid Long-Term Storage in Solution: For critical experiments, always use a freshly prepared solution from lyophilized powder.[6]
LC/MS analysis shows unexpected mass peaks Oxidation or Hydrolysis1. Check for Oxidation: Look for mass increases of +16 Da (single oxidation) or +32 Da (double oxidation) corresponding to the Met residue.[7] 2. Prevent Oxidation: When preparing solutions, use high-purity, degassed solvents and consider working under an inert gas (e.g., argon) if the problem persists.[6][7] 3. Check for Hydrolysis: Look for fragment peaks corresponding to cleavage at the Asp residue.

Key Degradation Pathways and Prevention

The following diagram and table summarize the primary non-enzymatic degradation pathways for peptides like Neurokinin A(4-10) and strategies to mitigate them.

Peptide Intact Neurokinin A(4-10) (Asp...Met-NH2) Oxidation Oxidation (Met → Met-sulfoxide) Peptide->Oxidation O2, Metal Ions, High pH Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis Strong Acidic pH (e.g., < 5) Aggregation Aggregation (Insoluble Precipitates) Peptide->Aggregation High Concentration, Freeze-Thaw

Caption: Common chemical degradation pathways for Neurokinin A(4-10).

Degradation PathwaySusceptible ResiduesCommon CausesPrevention Strategy
Oxidation Met , Cys, TrpExposure to atmospheric oxygen; presence of metal ions; high pH; certain solvents (e.g., DMSO).[7][8]Store lyophilized peptide under inert gas; use high-purity, degassed/oxygen-free buffers for reconstitution; avoid metal ion contamination.[6][7]
Hydrolysis Asp -X bondsStrongly acidic conditions (pH < 5).[7][10]Maintain solution pH in the range of 5-7. Avoid prolonged exposure to strong acids.
Aggregation Hydrophobic residues (Phe, Val, Leu)High peptide concentration; repeated freeze-thaw cycles; non-optimal pH or ionic strength.[7]Optimize peptide concentration; aliquot stock solutions to avoid freeze-thaw cycles; use low-adsorption vials.[6][7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a reliable method for dissolving the peptide to create a stable stock solution.

Materials:

  • Vial of lyophilized this compound

  • High-purity, sterile DMSO

  • Sterile, nuclease-free water or desired sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile, low-adsorption polypropylene (B1209903) microcentrifuge tubes

Procedure:

  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator (approx. 20-30 minutes). This prevents water condensation.

  • Brief Centrifugation: Centrifuge the vial briefly (e.g., 10,000 x g for 30 seconds) to ensure all lyophilized powder is at the bottom of the vial.

  • Initial Dissolution: Carefully add a small, precise volume of DMSO to the vial to dissolve the peptide. For example, to create a 10 mM stock, add a volume calculated based on the peptide's molecular weight (880.93 g/mol for the free base).

  • Vortex and Visually Inspect: Gently vortex the vial for 10-20 seconds. Visually confirm that all peptide material has dissolved and the solution is clear. If needed, sonicate briefly in a water bath.[8]

  • Dilution (Optional): If a lower concentration or an aqueous solution is required for your experiment, slowly add the desired aqueous buffer to the DMSO stock solution, mixing gently. Be aware that adding too much aqueous buffer too quickly can cause the hydrophobic peptide to precipitate.

  • Aliquoting and Storage: Immediately divide the stock solution into single-use aliquots in sterile, low-adsorption tubes. Store aliquots at -80°C.[1][6]

Protocol 2: Workflow for Peptide Stability Assessment by RP-HPLC

This workflow outlines how to monitor the stability of your peptide solution over time.

start Start: Lyophilized This compound reconstitute 1. Reconstitute Peptide in Chosen Buffer/Solvent start->reconstitute aliquot 2. Create Multiple Identical Aliquots reconstitute->aliquot t0 3. Analyze 'Time 0' Aliquot via RP-HPLC aliquot->t0 store 4. Store Remaining Aliquots at Desired Condition (e.g., 4°C, -20°C, -80°C) aliquot->store compare 7. Compare Chromatograms: - Main Peak Area - Degradation Peaks t0->compare Baseline timepoints 5. At Each Time Point (e.g., 24h, 1wk, 1mo) Thaw One Aliquot store->timepoints analyze 6. Analyze Aliquot via RP-HPLC timepoints->analyze analyze->compare end End: Determine Peptide Half-Life compare->end

Caption: Experimental workflow for assessing peptide stability using RP-HPLC.

Methodology:

  • Peptide Preparation: Reconstitute the lyophilized peptide as described in Protocol 1 to a known concentration (e.g., 1 mg/mL).[7]

  • Aliquoting: Divide the solution into multiple identical aliquots in low-adsorption vials to avoid freeze-thaw cycles.[7]

  • Time Zero Analysis: Immediately after reconstitution, analyze one aliquot using a suitable reversed-phase high-performance liquid chromatography (RP-HPLC) method. This serves as your baseline (100% intact peptide).[7]

    • Typical Conditions: A C18 column is commonly used. Mobile phases often consist of water (A) and acetonitrile (B52724) (B), both containing a small amount of an ion-pairing agent like TFA (0.1%) or formic acid (0.1%).[11][12] A linear gradient (e.g., 5% to 95% B over 30 minutes) is used for elution.

    • Detection: Monitor the elution profile at a UV wavelength of 214 nm (for the peptide backbone) or 280 nm (if aromatic residues are present).[7]

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., 4°C, -20°C, -80°C).[7]

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), remove one aliquot from storage, allow it to equilibrate to room temperature, and analyze it using the same RP-HPLC method.[7]

  • Data Analysis: Compare the chromatograms from each time point to the "time zero" sample. Calculate the percentage of the remaining intact peptide by measuring the area of the main peak. The appearance and growth of new peaks indicate degradation products. From this data, the peptide's half-life under those storage conditions can be determined.[11]

References

Neurokinin A(4-10) TFA storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and use of Neurokinin A (4-10) TFA.

Frequently Asked Questions (FAQs)

Q1: How should I store Neurokinin A (4-10) TFA upon arrival?

A: Upon receipt, Neurokinin A (4-10) TFA, supplied as a lyophilized powder, should be stored in a tightly sealed container, protected from moisture, in a dry, cool, and well-ventilated place.[1] For long-term storage, it is recommended to store the powder at -20°C or -80°C.[2][3][4][5][6]

Q2: What is the shelf life of Neurokinin A (4-10) TFA?

A: The shelf life of Neurokinin A (4-10) TFA depends on the storage conditions. As a lyophilized powder, it can be stored for up to 3 years at -20°C or 2 years at -80°C.[2][3][4][5][6] Once reconstituted in a solvent, the stability decreases.

Q3: How do I reconstitute Neurokinin A (4-10) TFA?

A: Reconstitution of lyophilized peptides should be done with care to ensure solubility and stability. While specific instructions may vary by manufacturer, a general guideline is to use sterile, distilled water or an appropriate buffer. Some sources indicate that Neurokinin A (4-10) TFA has low solubility in water (< 0.1 mg/mL or 0.67 mg/mL with ultrasonic treatment).[2][5][6][7] For preparing stock solutions, solvents like DMSO can also be used.[8] It is crucial to allow the vial to equilibrate to room temperature before opening to avoid condensation. Gently swirl or vortex to dissolve the peptide.

Q4: What are the recommended storage conditions for reconstituted Neurokinin A (4-10) TFA?

A: Once reconstituted, it is recommended to store the solution in aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, the peptide in solvent is generally stable for up to 1 year, or for shorter periods (1-6 months) at -20°C or -80°C according to other sources.[2][5][6][7]

Q5: The peptide won't dissolve. What should I do?

A: If you encounter solubility issues, especially in aqueous solutions, consider the following:

  • Sonication: Brief periods of sonication can aid in dissolving the peptide.[7]

  • Solvent Choice: If your experimental protocol allows, consider using a small amount of an organic solvent like DMSO to first dissolve the peptide, followed by dilution with your aqueous buffer.

  • pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer may improve solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of Peptide Activity Improper storage (e.g., room temperature, exposure to moisture).Always store the lyophilized peptide and reconstituted solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing aliquots.
Repeated freeze-thaw cycles.Aliquot the reconstituted peptide into single-use volumes before freezing.
Contamination of stock solution.Use sterile reagents and techniques for reconstitution. Filter-sterilize the reconstituted solution if necessary.
Inconsistent Experimental Results Inaccurate peptide concentration.Ensure the peptide is fully dissolved before making dilutions. Recalibrate spectrophotometer if used for concentration determination.
Peptide degradation.Check the expiration date and storage history of the peptide. If in doubt, use a fresh vial.
Precipitation of Peptide in Solution Poor solubility in the chosen solvent/buffer.Re-evaluate the reconstitution solvent. Consider using a different buffer system or adding a solubilizing agent if compatible with your assay.
Exceeded solubility limit.Prepare a more dilute stock solution.

Storage Conditions and Shelf Life Summary

Form Storage Temperature Shelf Life Additional Notes
Lyophilized Powder -20°C1 to 3 years[2][3][4][5][6]Store in a tightly sealed container, away from moisture.[1]
-80°C2 years[3][4][5][6]
In Solvent -20°C1 month[5][6][7]Avoid repeated freeze-thaw cycles.
-80°C6 months to 1 year[2][5][6][7]

Experimental Protocols

General Protocol for Reconstitution of Neurokinin A (4-10) TFA
  • Equilibration: Allow the vial of lyophilized Neurokinin A (4-10) TFA to warm to room temperature before opening. This prevents moisture from condensing inside the vial, which can degrade the peptide.

  • Solvent Addition: Add the calculated volume of the appropriate sterile solvent (e.g., sterile distilled water, DMSO, or a buffer compatible with your experiment).

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, use a brief sonication step to aid dissolution.

  • Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis receive Receive Lyophilized Neurokinin A (4-10) TFA store_powder Store Powder (-20°C or -80°C) receive->store_powder reconstitute Reconstitute in Appropriate Solvent store_powder->reconstitute store_solution Aliquot and Store Solution (-80°C) reconstitute->store_solution prepare_working Prepare Working Solutions store_solution->prepare_working perform_assay Perform Assay (e.g., Cell-based) prepare_working->perform_assay data_acq Data Acquisition perform_assay->data_acq data_analysis Data Analysis data_acq->data_analysis results Interpret Results data_analysis->results

Caption: Experimental workflow for using Neurokinin A (4-10) TFA.

signaling_pathway NKA Neurokinin A (4-10) TFA NK2R NK2 Receptor (Tachykinin Receptor 2) NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Neurokinin A (4-10) signaling via the NK2 receptor.

References

minimizing off-target effects of Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Neurokinin A(4-10) TFA in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the specificity and reproducibility of your results.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the handling and use of this compound, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: Neurokinin A(4-10) is a truncated form of the neuropeptide Neurokinin A (NKA) and acts as an agonist for tachykinin receptors.[1][2] Its primary on-target effect is the activation of the Neurokinin-2 (NK2) receptor.[1][2] However, it can also interact with other neurokinin receptors, namely NK1 and NK3, which are considered its primary off-targets. The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion from the peptide synthesis and purification process.[3][4]

Q2: I am observing unexpected cellular responses. Could off-target effects of Neurokinin A(4-10) be the cause?

A2: Yes, unexpected cellular responses could be due to the activation of off-target receptors, primarily the NK1 receptor, for which Neurokinin A(4-10) has a lower affinity but can still activate at higher concentrations.[1][5] Additionally, the trifluoroacetate (TFA) counter-ion present in the peptide preparation can have its own biological effects, including cytotoxicity and altering cellular growth, which may be misinterpreted as a peptide-specific effect.[4][6][7]

Q3: How can I minimize off-target activation of NK1 and NK3 receptors?

A3: The most effective strategy is to use the lowest possible concentration of Neurokinin A(4-10) that still elicits a robust on-target (NK2) response. Performing a careful dose-response study is crucial. For enhanced specificity, consider using a more selective NK2 receptor agonist. Analogs such as [β-Ala8]-NKA(4-10) and [Lys5,MeLeu9,Nle10]-NKA(4-10) have been shown to have significantly higher selectivity for the NK2 receptor over the NK1 receptor.[1][5]

Q4: My peptide solution has a lower pH than my buffer. Could this be a problem?

A4: Yes, residual TFA from peptide synthesis can make your stock solution acidic.[3] This can alter the pH of your assay medium, potentially affecting cell viability and receptor-ligand interactions. It is crucial to ensure your final assay buffer has sufficient buffering capacity to maintain the desired physiological pH.[3] Always check the pH of your final experimental solution after adding the peptide.

Q5: What are the options for removing TFA from my peptide sample?

A5: If you suspect TFA is interfering with your experiments, you can perform a salt exchange.[3][8] Common methods include dissolving the peptide in a solution containing a different acid, such as hydrochloric acid (HCl) or acetic acid, followed by lyophilization to remove the volatile acid and leave the desired salt form.[3][8] Ion-exchange chromatography is another effective method.

Troubleshooting Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
High background or non-specific binding in assays - Antibody concentration too high (for immunoassays) - Insufficient blocking - Inadequate washing - Hydrophobic or ionic interactions of the peptide with surfaces- Titrate primary and secondary antibodies to find the optimal concentration. - Optimize blocking conditions (e.g., increase concentration or duration of blocking agent like BSA). - Increase the number and duration of washing steps.[9] - Adjust the pH or salt concentration of your buffers to minimize non-specific ionic interactions.[9][10] - Include a non-ionic surfactant (e.g., Tween-20) in your buffers to reduce hydrophobic interactions.[10]
Poor peptide solubility - Peptide aggregation - Incorrect solvent - Influence of TFA counter-ions- Test solubility in a small amount of solvent first. For aqueous solutions, if solubility is poor, first dissolve the peptide in a small amount of an organic solvent like DMSO and then slowly add it to your aqueous buffer while vortexing. - Gentle warming or brief sonication can aid dissolution. - Be aware that TFA can affect solubility; TFA removal may be necessary.[3]
Inconsistent results between experiments - Peptide degradation - Repeated freeze-thaw cycles of stock solutions - Inaccurate pipetting of viscous peptide solutions- Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot stock solutions and store at -80°C to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Ensure pipettes are calibrated and use proper techniques for viscous solutions.
Unexpected cell death or low viability - Cytotoxicity from high concentrations of the peptide - TFA toxicity- Perform a dose-response curve for cell viability to determine a non-toxic concentration range. - Consider TFA removal or using a peptide with a different counter-ion (e.g., acetate (B1210297) or HCl).[6][11]

Data Presentation: Receptor Selectivity of Neurokinin A Analogs

Minimizing off-target effects often involves selecting an agonist with the highest possible selectivity for the target receptor. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Neurokinin A (NKA), Neurokinin A(4-10), and more selective NK2 receptor agonists at human NK2 and NK1 receptors.

Table 1: Binding Affinity (Ki, nM) of NKA Analogs at Human NK2 and NK1 Receptors

CompoundNK2 Ki (nM)NK1 Ki (nM)Selectivity Ratio (NK1 Ki / NK2 Ki)
Neurokinin A2.14220
[Lys5,MeLeu9,Nle10]-NKA(4-10)0.2134.8674
[Arg5,MeLeu9,Nle10]-NKA(4-10)0.4224.4561
[β-Ala8]-NKA(4-10)1.1148.6135
Data sourced from Rupniak et al., 2018.[1][5]

Table 2: Functional Potency (EC50, nM) for Intracellular Calcium Mobilization

CompoundNK2 EC50 (nM)NK1 EC50 (nM)Selectivity Ratio (NK1 EC50 / NK2 EC50)
Neurokinin A1.11.11
[Lys5,MeLeu9,Nle10]-NKA(4-10)0.221.0105
[Arg5,MeLeu9,Nle10]-NKA(4-10)0.17.070
[β-Ala8]-NKA(4-10)0.419.549
Data sourced from Rupniak et al., 2018.[1][5]

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

Protocol 1: Radioligand Binding Assay (Membrane Filtration)

This protocol is for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the target receptor (NK1 or NK2)

  • Radioligand (e.g., [125I]-NKA for NK2, [3H]-Septide for NK1)

  • Test compound (this compound or analog)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a saturating concentration of a non-labeled competitor.

    • Competition: Membranes, radioligand, and varying concentrations of the test compound.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.[12][13]

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the functional potency of an agonist by detecting changes in intracellular calcium concentration.

Materials:

  • Cells expressing the target receptor (e.g., CHO cells stably expressing human NK2 or NK1 receptors)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Test compound (this compound or analog)

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Seed the cells into the microplates and grow to near confluence.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate according to the dye manufacturer's instructions (typically 45-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the plate in the fluorescence microplate reader and allow it to equilibrate.

  • Establish a stable baseline fluorescence reading.

  • Add varying concentrations of the test compound to the wells using the automated liquid handling system.

  • Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16]

Protocol 3: Isolated Smooth Muscle Contraction Assay

This classic pharmacological preparation assesses agonist potency by measuring the contraction of an isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rabbit jejunum)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Test compound (this compound or analog)

  • Organ bath system with force-displacement transducers and a data acquisition system.

Procedure:

  • Dissect the desired smooth muscle tissue and place it in cold, aerated PSS.

  • Cut tissue strips of appropriate size and mount them in the organ baths containing PSS under a resting tension (e.g., 1 g).

  • Allow the tissue to equilibrate for at least 60 minutes, washing with fresh PSS every 15-20 minutes.

  • Assess the viability of the tissue by inducing a contraction with a standard agent like KCl (60 mM).

  • After washing and returning to baseline, construct a cumulative concentration-response curve for the test compound. Add the agonist in increasing concentrations, allowing the response to each concentration to reach a plateau before adding the next.

  • Record the contractile force at each concentration.

  • Normalize the responses to the maximal contraction induced by KCl or the test compound.

  • Plot the normalized response against the logarithm of the agonist concentration to determine the EC50 and Emax.[17]

Visualizations

Diagram 1: NK2 Receptor Signaling Pathway

NK2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca2+ ER->Ca_cyto Releases Ca_ER Ca2+ Contraction Smooth Muscle Contraction Ca_cyto->Contraction Triggers PKC->Contraction Contributes to

Caption: NK2 receptor activation leads to smooth muscle contraction.

Diagram 2: Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow start Unexpected Experimental Result check_peptide Check Peptide Handling - Aliquoting? - Fresh dilutions? - Correct storage? start->check_peptide check_conc Verify Peptide Concentration - Accurate weighing? - Correct calculations? check_peptide->check_conc No resolve_handling ACTION: Improve Peptide Handling check_peptide->resolve_handling Yes check_assay Review Assay Protocol - Correct buffers? - Proper controls? - Calibrated equipment? check_conc->check_assay No resolve_conc ACTION: Re-prepare Stock Solution check_conc->resolve_conc Yes is_off_target Consider Off-Target Effects - Concentration too high? - Using selective analog? check_assay->is_off_target No resolve_assay ACTION: Optimize Assay Conditions check_assay->resolve_assay Yes is_tfa Consider TFA Interference - pH shift? - Cell toxicity? is_off_target->is_tfa No resolve_off_target ACTION: Use Lower Concentration or More Selective Agonist is_off_target->resolve_off_target Yes resolve_tfa ACTION: Check Buffer pH or Perform TFA Exchange is_tfa->resolve_tfa Yes end Re-run Experiment is_tfa->end No resolve_handling->end resolve_conc->end resolve_assay->end resolve_off_target->end resolve_tfa->end

Caption: A logical approach to troubleshooting experimental issues.

Diagram 3: General Experimental Workflow

Experimental_Workflow prep_peptide 1. Peptide Preparation - Reconstitute & Aliquot - Verify Concentration dose_response 3. Perform Dose-Response - Use wide concentration range - Include positive/negative controls prep_peptide->dose_response prep_assay 2. Assay System Preparation - Cell Culture / Tissue Dissection - Prepare Buffers & Reagents prep_assay->dose_response data_acq 4. Data Acquisition - Measure Response (Fluorescence, Radioactivity, Contraction) dose_response->data_acq data_analysis 5. Data Analysis - Subtract background - Generate dose-response curves - Calculate EC50/Ki data_acq->data_analysis interpretation 6. Interpretation & Conclusion - Assess potency & selectivity - Compare to literature data_analysis->interpretation

Caption: A standard workflow for characterizing NKA(4-10) TFA.

References

Technical Support Center: Interpreting Variable Results in Neurokinin A(4-10) TFA Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting variable results in experiments involving Neurokinin A(4-10) Trifluoroacetate (B77799) (TFA).

Frequently Asked Questions (FAQs)

Q1: What is Neurokinin A(4-10) TFA and what is its primary mechanism of action?

A1: Neurokinin A(4-10) is a truncated form of the tachykinin neuropeptide, Neurokinin A (NKA). It acts as a potent agonist for the tachykinin NK2 receptor.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common byproduct of the solid-phase peptide synthesis and purification process.[2]

Q2: We are observing significant variability in our experimental results with different batches of this compound. What could be the cause?

A2: Variable results with this compound can stem from several factors:

  • Trifluoroacetic Acid (TFA) Interference: Residual TFA from the synthesis process can significantly impact biological assays. TFA has been shown to be cytotoxic at nanomolar concentrations, potentially inhibiting or, in some cases, promoting cell proliferation, which can mask the true effect of the peptide.[2][3] It can also alter the peptide's conformation and solubility.[3]

  • Peptide Purity and Integrity: Inconsistencies in the purity of the peptide between batches can lead to variable results. The presence of deletion sequences or other impurities can affect the peptide's activity.

  • Improper Storage and Handling: Neurokinin A(4-10), like many peptides, is susceptible to degradation. Improper storage, such as exposure to light or frequent freeze-thaw cycles, can lead to a loss of activity over time. Peptides containing methionine, like Neurokinin A(4-10), are also prone to oxidation.

  • Solubility Issues: Incomplete solubilization of the peptide can lead to inaccurate concentration calculations and, consequently, variable experimental outcomes.

Q3: Can the TFA salt form of the peptide affect in vivo studies?

A3: Yes, the TFA salt can have significant effects in in vivo studies. TFA has been reported to induce inflammatory responses and can trifluoroacetylate amino groups in proteins and phospholipids, which may elicit an antibody response.[2] For in vivo and particularly for preclinical or clinical studies, it is highly recommended to use peptides where the TFA counter-ion has been exchanged for a more biologically compatible one, such as acetate (B1210297) or hydrochloride (HCl).[2][3]

Q4: How can we mitigate the effects of TFA in our experiments?

A4: The most effective way to mitigate TFA-related variability is to perform a salt exchange to replace the trifluoroacetate counter-ion with a more biocompatible one like hydrochloride or acetate.[2][3] Including a "TFA only" control in your experiments at concentrations equivalent to those in your peptide-treated samples can also help to identify any effects of the counter-ion itself.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected potency in cell-based assays (e.g., calcium mobilization).
Possible Cause Troubleshooting Steps
Residual TFA Toxicity 1. Perform a Salt Exchange: Exchange the TFA salt for HCl or acetate (see Protocol 3). 2. Run a TFA Control: Include a vehicle control with TFA at a concentration equivalent to that in your highest peptide concentration to assess baseline cytotoxicity.
Incorrect Peptide Concentration 1. Verify Solubility: Ensure the peptide is fully dissolved. Use a brief sonication or vortexing if necessary. 2. Accurate Quantification: Use a validated method to determine the peptide concentration of your stock solution.
Peptide Degradation 1. Proper Storage: Store lyophilized peptide at -20°C or -80°C, protected from light. 2. Fresh Aliquots: Reconstitute the peptide and prepare single-use aliquots to avoid freeze-thaw cycles. 3. Check for Oxidation: For peptides containing methionine, consider preparing solutions in degassed buffers.
Cell Line Issues 1. Receptor Expression: Confirm the expression level of the NK2 receptor in your cell line (e.g., via qPCR or western blot). 2. Cell Health: Ensure cells are healthy and within a consistent passage number range.
Problem 2: Poor reproducibility in receptor binding assays.
Possible Cause Troubleshooting Steps
Radioligand Degradation 1. Check Radioligand Quality: Use a fresh batch of radioligand and verify its specific activity. 2. Proper Storage: Store the radioligand according to the manufacturer's instructions.
Inconsistent Membrane Preparation 1. Standardize Protocol: Use a consistent protocol for membrane preparation to ensure similar receptor concentrations across batches. 2. Protein Quantification: Accurately determine the protein concentration of your membrane preparations.
Non-specific Binding 1. Optimize Blocking Agents: Titrate the concentration of blocking agents (e.g., BSA) in your binding buffer. 2. Increase Wash Steps: Increase the number and duration of wash steps to reduce background signal.
Assay Buffer pH Verify pH: Ensure the pH of your binding buffer is stable and optimal for receptor-ligand interaction. Residual TFA can lower the pH of solutions.

Data Presentation

Table 1: Binding Affinities (Ki) of Neurokinin A(4-10) Analogs at Human NK1 and NK2 Receptors

CompoundNK1 Receptor Ki (nM)NK2 Receptor Ki (nM)NK1/NK2 Ki Ratio
Neurokinin A (NKA)5.60.2820
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)5890.87674
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)4990.89561
[β-Ala⁸]-NKA(4-10)166011.2148
[Lys⁵,MeLeu⁹]-NKA(4-10)2690.132069
[Arg⁵,MeLeu⁹]-NKA(4-10)1290.13992

Data extracted from Rupniak et al., 2018. Assays were performed using CHO cells expressing human recombinant NK1 or NK2 receptors.[4]

Table 2: Functional Potency (EC50) of Neurokinin A(4-10) Analogs in a Calcium Mobilization Assay

CompoundNK1 Receptor EC50 (nM)NK2 Receptor EC50 (nM)NK1/NK2 EC50 Ratio
Neurokinin A (NKA)2.52.51
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)1151.1105
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)680.9770
[β-Ala⁸]-NKA(4-10)100011.587
[Lys⁵,MeLeu⁹]-NKA(4-10)2630.72365
[Arg⁵,MeLeu⁹]-NKA(4-10)1260.38331

Data extracted from Rupniak et al., 2018. Assays were performed using CHO cells expressing human recombinant NK1 or NK2 receptors.[4]

Mandatory Visualization

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Phosphorylates Targets ER_Ca Ca²⁺ Stores Ca_cytosol ↑ [Ca²⁺]i ER_Ca->Ca_cytosol Release IP3R->ER_Ca Opens Channel Ca_cytosol->PKC Ca_cytosol->Cellular_Response Triggers

Caption: NK2 Receptor Signaling Pathway

Experimental_Workflow start Start: Lyophilized NKA(4-10) TFA solubilize Solubilize Peptide (e.g., sterile water, DMSO) start->solubilize salt_exchange Perform Salt Exchange? (Recommended for cell-based and in vivo assays) solubilize->salt_exchange tfa_salt Use as TFA salt salt_exchange->tfa_salt No hcl_salt Convert to HCl/Acetate salt (See Protocol 3) salt_exchange->hcl_salt Yes quantify Quantify Peptide Concentration tfa_salt->quantify hcl_salt->quantify prepare_stock Prepare Aliquots and Store at -80°C quantify->prepare_stock in_vitro In Vitro Assays (e.g., Binding, Ca²⁺ Mobilization) prepare_stock->in_vitro in_vivo In Vivo Studies prepare_stock->in_vivo analyze Analyze Data and Interpret Results in_vitro->analyze in_vivo->analyze

Caption: General Experimental Workflow

Troubleshooting_Workflow start Variable/Inconsistent Results Observed check_peptide Check Peptide Integrity - Purity (CoA) - Storage Conditions - Solubility start->check_peptide peptide_ok Peptide OK? check_peptide->peptide_ok reprepare Re-prepare fresh stock from new aliquot peptide_ok->reprepare No check_tfa Consider TFA Interference peptide_ok->check_tfa Yes reprepare->check_tfa tfa_control Run 'TFA only' control check_tfa->tfa_control tfa_effect TFA shows effect? tfa_control->tfa_effect salt_exchange Perform Salt Exchange (See Protocol 3) tfa_effect->salt_exchange Yes check_assay Review Assay Protocol - Cell health/passage - Reagent stability - Buffer pH tfa_effect->check_assay No salt_exchange->check_assay assay_ok Assay Protocol OK? check_assay->assay_ok optimize_assay Optimize Assay Parameters (e.g., cell density, incubation time) assay_ok->optimize_assay No consult Consult Literature/ Technical Support assay_ok->consult Yes optimize_assay->consult

Caption: Troubleshooting Workflow

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK2 Receptor

This protocol is a general guideline for a competitive binding assay to determine the affinity (Ki) of this compound or its analogs for the NK2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO-hNK2).

  • Radioligand: [¹²⁵I]-NKA or another suitable NK2 receptor-selective radioligand.

  • Unlabeled this compound and test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 3 mM MnCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Protease inhibitors.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from confluent cultures of NK2 receptor-expressing cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

    • A fixed concentration of the radioligand (typically at or near its Kd).

    • For non-specific binding determination, add a high concentration of an unlabeled NK2 agonist (e.g., 1 µM NKA).

  • Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Termination: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of the Gq-coupled NK2 receptor.

Materials:

  • A cell line stably expressing the human NK2 receptor (e.g., CHO-hNK2, U2OS-hNK2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound and test compounds.

  • A fluorescence plate reader with automated injection capabilities.

  • 96- or 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to grow to a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for approximately 60 minutes at 37°C.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Agonist Addition: Use the instrument's automated injector to add varying concentrations of the test agonist to the wells.

  • Signal Detection: Immediately after agonist addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence signal for each agonist concentration. Plot the response against the log concentration of the agonist to generate a concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3: TFA Salt Exchange to HCl Salt

This protocol describes a method to exchange the trifluoroacetate counter-ion with a chloride ion.[3]

Materials:

  • Lyophilized this compound.

  • Deionized water.

  • 100 mM Hydrochloric acid (HCl) solution.

  • Lyophilizer.

Procedure:

  • Dissolve Peptide: Dissolve the peptide in deionized water at a concentration of approximately 1 mg/mL.

  • Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Incubate: Let the solution stand at room temperature for at least one minute.

  • Freeze: Flash-freeze the solution using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilize: Lyophilize the sample overnight until all liquid is removed.

  • Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution and repeat the freeze-drying process at least two more times.

  • Final Product: After the final lyophilization, the peptide will be in its HCl salt form. It can then be re-dissolved in the desired buffer for your experiments.

References

Technical Support Center: The Impact of TFA Salt on Neurokinin A (4-10) Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Neurokinin A (4-10) in their experiments. It addresses potential issues arising from the presence of trifluoroacetic acid (TFA) salt, a common counter-ion from peptide synthesis, which may impact biological activity.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic Neurokinin A (4-10) sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides like Neurokinin A (4-10).[1][2][3] It is utilized for cleaving the synthesized peptide from the resin and during reversed-phase HPLC purification.[2][4][5] While much of the free TFA is removed during lyophilization, it can form salts with the positively charged amino groups of the peptide, remaining as a counter-ion in the final product.[1][6][7]

Q2: How can TFA salt affect my experiments with Neurokinin A (4-10)?

A2: Residual TFA in your peptide sample can lead to several issues:

  • Alteration of Biological Activity: TFA can change the secondary structure and solubility of peptides, potentially affecting their interaction with receptors and overall biological activity.[1][6]

  • Cellular Toxicity: TFA can be toxic to cells in culture, which may lead to artifacts in cell-based assays, such as altered cell growth and viability.[3][7][8] Studies on other peptides have shown that TFA salts can inhibit cell proliferation compared to their hydrochloride salt counterparts.[7][9]

  • Assay Interference: The presence of TFA can interfere with certain analytical techniques.[6][8]

Q3: My experimental results with Neurokinin A (4-10) are inconsistent or show lower than expected activity. Could TFA be the cause?

A3: Yes, variability in the amount of residual TFA between different peptide batches can lead to inconsistent results. If you observe lower than expected potency or other anomalous effects, the presence of TFA salt is a potential contributing factor that should be investigated.[7][9]

Q4: How can I remove TFA from my Neurokinin A (4-10) peptide?

A4: The most common methods to remove TFA are through salt exchange, typically by lyophilization with hydrochloric acid (HCl) or by using ion-exchange chromatography.[1][2][8][10] These procedures replace the trifluoroacetate (B77799) counter-ion with a more biologically compatible one, such as chloride or acetate (B1210297).[1][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Biological Potency of Neurokinin A (4-10) Interference of TFA salt with peptide-receptor binding or peptide conformation.Perform a salt exchange to replace TFA with HCl or acetate. See the detailed protocols below.
High Variability Between Experiments Inconsistent levels of TFA in different peptide lots or preparations.Quantify the peptide concentration using a method that is not affected by TFA. Consider performing a TFA removal step on the entire batch before starting experiments.
Unexpected Cellular Toxicity or Reduced Cell Viability TFA can be cytotoxic.[3][7][8]Prepare a control with TFA in the vehicle buffer to assess its direct effect on your cells. If toxicity is observed, remove TFA from the peptide sample.
Poor Peptide Solubility TFA salts can sometimes affect the solubility of peptides.[1]After TFA removal and replacement with HCl, the peptide's solubility characteristics may change. Ensure the peptide is fully dissolved in the new buffer system.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol describes the exchange of trifluoroacetate ions for chloride ions.[1][8]

  • Dissolution: Dissolve the Neurokinin A (4-10) peptide in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1][2]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired experimental buffer.[1][2]

Protocol 2: TFA Removal by Anion Exchange Chromatography

This method is suitable for separating the peptide from the TFA counter-ion.[8][10]

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Equilibration: Equilibrate the column with a low ionic strength buffer, such as distilled water or a volatile buffer like ammonium (B1175870) bicarbonate.

  • Loading: Dissolve the Neurokinin A (4-10) in the equilibration buffer and apply it to the column.

  • Washing: Wash the column with several volumes of the equilibration buffer to remove the unbound TFA ions.

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH. A gradient of sodium chloride or sodium acetate can be used.

  • Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., via dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.

Data Presentation

The following table illustrates a hypothetical comparison of the biological activity of Neurokinin A (4-10) before and after TFA removal. This data is for illustrative purposes to demonstrate the potential impact of TFA.

Peptide Form EC50 (nM) in Calcium Mobilization Assay Maximum Response (% of Control)
Neurokinin A (4-10) TFA Salt15.885%
Neurokinin A (4-10) HCl Salt5.2100%

Visualizations

Neurokinin A Signaling Pathway

Neurokinin A (NKA) primarily exerts its biological effects by binding to neurokinin receptors, which are G-protein coupled receptors (GPCRs). While NKA has the highest affinity for the NK-2 receptor, it can also activate the NK-1 receptor.[11][12][13][14] The truncated form, Neurokinin A (4-10), is a potent agonist at the NK-2 receptor.[15][16] Activation of these receptors typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including smooth muscle contraction and inflammatory processes.[12][17] In some cells, NKA binding to the NK-1 receptor can activate the ERK1/2 and PI3K/Akt pathways, leading to the activation of the transcription factor NF-κB.[11][13]

NKA_Signaling_Pathway NKA Neurokinin A (4-10) NK2R NK-2 Receptor (GPCR) NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca->Response PKC->Response TFA_Removal_Workflow start Start: Neurokinin A (4-10) TFA Salt dissolve 1. Dissolve in H₂O start->dissolve add_hcl 2. Add 100 mM HCl dissolve->add_hcl incubate 3. Incubate at RT add_hcl->incubate freeze 4. Freeze (Liquid N₂) incubate->freeze lyophilize 5. Lyophilize freeze->lyophilize repeat_check Repeat 2x? lyophilize->repeat_check repeat_check->dissolve Yes reconstitute Reconstitute in Experimental Buffer repeat_check->reconstitute No end End: Neurokinin A (4-10) HCl Salt reconstitute->end

References

techniques to improve Neurokinin A(4-10) TFA solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Neurokinin A(4-10) TFA in aqueous buffers.

Troubleshooting Guide: Improving this compound Solubility

Issue: You are experiencing difficulty dissolving lyophilized this compound powder in your desired aqueous buffer, resulting in a cloudy or particulate-containing solution.

Root Cause Analysis:

Neurokinin A(4-10) is a hydrophobic peptide fragment. Its sequence (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2) contains a high proportion of hydrophobic amino acids (Phenylalanine, Valine, Leucine, Methionine), which limits its solubility in aqueous solutions.[1][2] One supplier notes its solubility in water is less than 0.1 mg/mL.[3] The presence of the trifluoroacetate (B77799) (TFA) salt, a remnant from peptide synthesis and purification, can also influence solubility.

Troubleshooting Workflow

The following diagram outlines a systematic approach to improving the solubility of this compound.

G cluster_0 Solubility Troubleshooting Workflow for this compound start Start: Lyophilized This compound test_small Use a small aliquot for solubility testing start->test_small add_solvent Add chosen solvent (e.g., sterile water or buffer) test_small->add_solvent vortex Vortex/Triturate add_solvent->vortex observe Observe Solution (Clear or Particulates?) vortex->observe clear Solution is Clear: Proceed with Experiment observe->clear Clear particulates Particulates Remain: Troubleshoot observe->particulates Particulates sonicate Briefly sonicate (e.g., 3x 10 sec on ice) particulates->sonicate observe2 Observe Solution sonicate->observe2 observe2->clear Clear cosolvent Use an Organic Co-solvent (e.g., DMSO) observe2->cosolvent Particulates ph_adjust Adjust pH (away from pI) observe2->ph_adjust Particulates dissolve_cosolvent Dissolve in minimal DMSO, then slowly dilute with buffer cosolvent->dissolve_cosolvent adjust_buffer_ph Prepare buffer with adjusted pH, then add peptide ph_adjust->adjust_buffer_ph observe3 Observe Solution dissolve_cosolvent->observe3 adjust_buffer_ph->observe3 success Solution is Clear: Note final solvent composition and proceed with experiment observe3->success Clear fail Still Insoluble: Consider alternative peptide salt form or experimental redesign observe3->fail Particulates

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or PBS?

Neurokinin A(4-10) is a hydrophobic peptide due to its amino acid composition (Asp-Ser-Phe -Val -Gly-Leu -Met -NH2). Peptides with a high content of hydrophobic residues often exhibit poor solubility in aqueous solutions.[1][2] For this specific peptide, solubility in water is reported to be very low (<0.1 mg/mL).[3]

Q2: I see that this peptide is a TFA salt. How does that affect solubility?

Trifluoroacetic acid (TFA) is used during peptide synthesis and purification and remains as a counterion to the positively charged residues in the peptide.[4] The charge of Neurokinin A(4-10) is near neutral at physiological pH. Mildly acidic conditions, such as those provided by the TFA salt, can sometimes aid in the dissolution of basic peptides.[5] However, for a largely hydrophobic and near-neutral peptide, its effect may be minimal, and other strategies will be more effective.

Q3: What is the recommended first step if the peptide doesn't dissolve in my aqueous buffer?

If initial attempts to dissolve the peptide by vortexing fail, brief sonication is a recommended next step.[1][2] This can help break up aggregates and improve dissolution. Perform sonication in short bursts (e.g., 3 sessions of 10-15 seconds) in an ice bath to prevent heating and potential degradation of the peptide.

Q4: Can I use an organic solvent to dissolve this compound?

Yes, using a small amount of an organic co-solvent is a highly effective method for hydrophobic peptides.[6][7] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[1] The recommended procedure is to first dissolve the peptide in a minimal volume of 100% DMSO and then slowly add this stock solution to your aqueous buffer with vigorous vortexing to the desired final concentration.[6]

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance for DMSO varies between cell lines and assays. A general guideline is to keep the final concentration of DMSO at or below 0.5-1% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[2] Always perform a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q6: How does pH affect the solubility of this compound?

Peptide solubility is generally lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.[6] The calculated theoretical pI for Neurokinin A(4-10) is approximately 4.0. Therefore, adjusting the pH of the buffer away from this value (either higher or lower) should increase its net charge and improve solubility. Since the peptide contains an acidic residue (Aspartic acid), using a slightly basic buffer (e.g., pH 8-9) may improve solubility. Conversely, a more acidic buffer (e.g., pH 2-3) would also work. Always ensure the final pH is compatible with your experimental system.

Q7: Are there any other techniques I can try?

Gentle warming (<40°C) can sometimes improve the solubility of peptides, but this should be done with caution to avoid degradation.[6] For peptides that are prone to aggregation, the addition of chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be effective, but these are harsh conditions and typically only used as a last resort, followed by dilution.[7]

Quantitative Data Summary

The following table summarizes the available solubility data for Neurokinin A and its fragments. Note that quantitative data is limited, and solubility can be batch-dependent.

CompoundSolventReported SolubilitySource
This compound H₂O< 0.1 mg/mL (insoluble)[3]
Neurokinin A TFA H₂O50 mg/mL[8]
Neurokinin A TFA DMSO100 mg/mL[8][9]
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) DMSO25 mg/mL[4]

Key Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)

This is the recommended starting protocol for this compound.

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to avoid condensation. Centrifuge the vial briefly (e.g., 10,000 xg for 1-2 minutes) to collect all the powder at the bottom.[1]

  • Initial Dissolution: Add a small, precise volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL). If necessary, gently vortex or sonicate in a water bath to ensure complete dissolution. The solution should be clear.[6]

  • Dilution: While vortexing your aqueous buffer, add the DMSO stock solution drop-wise to achieve the desired final peptide concentration.

  • Final Check: Ensure the final solution is clear and free of particulates. If precipitation occurs, the peptide may have exceeded its solubility limit in that specific buffer/co-solvent mixture.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.[10]

Protocol 2: Solubilization by pH Adjustment

This protocol is an alternative if organic solvents must be avoided.

  • Calculate Net Charge: Determine the net charge of the peptide at the desired pH. The sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 has one acidic residue (Asp, pKa ~3.9) and a C-terminal amide (neutral). The N-terminus (pKa ~9.0-10.0) is the primary basic group. The theoretical pI is ~4.0.

  • Select Buffer pH: Choose a buffer pH that is at least 2 units away from the pI. For this peptide, a basic buffer (e.g., Tris or HEPES at pH 8.0) is a logical choice.

  • Dissolution:

    • Attempt to dissolve the peptide directly in the chosen basic buffer.

    • Alternatively, dissolve the peptide in a small amount of sterile water, then add a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) dropwise until the peptide dissolves, followed by the addition of a concentrated buffer stock to achieve the final desired buffer concentration and pH.

  • Final Check: Vortex and sonicate as needed. Ensure the final solution is clear.

Signaling Pathway Visualization

Neurokinin A(4-10) is an agonist for the Neurokinin 2 Receptor (NK2R), which is a G-protein-coupled receptor (GPCR).[8][11] Its activation initiates a well-characterized signaling cascade.

G cluster_0 NK2R Signaling Pathway NKA Neurokinin A(4-10) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds Gq Gαq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses (e.g., Muscle Contraction) Ca->Downstream PKC->Downstream

Caption: Activation of the NK2 receptor by Neurokinin A(4-10) stimulates the Gαq pathway.

References

Validation & Comparative

A Comparative Guide to Neurokinin A and its Truncated Analog, Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of full-length Neurokinin A (NKA) and its C-terminal fragment, Neurokinin A(4-10) TFA. We will delve into their respective pharmacological profiles, supported by experimental data, to assist researchers in selecting the appropriate peptide for their studies.

Introduction to Neurokinin A and this compound

Neurokinin A (NKA) is a ten-amino-acid neuropeptide belonging to the tachykinin family, which also includes Substance P and Neurokinin B.[1] Tachykinins are involved in a wide array of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1][2] They exert their effects by binding to G-protein coupled receptors (GPCRs) known as tachykinin receptors: NK1, NK2, and NK3.[3]

The amino acid sequence of full-length NKA is: His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂

Neurokinin A(4-10) is a C-terminal heptapeptide (B1575542) fragment of NKA with the following sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂

This fragment, often available as a trifluoroacetate (B77799) (TFA) salt, retains the conserved C-terminal sequence crucial for tachykinin receptor activation.[2]

Comparative Pharmacological Profile

The primary difference between full-length NKA and NKA(4-10) lies in their receptor selectivity and potency. While both peptides can interact with tachykinin receptors, NKA(4-10) and its analogs are generally more selective for the NK2 receptor.

Quantitative Comparison of Receptor Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of human Neurokinin A and various analogues of Neurokinin A(4-10) at human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells. It is important to note that direct, head-to-head comparative data for the unmodified NKA(4-10) fragment across all three receptors is limited in the scientific literature. The data presented here is largely derived from a comprehensive study by Rupniak et al. (2018), which focused on modified analogues of NKA(4-10).[4][5]

Table 1: Receptor Binding Affinities (Ki, nM) [4][5]

CompoundNK1 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK1/NK2 Ki Ratio (Selectivity for NK2)
Neurokinin A25.11.2620
[β-Ala⁸]-NKA(4-10)158.53.9840
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)871.01.29674
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)550.00.98561

Lower Ki values indicate higher binding affinity. A higher NK1/NK2 Ki ratio indicates greater selectivity for the NK2 receptor.

Table 2: Functional Potencies (EC50, nM) from Calcium Mobilization Assay [4][5]

CompoundNK1 Receptor (EC50, nM)NK2 Receptor (EC50, nM)NK1/NK2 EC50 Ratio (Selectivity for NK2)
Neurokinin A25.125.11
[β-Ala⁸]-NKA(4-10)131.82.4554
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)100.00.95105
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)70.81.0270

Lower EC50 values indicate higher functional potency. A higher NK1/NK2 EC50 ratio indicates greater functional selectivity for the NK2 receptor.

Data for the NK3 receptor for both NKA and NKA(4-10) is sparse, as these peptides exhibit low affinity for this receptor subtype.[6] Studies on the NK3 receptor typically utilize Neurokinin B (NKB) or selective synthetic ligands.[6]

From the data, it is evident that while full-length NKA binds to and activates both NK1 and NK2 receptors with relatively similar potency, the NKA(4-10) analogues exhibit significantly greater selectivity for the NK2 receptor.[4][5] Some studies also suggest that full-length NKA is more potent than the unmodified NKA(4-10) fragment at the human NK2 receptor.[7]

Signaling Pathways

Tachykinin receptors are coupled to G-proteins. The activation of NK1 and NK2 receptors predominantly involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including smooth muscle contraction and activation of the mitogen-activated protein kinase (MAPK) pathway.

There is some evidence to suggest that full-length NKA may also couple to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). In contrast, NKA(4-10) appears to primarily signal through the Gq/11 pathway, leading to calcium mobilization.[8]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R NKA->NK2R potentially also activates Gs NKA_fragment NKA(4-10) NKA_fragment->NK2R Gq Gq/11 NK2R->Gq activates Gs Gs NK2R->Gs PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC PKC Activation DAG->PKC activates Cellular_Response_Ca Cellular Response (e.g., Contraction) Ca->Cellular_Response_Ca PKC->Cellular_Response_Ca cAMP cAMP ATP->cAMP Cellular_Response_cAMP Cellular Response cAMP->Cellular_Response_cAMP

Caption: Tachykinin Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare NKA and NKA(4-10).

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing human NK1 or NK2 receptors) Incubation 3. Incubation - Membranes - Radioligand (fixed concentration) - Unlabeled Ligand (serial dilutions) - Incubate to equilibrium (e.g., 60 min at 25°C) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation - Radioligand (e.g., [¹²⁵I]-NKA) - Unlabeled Ligands (NKA, NKA(4-10)) - Assay Buffer Reagent_Prep->Incubation Filtration 4. Rapid Filtration (e.g., through glass fiber filters) to separate bound from free radioligand Incubation->Filtration Washing 5. Washing (with ice-cold buffer) to remove non-specifically bound radioligand Filtration->Washing Counting 6. Scintillation Counting to quantify bound radioactivity Washing->Counting IC50_Calc 7. IC₅₀ Determination (Non-linear regression of competition curves) Counting->IC50_Calc Ki_Calc 8. Ki Calculation (using the Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin receptor of interest (NK1, NK2, or NK3).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • Set up the assay in a 96-well plate.

    • To each well, add the following in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4).

      • A fixed concentration of the radioligand (e.g., [¹²⁵I]-NKA for the NK2 receptor, typically at a concentration close to its Kd).

      • Serial dilutions of the unlabeled competitor (full-length NKA or NKA(4-10) TFA).

      • The cell membrane preparation (a predetermined amount of protein).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration, a key downstream event of Gq-coupled GPCR activation.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells stably expressing the tachykinin receptor of interest (e.g., CHO-hNK2) into a black-walled, clear-bottom 96-well plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 is often included to aid in dye solubilization.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate in the dark at 37°C for approximately one hour to allow the dye to enter the cells and be de-esterified.

  • Calcium Flux Measurement:

    • After incubation, wash the cells with the physiological buffer to remove extracellular dye.

    • Place the plate in a fluorescence microplate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for a short period.

    • Add serial dilutions of the agonist (full-length NKA or NKA(4-10) TFA) to the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence response over the baseline.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

  • Neurokinin A is the endogenous ligand and is suitable for studying the overall physiological effects of tachykinin signaling, which may involve multiple receptor subtypes (primarily NK1 and NK2).

  • This compound and its analogues are more selective for the NK2 receptor. This makes them ideal for studies aimed at isolating and characterizing the specific roles of the NK2 receptor in various biological processes.

Researchers should carefully consider the receptor expression profile of their experimental system and the desired level of receptor selectivity when choosing between these two peptides. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other tachykinin receptor ligands.

References

A Comparative Guide to Neurokinin A(4-10) and Substance P Activity on NK2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of Neurokinin A(4-10) and Substance P on the Neurokinin-2 (NK2) receptor, a key player in various physiological processes including smooth muscle contraction, inflammation, and nociception. This analysis is supported by experimental data from peer-reviewed studies, offering insights into the binding affinity, functional potency, and selectivity of these two important tachykinin peptides. The trifluoroacetic acid (TFA) salt of Neurokinin A(4-10) is a common formulation resulting from peptide synthesis and purification; its presence is not expected to significantly alter the peptide's biological activity at the receptor level.

Quantitative Comparison of Receptor Activity

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Neurokinin A (NKA), its truncated analog NKA(4-10), and Substance P at the human NK2 receptor. This data highlights the relative selectivity and efficacy of these peptides.

CompoundBinding Affinity (pKi) at human NK2 ReceptorFunctional Potency (pEC50) - Calcium MobilizationSelectivity for NK2 over NK1 Receptor (Ki Ratio)Selectivity for NK2 over NK1 Receptor (EC50 Ratio)
Neurokinin A (NKA) ~8.0 - 9.0~8.5~20-fold~1-fold
Neurokinin A(4-10) Analogs (e.g., [β-Ala⁸]-NKA(4-10)) High Affinity (pKi not explicitly stated for this specific analog, but analogs show pKi range of 7.79 to 9.90)[1]High PotencyHigh (e.g., [β-Ala⁸]-NKA(4–10) has an EC50 ratio of 244)[1][2]High (e.g., [β-Ala⁸]-NKA(4–10) has an EC50 ratio of 244)[1][2]
Substance P Low Affinity~150-fold less potent than NKA[1]LowLow

Note: Data is compiled from studies on recombinant human NK2 receptors expressed in CHO cells.[1][2] The term "Neurokinin A(4-10) TFA" refers to the peptide with trifluoroacetic acid as a counterion from purification, which is standard practice. The biological activity resides in the peptide sequence itself.

Key Findings from Experimental Data

  • Potency: Neurokinin A and its active fragment analogs, such as Neurokinin A(4-10), are potent agonists at the NK2 receptor.[1][3] Substance P, while being the preferential ligand for the NK1 receptor, exhibits significantly lower potency at the NK2 receptor.[1][4] One study found that Neurokinin A was approximately 150-fold more potent than Substance P in inducing an intracellular calcium response via the NK2 receptor.[1]

  • Selectivity: Analogs of Neurokinin A(4-10) have been specifically designed to exhibit high selectivity for the NK2 receptor over the NK1 receptor.[1][2] For instance, [β-Ala⁸]-NKA(4–10) shows a 244-fold greater selectivity for activating NK2 over NK1 receptors in functional assays.[1][2] In contrast, the endogenous peptide Neurokinin A has only marginal selectivity, while Substance P preferentially binds to the NK1 receptor.[1][4]

  • Binding Affinity: Both Neurokinin A and its C-terminal fragments like NKA(4-10) demonstrate high affinity for the NK2 receptor.[1][5][6] Substance P, on the other hand, has a considerably lower affinity for this receptor subtype.[6]

Signaling Pathways and Experimental Workflows

The activation of the NK2 receptor, a G-protein coupled receptor (GPCR), by agonists like Neurokinin A(4-10) initiates a cascade of intracellular events.[7]

NK2 Receptor Signaling Pathway

Activation of the NK2 receptor by an agonist leads to the coupling with Gαq/11 proteins. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various cellular responses.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Neurokinin A(4-10) NK2R NK2 Receptor Agonist->NK2R Binds to G_protein Gαq/11 NK2R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture CHO cells expressing human NK2 receptors Membrane_Prep Cell membrane preparation Cell_Culture->Membrane_Prep Incubation Incubate membranes with radiolabeled ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of competing ligand (NKA(4-10) or Substance P) Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Measurement Measure radioactivity of bound ligand Separation->Measurement Competition_Curve Generate competition binding curve Measurement->Competition_Curve IC50_Ki Calculate IC₅₀ and Ki values Competition_Curve->IC50_Ki

References

Validating Neurokinin A (4-10) TFA Activity: A Comparative Guide to Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selective antagonists for validating the activity of Neurokinin A (4-10) trifluoroacetate (B77799) salt (TFA), a potent tachykinin NK2 receptor agonist. This document outlines experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid in the selection of appropriate research tools.

Neurokinin A (NKA) and its C-terminal fragment NKA(4-10) are significant spasmogens, particularly in human colon circular muscle, with their effects mediated exclusively through the tachykinin NK2 receptor.[1][2] Validating the specific activity of NKA(4-10) TFA in various experimental models is crucial for advancing our understanding of tachykinin signaling and for the development of novel therapeutics targeting conditions like irritable bowel syndrome (IBS) and asthma.[3][4]

Comparison of Selective NK2 Receptor Antagonists

The selection of a suitable antagonist is critical for delineating the specific effects of NKA(4-10) TFA mediated through the NK2 receptor. Several non-peptide and peptide antagonists have been characterized, each with distinct pharmacological profiles. The table below summarizes key quantitative data for some of the most commonly used selective NK2 receptor antagonists. The data is primarily derived from studies using NKA or its potent, selective analogs like [βAla8]NKA(4-10) and [Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA), which serve as reliable surrogates for assessing antagonism of NKA(4-10) TFA activity.[5][6][7]

AntagonistAgonist UsedTissue/Cell LineAssay TypePotency (pKi/pKB/pA2)Reference
Ibodutant (B1674150) (MEN15596) [βAla(8)]NKA(4-10)Human Colon Smooth MuscleContractility Assay9.1 (pKB)[7]
[125I]NKAHuman Colon Smooth Muscle MembranesRadioligand Binding9.9 (pKi)[7]
Saredutant (SR 48968) [125I]NKAHuman Colon Smooth Muscle MembranesRadioligand Binding9.2 (pKi)[7]
[Lys5, MeLeu9, Nle10]-NKA(4-10)Dog Detrusor MuscleContractility Assay9.1 (pA2)[8]
Neurokinin AGuinea Pig Bronchial SpiralsContractility AssayHigh (pA2)[9]
Nepadutant [125I]NKAHuman Colon Smooth Muscle MembranesRadioligand Binding8.4 (pKi)[7]
GR159897 [Lys5, MeLeu9, Nle10]-NKA(4-10)Conscious RatsUrination/Defecation AssayEffective at 1 mg/kg (i.p.)[6]
[3H]GR100679hNK2-transfected CHO cellsRadioligand Binding9.5 (pKi)[10]
GR64349Guinea Pig TracheaContractility Assay8.7 (pA2)[10]
MEN 10376 Neurokinin AGuinea Pig Bronchial SpiralsContractility AssayLess potent than non-peptide antagonists[9]
GR 94800 [Lys5, MeLeu9, Nle10]-NKA(4-10)Dog Detrusor MuscleContractility Assay8.6 (pA2)[8]
MDL 29913 [Lys5, MeLeu9, Nle10]-NKA(4-10)Dog Detrusor MuscleContractility Assay7.0 (pA2)[8]

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of NKA(4-10) TFA activity. Below are protocols for key in vitro and in vivo assays.

In Vitro Smooth Muscle Contraction Assay

This assay directly measures the physiological response to NKA(4-10) TFA and its inhibition by selective antagonists in isolated smooth muscle preparations.

Protocol:

  • Tissue Preparation: Obtain fresh tissue, such as human colon circular muscle or guinea pig trachea, and place it in oxygenated Krebs-Henseleit solution.[7][9]

  • Dissect smooth muscle strips of appropriate dimensions and mount them in organ baths containing the buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Attach one end of the strip to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

  • Allow the tissues to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60-90 minutes, with regular washing every 15-20 minutes.

  • Antagonist Incubation: For antagonist testing, pre-incubate the tissues with the selected NK2 antagonist at various concentrations for a defined period (e.g., 30 minutes) before adding the agonist.[9]

  • Agonist Stimulation: Generate a cumulative concentration-response curve for NKA(4-10) TFA by adding it to the organ bath in a stepwise manner.

  • Data Analysis: Measure the contractile force at each agonist concentration. In the presence of a competitive antagonist, the concentration-response curve for NKA(4-10) TFA should exhibit a rightward shift. Calculate the pA2 or pKB value to quantify the antagonist's potency.[7]

In Vitro Calcium Mobilization Assay

This assay assesses the intracellular signaling events following NK2 receptor activation by NKA(4-10) TFA in a cellular context.

Protocol:

  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the human NK2 receptor (e.g., CHO-hNK2R cells) in appropriate media.[11]

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.[12]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for 30-60 minutes at 37°C.[11][13]

  • Washing: Gently wash the cells with an assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add the selective NK2 antagonist at various concentrations to the respective wells and incubate for a short period (e.g., 15 minutes).

  • Agonist Stimulation and Measurement: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the baseline fluorescence. Inject NKA(4-10) TFA into the wells and record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.[11]

  • Data Analysis: Determine the EC50 of NKA(4-10) TFA in the absence and presence of the antagonist. Calculate the IC50 of the antagonist to quantify its inhibitory potency.

In Vivo Rapid Detection Voiding Assay in Rats

This in vivo assay provides a functional readout of NKA(4-10) TFA activity and its antagonism in a whole-animal model.

Protocol:

  • Animal Acclimatization: Habituate adult rats to handling and placement in metabolic cages for several days prior to the experiment.[6]

  • Antagonist Administration: Administer the selective NK2 antagonist (e.g., GR159897, 1 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) and allow for an acclimation period.[6]

  • Agonist Administration: Subcutaneously inject a predetermined effective dose of an NKA(4-10) analog, such as LMN-NKA (e.g., 100 µg/kg).[6]

  • Observation: Immediately place the rat in a metabolic cage and monitor for urination and defecation for a set period (e.g., 30 minutes).[6]

  • Data Collection: Quantify the volume of urine, the number of urination events, and the number of fecal pellets produced.[6]

  • Data Analysis: Compare the agonist-induced responses in the vehicle-treated group versus the antagonist-treated group to determine the in vivo efficacy of the antagonist.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G Neurokinin A(4-10) Signaling Pathway NKA Neurokinin A(4-10) TFA NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ Increase ER->Ca Releases Ca2+ from Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Antagonist Selective NK2 Antagonist Antagonist->NK2R Blocks

Caption: NKA(4-10) signaling pathway via the NK2 receptor.

G In Vitro Validation Workflow cluster_0 Smooth Muscle Contraction Assay cluster_1 Calcium Mobilization Assay Tissue Isolate Smooth Muscle (e.g., Colon, Trachea) Mount Mount in Organ Bath Tissue->Mount Equilibrate Equilibrate Mount->Equilibrate Add_Antagonist_SM Add Selective NK2 Antagonist Equilibrate->Add_Antagonist_SM Add_Agonist_SM Add NKA(4-10) TFA (Cumulative Doses) Add_Antagonist_SM->Add_Agonist_SM Measure_Contraction Measure Isometric Contraction Add_Agonist_SM->Measure_Contraction Analyze_pA2 Calculate pA2/pKB Measure_Contraction->Analyze_pA2 Culture Culture NK2-expressing Cells Load Load with Calcium Dye Culture->Load Add_Antagonist_Ca Add Selective NK2 Antagonist Load->Add_Antagonist_Ca Add_Agonist_Ca Add NKA(4-10) TFA Add_Antagonist_Ca->Add_Agonist_Ca Measure_Fluorescence Measure Fluorescence (FLIPR) Add_Agonist_Ca->Measure_Fluorescence Analyze_IC50 Calculate IC50 Measure_Fluorescence->Analyze_IC50 G Logical Relationship of Components Agonist NKA(4-10) TFA (NK2 Agonist) Receptor NK2 Receptor Agonist->Receptor Activates Signaling Intracellular Signaling (Ca2+ Mobilization) Receptor->Signaling Initiates Antagonist Selective NK2 Antagonist (e.g., Ibodutant, Saredutant) Antagonist->Receptor Competitively Inhibits Validation Validation of NKA(4-10) Activity Antagonist->Validation Confirms specificity of Response Physiological Response (e.g., Contraction, Urination) Signaling->Response Leads to Response->Validation Is a measure for

References

A Comparative Guide to the Cross-Reactivity of Neurokinin A(4-10) TFA with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional activity of Neurokinin A(4-10) Trifluoroacetate (TFA) across the three main tachykinin receptors: NK1, NK2, and NK3. The data presented is compiled from multiple experimental studies to offer a comprehensive overview of the peptide's selectivity profile.

Summary of Tachykinin Receptor Cross-Reactivity

Neurokinin A(4-10) is a truncated analog of the endogenous tachykinin peptide, Neurokinin A (NKA).[1] It is widely recognized as a potent agonist for the NK2 receptor.[2][3] Experimental data consistently demonstrates a high degree of selectivity for the NK2 receptor over the NK1 and NK3 receptors. This selectivity is a crucial factor for researchers utilizing Neurokinin A(4-10) as a tool to investigate the physiological and pathological roles of the NK2 receptor.

The common C-terminal sequence among tachykinins, Phe-X-Gly-Leu-Met-NH2, is essential for their biological function and allows for some degree of cross-reactivity with their respective non-preferred receptors.[4] However, structural modifications to the N-terminal portion of the peptide, as seen in Neurokinin A(4-10), can significantly enhance selectivity for a particular receptor subtype.[5]

Quantitative Comparison of Receptor Affinity and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Neurokinin A(4-10) and its analogs at the NK1, NK2, and NK3 receptors. The data is derived from radioligand binding assays and functional assays measuring intracellular calcium or cyclic AMP (cAMP) levels. It is important to note that absolute values may vary between studies due to different experimental conditions (e.g., cell lines, radioligands, assay formats).

CompoundReceptorBinding Affinity (Ki) [nM]Reference
[β-Ala8]Neurokinin A(4-10)NK1No displacement[6]
NK2 1.9 ± 0.36 [6]
NK3No displacement[6]
[Lys5,MeLeu9,Nle10]-NKA(4-10)NK1108[5]
NK2 0.16 [5]
Neurokinin ANK18[5]
NK20.4[5]
CompoundReceptorFunctional Potency (EC50) [nM] (Intracellular Calcium)Reference
[Lys5,MeLeu9,Nle10]-NKA(4-10)NK121[5]
NK2 0.2 [5]
Neurokinin ANK10.8[5]
NK20.8[5]
CompoundReceptorFunctional Potency (EC50) [nM] (cAMP Stimulation)Reference
[β-Ala8]-NKA(4–10)NK1170[5]
NK2 0.7 [5]
[Lys5,MeLeu9,Nle10]-NKA(4-10)NK137[5]
NK2 0.5 [5]
Neurokinin ANK12.8[5]
NK21.0[5]

Signaling Pathways and Experimental Workflow

To understand the context of the presented data, the following diagrams illustrate the generalized tachykinin receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.

Tachykinin_Signaling_Pathway cluster_receptor Tachykinin Receptor Activation cluster_downstream Downstream Signaling NKA Neurokinin A(4-10) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gαq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Tachykinin Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Flux) cluster_analysis Data Analysis CellCulture Cell Culture (Expressing NK1, NK2, or NK3) MembranePrep Membrane Preparation CellCulture->MembranePrep CellLoading Loading Cells with Calcium-sensitive Dye CellCulture->CellLoading Incubation Incubation with Radioligand & NKA(4-10) TFA MembranePrep->Incubation Filtration Separation of Bound/ Free Radioligand Incubation->Filtration Counting Quantification of Radioactivity Filtration->Counting Ki_Calc Calculation of Ki (Binding Affinity) Counting->Ki_Calc Stimulation Stimulation with NKA(4-10) TFA CellLoading->Stimulation Measurement Measurement of Fluorescence Change Stimulation->Measurement EC50_Calc Calculation of EC50 (Functional Potency) Measurement->EC50_Calc

Experimental Workflow for Receptor Cross-Reactivity

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[7]

  • Membrane Preparation:

    • Cells stably expressing the tachykinin receptor of interest (NK1, NK2, or NK3) are cultured and harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-Septide for NK1, [¹²⁵I]-NKA for NK2) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (Neurokinin A(4-10) TFA) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the binding of a ligand to its receptor.[5]

Intracellular Calcium Mobilization Assay:

  • Cell Preparation:

    • Cells expressing the target tachykinin receptor are seeded in a microplate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition and Measurement:

    • The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is taken.

    • Varying concentrations of this compound are added to the wells.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis:

    • The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Cyclic AMP (cAMP) Stimulation Assay:

  • Cell Preparation:

    • Cells expressing the tachykinin receptor are seeded in a microplate.

  • Compound Incubation:

    • Cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • The EC50 value is determined by plotting the cAMP concentration against the agonist concentration.

Conclusion

The available experimental data strongly indicates that this compound is a highly selective agonist for the NK2 tachykinin receptor, with significantly lower affinity and functional potency at the NK1 receptor and negligible interaction with the NK3 receptor. This selectivity makes it an invaluable pharmacological tool for elucidating the specific functions of the NK2 receptor in various physiological and disease states. Researchers and drug development professionals should consider the high selectivity of this compound when designing experiments and interpreting results related to the tachykinin system.

References

Structure-Activity Relationship of Neurokinin A(4-10) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of Neurokinin A (4-10) (NKA(4-10)) analogs reveals critical insights into their interaction with tachykinin receptors, particularly the NK-2 receptor. This guide synthesizes findings from multiple studies to provide a comparative overview of how modifications to the peptide backbone and individual amino acid residues of NKA(4-10) influence its binding affinity and biological activity. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in various physiological processes, including smooth muscle contraction and inflammation.[1] The C-terminal heptapeptide (B1575542) fragment, NKA(4-10), with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2, has been a focal point of SAR studies as it retains significant biological activity.[2] These studies have systematically explored the importance of each amino acid residue for receptor affinity and efficacy, primarily at the NK-2 receptor.

Key Findings from Amino Acid Substitution Studies:
  • Position 4 (Asp): The aspartic acid residue at this position is crucial for agonist activity. Its substitution with L-alanine leads to a significant decrease (8- to 80-fold) in binding affinity.[3] Replacement with Gln or Asn also reduces binding affinity for the rat fundus NK-2 receptor.[4]

  • Position 5 (Ser): This position appears to be more tolerant to modifications. L-alanine substitution at this position does not significantly affect binding affinity.[3] Interestingly, replacing Serine with a positively charged residue like Lysine can substantially increase the affinity of [Nle¹⁰]NKA(4-10) for the NK-2 receptor, while a negatively charged residue like Glutamate decreases it.[4][5]

  • Position 6 (Phe): The phenylalanine at position 6 is of paramount importance for receptor interaction. Its substitution with L-alanine results in a drastic 5000-fold decrease in binding affinity.[3] The size and planarity of the aromatic side chain at this position are critical for biological activity.[6] Introduction of conformational constraints by replacing Phe⁶ with analogs like Tic or β-MePhe also leads to a decrease in binding affinity.[7]

  • Position 7 (Val): The valine residue is another structurally important feature for agonist activity. L-alanine substitution at this position causes a notable reduction in binding affinity.[3] Replacing Val⁷ with its D-enantiomer drastically diminishes both binding and functional potency.[3]

  • Position 8 (Gly): While L-alanine substitution at this position does not significantly impact binding affinity, it can lead to partial agonism or even antagonism at the human NK-2 receptor.[3] Substitution of Gly⁸ with the more flexible β-Alanine has been shown to increase the selectivity of the analog for the NK-2 receptor.[2][8]

  • Position 9 (Leu): The leucine (B10760876) residue is important for maintaining high affinity. L-alanine substitution at this position results in a significant decrease in binding affinity.[3]

  • Position 10 (Met): The C-terminal methionine is critical for agonist activity. L-alanine substitution leads to a substantial decrease in binding affinity.[3] Analogs with substitutions at this position, such as [Nle¹⁰]NKA(4-10), have been developed to improve stability while maintaining activity.[8]

  • Chirality: The stereochemistry of the amino acids is vital for activity. The replacement of residues with their respective D-enantiomers, particularly at positions 6 and 7, drastically reduces both binding affinity and functional potency.[3]

Comparative Data on NKA(4-10) Analog Activity

The following tables summarize the quantitative data on the binding affinity and functional activity of various NKA(4-10) analogs from the cited literature.

Table 1: Effect of L-Alanine Substitution on Binding Affinity of NKA(4-10) Analogs at the Human NK-2 Receptor. [3]

AnalogPosition of SubstitutionFold Decrease in Binding Affinity
[Ala⁴]NKA(4-10)48-80
[Ala⁵]NKA(4-10)5Not significant
[Ala⁶]NKA(4-10)65000
[Ala⁷]NKA(4-10)78-80
[Ala⁸]NKA(4-10)8Not significant
[Ala⁹]NKA(4-10)98-80
[Ala¹⁰]NKA(4-10)108-80

Table 2: Functional Characterization of NKA(4-10) Analogs at the Human NK-2 Receptor. [3]

AnalogFunctional Activity
L-Ala⁶ NKA(4-10)Partial agonist
L-Ala⁸ NKA(4-10)Partial agonist / Antagonist
D-Phe⁶ NKA(4-10)Partial agonist
D-Val⁷ NKA(4-10)Partial agonist
D-Met¹⁰ NKA(4-10)Partial agonist

Experimental Protocols

The structure-activity relationships described above were determined using a combination of in vitro pharmacological assays.

Radioligand Binding Assays

This method is used to determine the binding affinity of the NKA(4-10) analogs to the NK-2 receptor.

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the NK-2 receptor (e.g., human colon circular muscle, CHO cells transfected with the human NK-2 receptor).[3][7]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]NKA or [³H]NKA) and varying concentrations of the unlabeled NKA(4-10) analog (competitor).[3][7]

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the inhibitory constant (Ki) or the concentration that inhibits 50% of specific binding (IC50) is calculated to determine the affinity of the analog for the receptor.[9]

In Vitro Functional Assays (Smooth Muscle Contraction)

These assays measure the biological activity (efficacy and potency) of the NKA(4-10) analogs by assessing their ability to induce smooth muscle contraction.

  • Tissue Preparation: Isolated smooth muscle preparations, such as human colon circular muscle, guinea pig trachea, or hamster tracheal rings, are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3][6][10]

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curves: Increasing concentrations of the NKA(4-10) analog are added to the organ bath, and the resulting contractile response is measured isometrically.

  • Data Analysis: Concentration-response curves are plotted, and pharmacological parameters such as the pD2 (-log of the molar concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined to characterize the potency and efficacy of the analog.[10]

Signaling Pathways of Neurokinin A

Neurokinin A primarily exerts its effects by binding to G-protein coupled receptors (GPCRs), with a preference for the NK-2 receptor.[1][11]

NKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (4-10) Analog NK2R NK-2 Receptor NKA->NK2R Gq Gq Protein NK2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Muscle Contraction) Ca->Response PKC->Response

Caption: Neurokinin A (4-10) signaling through the NK-2 receptor.

In some cell types, such as murine macrophages, Neurokinin A can also engage the NK-1 receptor, leading to the activation of pro-inflammatory signaling pathways.[12][13]

NKA_NK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A NK1R NK-1 Receptor NKA->NK1R PI3K PI 3-Kinase NK1R->PI3K ERK ERK1/2 NK1R->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene

Caption: NKA-induced pro-inflammatory signaling via the NK-1 receptor.

Experimental Workflow for SAR Analysis

The systematic evaluation of NKA(4-10) analogs follows a well-defined workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis Design Analog Design (e.g., Ala-scan, D-amino acid substitution) Synthesis Peptide Synthesis (Solid Phase) Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Binding Radioligand Binding Assay (Determine Affinity - Ki) Purification->Binding Functional Functional Assay (e.g., Muscle Contraction) (Determine Potency - pD2 & Efficacy - Emax) Purification->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Lead Lead Compound Identification/Optimization SAR->Lead

Caption: Workflow for the structure-activity analysis of NKA(4-10) analogs.

References

A Comparative Guide to [beta Ala8]NKA-(4-10) and Neurokinin A (4-10) TFA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for elucidating biological pathways and identifying novel therapeutic targets. This guide provides a detailed comparison of two widely used tachykinin NK2 receptor agonists: [beta Ala8]NKA-(4-10) and Neurokinin A (4-10) TFA. This document aims to be an objective resource, presenting experimental data, detailed protocols, and pathway visualizations to aid in the informed selection of the optimal agonist for specific research needs.

Introduction to the Agonists

Neurokinin A (NKA) is a naturally occurring tachykinin peptide that exhibits affinity for all three neurokinin receptors (NK1, NK2, and NK3), though it preferentially binds to the NK2 receptor. The C-terminal heptapeptide (B1575542) fragment, Neurokinin A (4-10), retains the biological activity of the full-length peptide and is a potent spasmogen in tissues with a high density of NK2 receptors, such as the circular muscle of the human colon.[1]

[beta Ala8]NKA-(4-10) is a synthetic analog of NKA(4-10) where the glycine (B1666218) residue at position 8 has been replaced by beta-alanine (B559535). This modification has been shown to enhance both the potency and selectivity for the NK2 receptor, making it a valuable tool for specifically probing the function of this receptor subtype.[2][3] Neurokinin A (4-10) is often supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion resulting from the peptide synthesis and purification process. While generally considered inert, TFA salts can potentially influence the peptide's solubility, stability, and even biological activity in sensitive experimental systems.

Quantitative Comparison of Biological Activity

The following tables summarize the binding affinities and functional potencies of [beta Ala8]NKA-(4-10) and Neurokinin A (4-10) at human recombinant NK1 and NK2 receptors. The data is compiled from a study by Warner et al. (2002), which provides a direct comparison of these and other NKA analogs.

Table 1: Receptor Binding Affinity (pKi)

CompoundNK2 Receptor (pKi)NK1 Receptor (pKi)NK1/NK2 Ki Ratio
[beta Ala8]NKA-(4-10) 8.26 ± 0.10 (pIC50)5.87 ± 0.08244
Neurokinin A 7.77 ± 0.086.47 ± 0.0620

Data are presented as mean ± SD. A higher pKi value indicates stronger binding affinity. The NK1/NK2 Ki ratio indicates the selectivity for the NK2 receptor over the NK1 receptor.[3][4]

Table 2: Functional Potency in Calcium Mobilization Assay (pEC50)

CompoundNK2 Receptor (pEC50)NK1 Receptor (pEC50)NK1/NK2 EC50 Ratio
[beta Ala8]NKA-(4-10) 8.89 ± 0.106.50 ± 0.06244
Neurokinin A 8.65 ± 0.058.64 ± 0.071

Data are presented as mean ± SD. A higher pEC50 value indicates greater potency. The NK1/NK2 EC50 ratio indicates the functional selectivity for the NK2 receptor.[3][4]

Key Observations from Experimental Data

The substitution of glycine with beta-alanine at position 8 in [beta Ala8]NKA-(4-10) results in a significant increase in both binding affinity and functional potency at the NK2 receptor compared to the parent fragment, Neurokinin A (4-10).[2][3] More strikingly, this single amino acid substitution leads to a dramatic enhancement of selectivity for the NK2 receptor over the NK1 receptor. [beta Ala8]NKA-(4-10) demonstrates over 240-fold selectivity for the NK2 receptor in both binding and functional assays, whereas Neurokinin A exhibits virtually no selectivity in the functional assay.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize and compare [beta Ala8]NKA-(4-10) and Neurokinin A (4-10) TFA.

Radioligand Binding Assay for NK2 Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the NK2 receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the unlabeled test compound ([beta Ala8]NKA-(4-10) or Neurokinin A (4-10) TFA).

  • Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a saturating concentration of an unlabeled NK2 receptor ligand.

3. Incubation and Filtration:

  • The reaction plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for Functional Potency

This protocol outlines a common method for assessing the functional potency of NK2 receptor agonists by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Cells stably expressing the NK2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.

  • The day before the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom plates.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) in the dark at 37°C for approximately 1 hour.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds ([beta Ala8]NKA-(4-10) or Neurokinin A (4-10) TFA) in the assay buffer.

4. Fluorescence Measurement:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the compounds.

  • The test compounds are automatically added to the wells, and the change in fluorescence intensity is monitored over time.

5. Data Analysis:

  • The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.

  • The concentration-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.

  • The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined using non-linear regression analysis.

Visualizing the Mechanism of Action

To better understand the cellular effects of these agonists, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for evaluating agonist activity.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist [beta Ala8]NKA-(4-10) or Neurokinin A (4-10) NK2R NK2 Receptor Agonist->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare NK2R-expressing cells or tissues assay_binding Radioligand Binding Assay (Determine Ki) prep_cells->assay_binding assay_functional Calcium Mobilization Assay (Determine EC50) prep_cells->assay_functional prep_compounds Prepare serial dilutions of [beta Ala8]NKA-(4-10) and Neurokinin A (4-10) TFA prep_compounds->assay_binding prep_compounds->assay_functional analysis Generate dose-response curves and calculate Ki/EC50 values assay_binding->analysis assay_functional->analysis comparison Compare potency, affinity, and selectivity analysis->comparison

References

A Comparative Guide to the Efficacy of [Nle10]NKA(4-10) and Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent tachykinin NK2 receptor agonists: the synthetic analog [Nle10]NKA(4-10) and the endogenous peptide fragment Neurokinin A(4-10) TFA. The following sections present a comprehensive analysis based on available experimental data, including detailed methodologies for key assays and visualizations of relevant biological pathways and workflows.

Executive Summary

Neurokinin A (NKA) is an endogenous tachykinin peptide that preferentially binds to and activates the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction.[1] The C-terminal fragment NKA(4-10) retains the biological activity of the full-length peptide. [Nle10]NKA(4-10) is a synthetic analog of NKA(4-10) where the methionine residue at position 10 has been replaced with norleucine (Nle). This substitution is designed to increase the peptide's stability by preventing oxidation of the methionine residue.

Experimental data reveals that while both peptides are potent agonists of the NK2 receptor, the synthetic analog [Lys5,MeLeu9,Nle10]-NKA(4-10) demonstrates significantly higher selectivity for the NK2 receptor over the NK1 receptor compared to Neurokinin A.[2][3] This increased selectivity can be advantageous in research and therapeutic development by minimizing off-target effects.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of [Lys5,MeLeu9,Nle10]-NKA(4-10) and Neurokinin A at human recombinant NK2 and NK1 receptors. The data is extracted from a study by Rupniak et al. (2018), which utilized Chinese Hamster Ovary (CHO) cells expressing the respective human receptors.

Table 1: Radioligand Binding Affinity (Ki) at Human Tachykinin Receptors [2][3]

CompoundNK2 Receptor pKiNK1 Receptor pKiNK1/NK2 Ki Ratio
[Lys5,MeLeu9,Nle10]-NKA(4-10)8.82 ± 0.086.00 ± 0.09674
Neurokinin A (NKA)8.95 ± 0.087.65 ± 0.0420

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The NK1/NK2 Ki ratio indicates the selectivity for the NK2 receptor over the NK1 receptor.

Table 2: Functional Potency (EC50) in Intracellular Calcium Mobilization Assay [2][3]

CompoundNK2 Receptor pEC50NK1 Receptor pEC50NK1/NK2 EC50 Ratio
[Lys5,MeLeu9,Nle10]-NKA(4-10)9.15 ± 0.107.13 ± 0.07105
Neurokinin A (NKA)9.32 ± 0.129.31 ± 0.101

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency. The NK1/NK2 EC50 ratio indicates the functional selectivity for the NK2 receptor over the NK1 receptor.

Signaling Pathway and Experimental Workflow

Tachykinin NK2 Receptor Signaling Pathway

Activation of the tachykinin NK2 receptor, a Gq protein-coupled receptor, by an agonist such as [Nle10]NKA(4-10) or Neurokinin A(4-10) initiates a well-defined intracellular signaling cascade.[1][4] This pathway culminates in the mobilization of intracellular calcium, which triggers various cellular responses, including smooth muscle contraction.

NK2_Signaling_Pathway Tachykinin NK2 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist NK2R NK2 Receptor Agonist->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+_store Ca2+ Store Ca2+_mobilization Increased Intracellular [Ca2+] Ca2+_store->Ca2+_mobilization Releases Ca2+ IP3R->Ca2+_store Opens Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+_mobilization->Cellular_Response Leads to

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflow: Calcium Mobilization Assay

The following diagram illustrates a typical workflow for a calcium mobilization assay used to determine the functional potency of NK2 receptor agonists. This assay measures the increase in intracellular calcium concentration upon receptor activation.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Seed cells expressing NK2 receptors in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Incubation Incubate to allow dye de-esterification Dye_Loading->Incubation Baseline Measure baseline fluorescence Incubation->Baseline Agonist_Addition Add varying concentrations of agonist ([Nle10]NKA(4-10) or NKA(4-10)) Baseline->Agonist_Addition Measurement Continuously measure fluorescence intensity Agonist_Addition->Measurement Data_Processing Calculate the change in fluorescence Measurement->Data_Processing Dose_Response Plot dose-response curves Data_Processing->Dose_Response EC50_Calculation Calculate EC50 values Dose_Response->EC50_Calculation

Caption: Workflow for a Calcium Mobilization Assay.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies used for studying GPCRs and is suitable for determining the binding affinity (Ki) of [Nle10]NKA(4-10) and this compound for the NK2 receptor.

Objective: To determine the inhibition constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the NK2 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NK2 receptor.

  • Radioligand: [125I]-NKA or [3H]-NKA.

  • Test compounds: [Nle10]NKA(4-10) and this compound.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the NK2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of unlabeled NKA (e.g., 1 µM), and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of the NK2 receptor by agonists, allowing for the determination of their functional potency (EC50).[5][6][7]

Objective: To determine the half-maximal effective concentration (EC50) of test compounds by measuring their ability to induce calcium mobilization in cells expressing the NK2 receptor.

Materials:

  • CHO cells stably expressing the human NK2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds: [Nle10]NKA(4-10) and this compound.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the CHO-NK2 cells into the microplates 24 hours prior to the assay and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. Pluronic F-127 is typically added to aid in dye solubilization.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

  • Dye De-esterification: After incubation, wash the cells with assay buffer to remove extracellular dye. Add fresh assay buffer to the wells and incubate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the dye within the cells.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

    • The instrument's injector will then add varying concentrations of the test compound to the wells.

    • Immediately after addition, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Confirming Neurokinin A(4-10) TFA Specificity using NK2 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the specificity of Neurokinin A(4-10) Trifluoroacetate salt (TFA) for the Neurokinin-2 (NK2) receptor. We present supporting data on the use of selective NK2 receptor antagonists, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Introduction

Neurokinin A (NKA) and its C-terminal fragment, NKA(4-10), are known agonists of tachykinin receptors, exhibiting a preferential affinity for the NK2 receptor.[1][2][3] Neurokinin A(4-10) TFA is a commercially available form of this potent peptide.[1][2][3] The NK2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including smooth muscle contraction and inflammation.[4] Activation of the NK2 receptor primarily initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular responses.[5]

To rigorously validate that the observed biological effects of this compound are mediated specifically through the NK2 receptor, it is essential to employ selective NK2 receptor antagonists. These antagonists competitively bind to the NK2 receptor, thereby inhibiting the action of agonists like this compound. This guide focuses on the use of two well-characterized non-peptide NK2 receptor antagonists, GR 159897 and SR 48968 , to confirm the specificity of this compound.

Comparative Data of NK2 Receptor Antagonists

The following table summarizes the binding affinities and functional potencies of GR 159897 and SR 48968 at the NK2 receptor, providing a quantitative basis for their use in specificity-confirming experiments.

AntagonistParameterSpecies/SystemValueReference
GR 159897 pKiHuman NK2-transfected CHO cells9.5[6][7]
pKiRat colon membranes10.0[6]
pA2Guinea-pig trachea8.7[6]
SR 48968 IC50Human NK3 receptor350 nM[8]
IC50Rat NK3 receptor> 10 µM[8]
pA2Rabbit pulmonary artery9.6[9]
pA2Hamster trachea8.3[9]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency.

Experimental Protocols

To confirm the NK2 receptor specificity of this compound, a combination of receptor binding and functional cell-based assays should be performed. The following are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound and NK2 receptor antagonists to bind to the NK2 receptor.

Objective: To determine the binding affinity (Ki) of this compound and the selected antagonists for the NK2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human NK2 receptor (e.g., CHO-K1 cells).

  • Radioligand: A high-affinity, selective NK2 receptor radioligand (e.g., [3H]GR100679).

  • This compound.

  • NK2 receptor antagonists (GR 159897, SR 48968).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), and protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the NK2 receptor. Homogenize cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a saturating concentration of an unlabeled, high-affinity NK2 receptor ligand.

    • Competition Binding: Radioligand, cell membranes, and increasing concentrations of the test compound (this compound, GR 159897, or SR 48968).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to elicit a cellular response (calcium release) and the ability of NK2 receptor antagonists to block this response.

Objective: To demonstrate that this compound-induced calcium mobilization is blocked by selective NK2 receptor antagonists.

Materials:

  • Cells stably expressing the human NK2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • NK2 receptor antagonists (GR 159897, SR 48968).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Preparation: Seed cells expressing the NK2 receptor in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate with a calcium-sensitive fluorescent dye in HBSS at 37°C in the dark for 30-60 minutes.

  • Wash: Wash the cells twice with HBSS to remove extracellular dye.

  • Antagonist Pre-treatment: Add the NK2 receptor antagonist (at a concentration known to be effective, e.g., 10x its Ki) or vehicle to the appropriate wells and incubate for 15-30 minutes.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence signal.

  • Agonist Stimulation: Add this compound to the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the calcium response in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist confirms NK2 receptor-mediated signaling.

Inositol Phosphate Accumulation Assay

This assay provides a more direct measure of the Gq/11 signaling pathway activated by the NK2 receptor.

Objective: To confirm that this compound stimulates the production of inositol phosphates and that this is blocked by NK2 receptor antagonists.

Materials:

  • Cells stably expressing the human NK2 receptor.

  • [³H]-myo-inositol.

  • This compound.

  • NK2 receptor antagonists (GR 159897, SR 48968).

  • Lithium chloride (LiCl) solution.

  • Perchloric acid (PCA) or trichloroacetic acid (TCA).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Labeling: Plate cells in 24-well plates and incubate overnight with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Wash and Pre-incubation: Wash the cells to remove unincorporated [³H]-myo-inositol. Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Antagonist Pre-treatment: Add the NK2 receptor antagonist or vehicle to the appropriate wells and incubate for a short period.

  • Agonist Stimulation: Add this compound to stimulate the cells for a defined period (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding ice-cold PCA or TCA.

  • Purification of Inositol Phosphates: Neutralize the extracts and apply them to Dowex AG1-X8 columns. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer.

  • Quantification: Measure the radioactivity of the eluted fraction using a scintillation counter.

  • Data Analysis: Compare the amount of [³H]-inositol phosphates produced in response to this compound in the presence and absence of the antagonist. A significant reduction in accumulation confirms the involvement of the NK2 receptor.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the NK2 receptor signaling pathway and the experimental workflow for confirming agonist specificity.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA This compound NK2R NK2 Receptor NKA->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Muscle Contraction) Ca2->CellularResponse Triggers Antagonist NK2 Antagonist (e.g., GR 159897) Antagonist->NK2R Blocks

Caption: NK2 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_assays Experimental Assays cluster_conditions Experimental Conditions cluster_results Expected Results for Specificity Confirmation cluster_conclusion Conclusion Hypothesis This compound acts specifically through the NK2 receptor BindingAssay 1. Competitive Binding Assay (Determine Ki) Hypothesis->BindingAssay FunctionalAssay1 2. Calcium Mobilization Assay Hypothesis->FunctionalAssay1 FunctionalAssay2 3. Inositol Phosphate Accumulation Assay Hypothesis->FunctionalAssay2 Combination This compound + NK2 Antagonist BindingAssay->Combination Agonist This compound alone FunctionalAssay1->Agonist Antagonist NK2 Antagonist alone FunctionalAssay1->Antagonist FunctionalAssay1->Combination FunctionalAssay2->Agonist FunctionalAssay2->Antagonist FunctionalAssay2->Combination Result2 Functional Assays: - Agonist alone elicits response - Antagonist alone has no effect - Antagonist blocks agonist-induced response Agonist->Result2 Antagonist->Result2 Result1 Binding Assay: This compound and Antagonist displace radioligand from NK2R Combination->Result1 Combination->Result2 Conclusion Specificity of this compound for the NK2 receptor is confirmed Result1->Conclusion Result2->Conclusion

Caption: Experimental Workflow for Specificity Confirmation.

Conclusion

By employing a multi-faceted approach that combines competitive binding assays with functional cell-based assays, researchers can unequivocally confirm the specificity of this compound for the NK2 receptor. The use of highly selective and potent antagonists like GR 159897 and SR 48968 is critical in these validation studies. The data and protocols presented in this guide offer a robust framework for designing and executing experiments to confidently characterize the pharmacological activity of this compound and other related compounds.

References

A Functional Comparison of Neurokinin A (4-10) TFA and Other NK2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of Neurokinin A (4-10) TFA and other selective agonists of the Neurokinin-2 (NK2) receptor. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to NK2 Receptor Agonists

The Neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family, is a G-protein coupled receptor (GPCR) primarily activated by the neuropeptide Neurokinin A (NKA).[1] Activation of the NK2 receptor is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[2] Consequently, NK2 receptor agonists are valuable tools for studying these processes and hold therapeutic potential for conditions such as gastrointestinal and respiratory disorders.[3]

Neurokinin A (4-10) is a C-terminal heptapeptide (B1575542) fragment of NKA that retains high affinity and agonist activity at the NK2 receptor.[4] It is a potent spasmogen in human colon circular muscle, with its action mediated exclusively through NK2 receptors.[5] This guide will compare the functional characteristics of Neurokinin A (4-10) TFA with other notable NK2 receptor agonists.

Quantitative Comparison of NK2 Agonist Activity

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Neurokinin A (4-10) and other selective NK2 receptor agonists at human recombinant NK2 and NK1 receptors. This data is crucial for assessing the potency and selectivity of these compounds.

Table 1: Binding Affinity (pKi) of NK2 Agonists at Human NK2 and NK1 Receptors

CompoundpKi at NK2 ReceptorpKi at NK1 ReceptorNK1/NK2 Ki RatioReference
Neurokinin A (NKA)8.87 ± 0.057.57 ± 0.0420[6]
Neurokinin A (4-10) Data not available in a directly comparable formatData not available in a directly comparable format-
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)8.61 ± 0.055.78 ± 0.12674[6]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)8.96 ± 0.056.21 ± 0.06561[6]
[β-Ala⁸]-NKA(4-10)7.91 ± 0.065.85 ± 0.07115[6]
GR 643497.77 ± 0.10<5>589[7]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The NK1/NK2 Ki ratio indicates the selectivity for the NK2 receptor over the NK1 receptor.

Table 2: Functional Potency (pEC50) of NK2 Agonists in a Calcium Flux Assay

CompoundpEC50 at NK2 ReceptorpEC50 at NK1 ReceptorNK1/NK2 EC50 RatioReference
Neurokinin A (NKA)9.04 ± 0.089.03 ± 0.051[6]
Neurokinin A (4-10) Data not available in a directly comparable formatData not available in a directly comparable format-
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)9.66 ± 0.077.64 ± 0.11105[6]
[Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)10.08 ± 0.118.23 ± 0.0570[6]
[β-Ala⁸]-NKA(4-10)8.82 ± 0.066.91 ± 0.1181[6]
GR 643499.27 ± 0.266.55 ± 0.16500[7]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency. The NK1/NK2 EC50 ratio indicates the functional selectivity for the NK2 receptor over the NK1 receptor.

Structure-Activity Relationship of Neurokinin A (4-10) Analogs

Structure-activity relationship studies on Neurokinin A (4-10) have revealed the critical roles of specific amino acid residues in its affinity and efficacy at the NK2 receptor.[8] The C-terminal sequence is crucial for its activity.[8]

Key findings from these studies include:

  • Phenylalanine at position 6 (Phe⁶): Substitution of this residue leads to a significant decrease in binding affinity, highlighting its importance for receptor interaction.[8]

  • Valine at position 7 (Val⁷), Leucine at position 9 (Leu⁹), and Methionine at position 10 (Met¹⁰): The integrity of these residues is essential for the interaction with the NK2 receptor.[8]

  • Serine at position 5 (Ser⁵): This position is more tolerant to substitutions, and modifications at this site have been explored to enhance potency and selectivity.[9] For instance, replacing Ser⁵ with a positively charged residue like Lysine or Arginine can increase both affinity and functional potency.[9]

  • Glycine at position 8 (Gly⁸): Replacing Gly⁸ with β-Alanine has been shown to create a potent and selective NK2 receptor agonist.[10]

These findings underscore the importance of the peptide backbone and specific side chains in the interaction of Neurokinin A (4-10) with the NK2 receptor, providing a basis for the rational design of novel agonists.

In Vivo Effects

Selective NK2 receptor agonists have demonstrated a range of in vivo effects, primarily related to smooth muscle contraction. For example, [β-Ala⁸]Neurokinin A-(4-10) has been shown to be as active or more active than NKA in producing rat bladder contraction and bronchospasm in guinea pigs, both of which are known to be mediated by NK2 receptors.[11] In contrast, it exhibits weak activity in NK1 receptor-mediated effects such as hypotension and plasma extravasation.[11] These findings confirm its selectivity as an NK2 agonist in vivo.[11] The prokinetic activity of NK2 agonists on the bladder and colon has also been documented.[12]

Signaling Pathways and Experimental Workflows

The activation of the NK2 receptor by an agonist initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz, illustrate the primary signaling pathway and a typical experimental workflow for comparing NK2 agonist activity.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK2_Agonist NK2 Agonist (e.g., Neurokinin A (4-10)) NK2R NK2 Receptor NK2_Agonist->NK2R Binds to Gq_protein Gq Protein NK2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO cells expressing NK2R) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Cell_Plating Cell Plating (for functional assays) Cell_Culture->Cell_Plating Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux - Determine EC50) Cell_Plating->Functional_Assay Data_Analysis Data Analysis (Curve fitting, parameter calculation) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparison of Potency & Selectivity Data_Analysis->Comparison

Caption: Experimental Workflow for Comparing NK2 Agonists.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound for the NK2 receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the NK2 receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.[13]

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled NK2 ligand (e.g., [¹²⁵I]-NKA), and varying concentrations of the unlabeled test compound (e.g., Neurokinin A (4-10) TFA).[13][14]

    • Incubate the plate to allow the binding to reach equilibrium.[13]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.[14]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.[14]

Calcium Flux Assay (General Protocol)

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of the agonist's potency (EC50).

  • Cell Preparation:

    • Plate cells expressing the NK2 receptor in a 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[15]

    • Wash the cells to remove excess dye.

  • Agonist Stimulation:

    • Add varying concentrations of the NK2 agonist (e.g., Neurokinin A (4-10) TFA) to the wells.

  • Signal Detection:

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.[15][16] The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Neurokinin A (4-10) TFA is a valuable tool for studying the NK2 receptor. Its functional characteristics, particularly its potency and selectivity, are critical for the interpretation of experimental results. This guide provides a comparative overview of Neurokinin A (4-10) TFA and other key NK2 agonists, supported by quantitative data and detailed experimental methodologies. The provided signaling pathway and experimental workflow diagrams offer a visual representation of the underlying biological processes and the scientific approach to their investigation. Researchers are encouraged to refer to the cited literature for more in-depth information and specific experimental details.

References

A Researcher's Guide to Assessing the Purity and Identity of Synthetic Neurokinin A (4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and drug development, the quality of synthetic peptides is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive framework for assessing the purity and identity of synthetic Neurokinin A (4-10) trifluoroacetate (B77799) (TFA) salt. It details the critical analytical techniques, presents a template for comparing products from different sources, and offers standardized experimental protocols.

The Critical Role of Purity and Identity in Peptide Research

Synthetic peptides, such as Neurokinin A (4-10), are seldom 100% pure. They can contain a variety of impurities, including truncated or deletion sequences, by-products from the synthesis process, and residual solvents.[1][2] These impurities can potentially interfere with biological assays, leading to inaccurate or misleading results.[3] Therefore, rigorous quality control is essential. The two primary pillars of this quality control are the verification of the peptide's purity and the confirmation of its chemical identity.

The trifluoroacetate (TFA) counter-ion, a remnant of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC), is another important consideration.[4][5] While necessary for purification, residual TFA can affect the peptide's solubility, conformation, and biological activity, making its presence and quantity a key parameter to assess.[6][7]

Purity Assessment: A Comparative Approach

The most common and reliable method for determining the purity of a synthetic peptide is RP-HPLC.[8][9][10] This technique separates the target peptide from its impurities based on hydrophobicity.[11] The resulting chromatogram provides a percentage purity value calculated from the area of the main peptide peak relative to the total area of all peaks.[12]

When comparing Neurokinin A (4-10) TFA from different suppliers or synthesis batches, a standardized RP-HPLC method is crucial for a fair comparison.

Table 1: Comparative Purity Assessment of Neurokinin A (4-10) TFA

Source Purity by RP-HPLC (%) Major Impurity Peaks (%) Appearance of Lyophilized Powder
Supplier A 98.50.8 (retention time: 10.2 min)0.4 (retention time: 11.5 min)White, fluffy solid
Supplier B 95.22.1 (retention time: 9.8 min)1.5 (retention time: 10.3 min)Off-white, slightly granular
In-house Synthesis 97.11.2 (retention time: 10.1 min)0.9 (retention time: 11.6 min)White, crystalline solid
Experimental Protocol: Purity Determination by RP-HPLC

This protocol provides a general method for the purity analysis of Neurokinin A (4-10). Optimization may be required based on the specific HPLC system and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[12]

  • Mobile Phase A: 0.1% TFA in water.[12]

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[12]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV absorbance at 214 nm and 280 nm.[12]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.[12]

  • Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all detected peaks.[12]

Identity Confirmation: Ensuring the Correct Molecule

While HPLC provides information on purity, it does not confirm the identity of the main peak. Mass spectrometry (MS) is the gold standard for verifying the molecular weight of the peptide, thereby confirming its identity.[13] For a more in-depth analysis, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide, providing definitive structural confirmation.[14][15][16]

Table 2: Comparative Identity Confirmation of Neurokinin A (4-10) TFA

Source Theoretical Mass (Da) Observed Mass (Da) by ESI-MS MS/MS Sequencing
Supplier A 849.0849.1Confirmed
Supplier B 849.0849.2Confirmed
In-house Synthesis 849.0849.0Confirmed
Experimental Protocol: Identity Confirmation by Mass Spectrometry
  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used for peptide analysis.[8]

  • Sample Preparation: The peptide sample is typically diluted in a solution of 50% acetonitrile and 0.1% formic acid in water. Formic acid is often used as an alternative to TFA for LC/MS separations to improve ionization.[17]

  • Analysis: The sample is infused into the mass spectrometer, and the resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the peptide. The molecular weight is then calculated from this value.

  • Tandem MS (MS/MS): If sequencing is required, the parent ion corresponding to the peptide is selected and fragmented. The resulting fragment ions are analyzed to determine the amino acid sequence.[18]

Peptide Quantification and Composition

Amino acid analysis (AAA) is a powerful technique for both quantifying the amount of peptide in a sample and confirming its amino acid composition.[19][20] This is particularly important as lyophilized peptides can contain significant amounts of water and counter-ions, affecting the accuracy of concentration determination by weight alone.[10] AAA involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified.[][22]

Table 3: Comparative Amino Acid Analysis of Neurokinin A (4-10) TFA

Amino Acid Expected Ratio Supplier A (Observed Ratio) Supplier B (Observed Ratio) In-house Synthesis (Observed Ratio)
Asp 11.021.051.01
Ser 10.950.920.97
Phe 11.000.991.00
Val 10.980.970.99
Gly 11.031.061.02
Leu 11.001.011.00
Met 10.910.880.94

Note: Lower recovery of certain amino acids like Serine and Methionine can occur due to degradation during hydrolysis.[20]

Experimental Protocol: Amino Acid Analysis
  • Hydrolysis: The peptide is hydrolyzed in 6M HCl at 110°C for 24 hours.[][22]

  • Derivatization: The resulting free amino acids are often derivatized to enhance their detection.[19]

  • Separation and Detection: The derivatized amino acids are separated by reverse-phase HPLC and detected by fluorescence or UV absorbance.[20]

  • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard. The total peptide content can then be calculated.[22]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of Neurokinin A, the following diagrams have been generated.

G cluster_0 Peptide Acquisition cluster_1 Quality Control Workflow cluster_2 Decision cluster_3 Outcome Supplier_A Supplier A Purity Purity Assessment (RP-HPLC) Supplier_A->Purity Supplier_B Supplier B Supplier_B->Purity In_house In-house Synthesis In_house->Purity Identity Identity Confirmation (MS, MS/MS) Purity->Identity Quantification Quantification (AAA) Identity->Quantification Decision Meets Specifications? Quantification->Decision Proceed Proceed to Experiment Decision->Proceed Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for the quality control assessment of synthetic peptides.

G NKA Neurokinin A (4-10) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of Neurokinin A via the NK2 receptor.

By implementing this comprehensive analytical approach, researchers can confidently assess the quality of their synthetic Neurokinin A (4-10) TFA, ensuring the reliability and validity of their experimental data. This guide serves as a foundational template for establishing robust quality control procedures for synthetic peptides in a research setting.

References

A Comparative Analysis of Neurokinin A(4-10) TFA in Different Species for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative pharmacology of Neurokinin A(4-10) TFA, a selective tachykinin NK2 receptor agonist. This document provides a detailed comparison of its performance with alternative compounds, supported by experimental data, protocols, and pathway visualizations to facilitate informed decisions in research and development.

Introduction to this compound

Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Neurokinin A(4-10), a C-terminal fragment of NKA, and its trifluoroacetate (B77799) (TFA) salt, are potent and selective agonists for the tachykinin NK2 receptor.[1][2][3] This selectivity makes NKA(4-10) TFA a valuable tool for investigating the physiological and pathological roles of the NK2 receptor across different species. This guide provides a comparative overview of the binding affinity, potency, and efficacy of NKA(4-10) TFA and its analogs in various species, alongside detailed experimental protocols and signaling pathway diagrams.

Data Presentation: Quantitative Comparison of NK2 Receptor Agonists

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of Neurokinin A(4-10) and its analogs at the NK2 receptor in different species. These values are crucial for comparing the relative performance of these compounds and for selecting the appropriate agonist for a specific research model.

Table 1: Comparative Binding Affinity (pKi) of Neurokinin A(4-10) and Analogs at the NK2 Receptor

CompoundHuman (CHO cells)Rat (Fundus)Guinea Pig (Colon)
Neurokinin A(4-10)~7.8~7.5~8.0
[β-Ala⁸]NKA(4-10)~8.5~8.2~8.9
[Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10)~9.2Not ReportedNot Reported
Neurokinin A (NKA)~8.3~8.0~8.5

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.[4][5][6][7]

Table 2: Comparative Functional Potency (pEC50) of Neurokinin A(4-10) and Analogs at the NK2 Receptor

CompoundHuman (CHO cells, Ca²⁺ flux)Rat (Bladder Contraction)Guinea Pig (Bronchoconstriction)
Neurokinin A(4-10)~8.0~7.8~8.2
[β-Ala⁸]NKA(4-10)~9.0~8.5~9.1
[Lys⁵,MeLeu⁹,Nle¹⁰]NKA(4-10)~9.5Not ReportedNot Reported
Neurokinin A (NKA)~8.5~8.1~8.7

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency. Data is compiled from multiple sources and may vary based on the specific functional assay used.[4][5][7][8]

Mandatory Visualization

Signaling Pathways of the NK2 Receptor

The activation of the NK2 receptor by agonists like this compound initiates intracellular signaling cascades primarily through the coupling to Gq and Gs proteins.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G Protein Signaling cluster_second_messengers Second Messengers & Downstream Effects NKA(4-10) This compound NK2R NK2 Receptor NKA(4-10)->NK2R Binds to Gq Gαq NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: NK2 Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of a test compound for the NK2 receptor.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing NK2 Receptors start->prep incubate Incubate Membranes with Radiolabeled Ligand ([³H]-NKA) & Test Compound (NKA(4-10) TFA) prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis (Calculate Ki from IC₅₀) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol is a generalized procedure for determining the binding affinity of a compound for the NK2 receptor using a radiolabeled ligand.[9][10][11][12]

Materials:

  • Cell membranes expressing the NK2 receptor of the desired species.

  • Radiolabeled ligand (e.g., [³H]-Neurokinin A).

  • Unlabeled test compound (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of radiolabeled ligand (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of an unlabeled NK2 receptor ligand.

    • For determining total binding, add only the radiolabeled ligand and buffer.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors, such as the NK2 receptor, by quantifying the accumulation of inositol phosphates.[1][13][14][15]

Materials:

  • Cells expressing the NK2 receptor of the desired species.

  • Assay medium (e.g., HBSS containing 20 mM HEPES).

  • Stimulation buffer (assay medium containing LiCl, an inhibitor of inositol monophosphatase).

  • Test compound (e.g., this compound).

  • IP-One HTRF® assay kit (or similar).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture: Culture cells expressing the NK2 receptor in 96-well plates until they reach the desired confluency.

  • Cell Stimulation:

    • Remove the culture medium and wash the cells with assay medium.

    • Add stimulation buffer containing varying concentrations of the test compound to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the accumulation of inositol monophosphate (IP1).

  • Lysis and Detection:

    • Lyse the cells according to the assay kit instructions.

    • Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate.

    • Incubate at room temperature for the recommended time, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader to measure the fluorescence signal.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Plot the signal as a function of the log concentration of the test compound.

    • Determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a potent and selective NK2 receptor agonist that serves as an invaluable tool in tachykinin research. This guide provides a comparative framework for understanding its activity across different species and in relation to other NK2 receptor agonists. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to support researchers in designing and interpreting their studies, ultimately contributing to a deeper understanding of the role of the NK2 receptor in health and disease. The choice of agonist and experimental model should be carefully considered based on the specific research question and the comparative data presented herein.

References

A Comparative Guide to Validating the Agonist Properties of Neurokinin A (4-10) TFA in Novel Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neurokinin A (4-10) trifluoroacetate (B77799) salt (TFA) with other key Neurokinin 2 (NK2) receptor agonists. The data presented herein is intended to assist researchers in validating the agonist properties of Neurokinin A (4-10) TFA in new experimental models by offering a baseline for its performance and detailed methodologies for its characterization.

Neurokinin A (4-10) is a C-terminal heptapeptide (B1575542) fragment of the tachykinin peptide Neurokinin A (NKA). It acts as a selective agonist for the NK2 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[1][2] The trifluoroacetate salt form is a common preparation for synthetic peptides, ensuring stability and solubility.

Performance Comparison of NK2 Receptor Agonists

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Neurokinin A (4-10) TFA and other relevant NK2 receptor agonists. The data is derived from studies using Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NK2 receptor.

Table 1: Comparative Binding Affinity of NK2 Receptor Agonists

AgonistpKi (Mean ± SEM)Ki (nM)
Neurokinin A8.8 ± 0.11.58
Neurokinin A (4-10) 8.4 ± 0.13.98
[β-Ala8]-NKA(4-10)8.6 ± 0.12.51
[Lys5,MeLeu9,Nle10]-NKA(4-10)9.9 ± 0.10.13
GR 64349Not ReportedNot Reported

Data sourced from radioligand binding assays using [¹²⁵I]-NKA.[3][4]

Table 2: Comparative Functional Potency (Calcium Mobilization) of NK2 Receptor Agonists

AgonistpEC50 (Mean ± SEM)EC50 (nM)
Neurokinin A9.0 ± 0.11.00
Neurokinin A (4-10) 8.7 ± 0.12.00
[β-Ala8]-NKA(4-10)8.9 ± 0.11.26
[Lys5,MeLeu9,Nle10]-NKA(4-10)10.1 ± 0.10.08
GR 643499.27 ± 0.260.54

Data from intracellular calcium mobilization assays in CHO cells expressing the human NK2 receptor.[3][4][5]

Table 3: Comparative Functional Potency (cAMP Accumulation) of NK2 Receptor Agonists

AgonistpEC50 (Mean ± SEM)EC50 (nM)
Neurokinin A8.1 ± 0.17.94
Neurokinin A (4-10) Not ReportedNot Reported
[β-Ala8]-NKA(4-10)9.3 ± 0.10.50
[Lys5,MeLeu9,Nle10]-NKA(4-10)9.2 ± 0.10.63
GR 6434910.66 ± 0.270.02

Data from cAMP accumulation assays in CHO cells expressing the human NK2 receptor.[3][4][5]

Signaling Pathways and Experimental Workflows

To facilitate the design of validation studies, the following diagrams illustrate the primary signaling pathway of the NK2 receptor and a general workflow for characterizing agonist activity.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA_4_10 Neurokinin A (4-10) NK2R NK2 Receptor (GPCR) NKA_4_10->NK2R Binds Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Phosphorylation PKC->ERK ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ERK

Caption: NK2 Receptor Signaling Pathways.

Agonist_Validation_Workflow start Start cell_culture Cell Culture (e.g., CHO-hNK2R) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assays Functional Assays (Determine EC50) cell_culture->functional_assays data_analysis Data Analysis & Comparison binding_assay->data_analysis ca_assay Calcium Mobilization Assay functional_assays->ca_assay ip1_assay Inositol Phosphate (IP1) Accumulation Assay functional_assays->ip1_assay erk_assay ERK Phosphorylation Assay functional_assays->erk_assay ca_assay->data_analysis ip1_assay->data_analysis erk_assay->data_analysis conclusion Conclusion on Agonist Properties data_analysis->conclusion

Caption: Experimental Workflow for Agonist Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of Neurokinin A (4-10) TFA for the NK2 receptor.

  • Cell Preparation: Membranes are prepared from CHO cells stably expressing the human NK2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) is used at a concentration near its Kd value.

  • Procedure:

    • Incubate cell membranes with various concentrations of unlabeled Neurokinin A (4-10) TFA and a fixed concentration of [¹²⁵I]-NKA.

    • Incubate for 60 minutes at room temperature.

    • Separate bound from free radioligand by rapid filtration through GF/C filters.

    • Wash filters with ice-cold assay buffer.

    • Measure radioactivity on the filters using a gamma counter.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of Neurokinin A (4-10) TFA to induce an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

  • Cell Line: CHO cells stably expressing the human NK2 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Procedure:

    • Plate cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Load cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.

    • Wash cells to remove excess dye.

    • Add varying concentrations of Neurokinin A (4-10) TFA to the wells.

    • Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is normalized and plotted against the logarithm of the agonist concentration to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a robust measure of Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite of IP3.

  • Cell Line: CHO cells stably expressing the human NK2 receptor.

  • Assay Principle: This assay often utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, where endogenously produced IP1 competes with a labeled IP1 analog for binding to an anti-IP1 antibody.

  • Procedure:

    • Culture cells in a suitable multi-well plate.

    • Stimulate cells with a range of concentrations of Neurokinin A (4-10) TFA in the presence of LiCl (which inhibits IP1 degradation) for a defined period (e.g., 30-60 minutes) at 37°C.[1]

    • Lyse the cells.

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate).

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: A decrease in the HTRF signal corresponds to an increase in cellular IP1. A standard curve is used to quantify IP1 levels, and the EC50 value for Neurokinin A (4-10) TFA is determined from the dose-response curve.[1]

ERK Phosphorylation Assay

This protocol assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be downstream of both Gq and Gs signaling.

  • Cell Line: CHO cells expressing the human NK2 receptor.

  • Procedure:

    • Grow cells in multi-well plates and serum-starve overnight.

    • Treat cells with various concentrations of Neurokinin A (4-10) TFA for a short period (e.g., 5-10 minutes).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration of the lysates.

    • Analyze phosphorylated ERK (p-ERK) and total ERK levels by Western blotting or a cell-based ELISA.

  • Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the agonist concentration to determine the EC50 value.

References

Safety Operating Guide

Proper Disposal of Neurokinin A(4-10) TFA: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Neurokinin A(4-10) TFA. Adherence to these protocols is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar peptide compounds.

Essential Safety and Handling Precautions

While this compound is not classified as a hazardous substance in its pure form, the trifluoroacetate (B77799) (TFA) salt necessitates careful handling due to the corrosive nature of trifluoroacetic acid. All personnel must adhere to the following personal protective equipment (PPE) standards when handling this compound and its associated waste:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling the lyophilized powder, which can become airborne, work within a fume hood or a ventilated enclosure to prevent inhalation.

Quantitative Data Summary

PropertyDataCitation(s)
Molecular Formula C36H55F3N8O12S[1]
Molecular Weight 880.93 g/mol [1]
Appearance White to off-white solid[2]
Solubility in Water < 0.1 mg/mL (practically insoluble)[1][2]
Melting Point No data available[3]
Acute Toxicity (Oral) No data available[3]
Storage Temperature Powder: -20°C for up to 3 years[1]
In solvent: -80°C for up to 1 year[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure should be followed for all waste streams containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other contaminated lab supplies, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

2. Neutralization of Acidic Waste (if applicable):

  • For liquid waste streams that are acidic due to the presence of TFA, neutralization may be required by your institution's environmental health and safety (EHS) department.

  • If permitted, slowly add a weak base (e.g., sodium bicarbonate solution) to the liquid waste while stirring in a fume hood. Monitor the pH until it is within the neutral range (typically 6-8). This process may generate gas, so it should be done with caution.

3. Final Disposal:

  • Do not dispose of this compound waste down the drain. [4]

  • The collected and properly labeled hazardous waste must be disposed of through your institution's certified hazardous waste management service.[5]

  • This may involve incineration or transfer to a licensed chemical destruction facility.[3]

4. Decontamination of Labware:

  • Reusable labware that has come into contact with this compound should be thoroughly rinsed with an appropriate solvent to remove any residue. The rinsate should be collected as hazardous waste.

  • Following the initial rinse, wash the labware with a suitable laboratory detergent and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Processing cluster_2 Final Disposal Start This compound Waste Generated Solid_Waste Solid Waste (Vials, PPE, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Start->Liquid_Waste Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Waste Container Liquid_Waste->Collect_Liquid Dispose Dispose via Institutional Hazardous Waste Program (e.g., Incineration) Collect_Solid->Dispose Check_pH Check pH of Liquid Waste Collect_Liquid->Check_pH Neutralize Neutralize with Weak Base (if required by EHS) Check_pH->Neutralize pH is acidic Check_pH->Dispose pH is neutral Neutralize->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Neurokinin A(4-10) TFA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Neurokinin A(4-10) TFA

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling peptide compounds in a laboratory setting to ensure personal safety and research integrity.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, strict adherence to proper PPE protocols is essential to minimize exposure. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and accidental splashes.[1][2][3] A face shield is also recommended when there is a significant splash hazard.[2][3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[1][2][3] Consider double-gloving for added protection. Gloves should be removed and replaced immediately if contaminated.[1][3]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential splashes.[1][2][3]
Respiratory Protection Respirator or Fume HoodRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles that can easily become airborne.[1][2] Work should be conducted in a well-ventilated area or under a fume hood.[1][4][5]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.[2]

Handling Lyophilized Peptide:

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2][3]

  • Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[3]

  • After weighing, tightly reseal the container.[3]

  • Work in a designated, clean, and organized laboratory area.[1][6]

Reconstitution:

  • Use high-purity water or a recommended buffer for reconstitution.[6] For peptides that are difficult to dissolve, organic solvents like DMSO may be used for initial dissolution, followed by dilution with an aqueous buffer.[2]

  • Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[3]

Storage:

  • Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed, light-protective container.[3][6][7]

  • Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[3] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional and environmental regulations.[6]

  • Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2]

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[2] Do not pour peptide solutions or reagents into public drains.[6]

  • Disposal Method: One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure TypeFirst-Aid Measures
Inhalation Move the affected individual to fresh air immediately.[1][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[4]
Skin Contact Immediately rinse the affected area with soap and plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing.[4]
Eye Contact Use the nearest eyewash station immediately and continuously flush the eyes for at least 15 minutes while seeking medical attention.[1][4]
Ingestion Rinse the mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.[4]
Spill Evacuate personnel to a safe area.[4] Wear appropriate PPE, including a respirator.[7] Avoid dust formation.[4][7] Sweep up the spilled material, place it in a sealed container for disposal, and clean the area thoroughly.[7] Prevent the chemical from entering drains.[4]

Experimental Protocol: Trifluoroacetate (TFA) Salt Removal

The trifluoroacetic acid (TFA) salt form of peptides, a remnant from synthesis and purification, can be problematic for some biological assays.[8] If necessary, the TFA counter-ion can be exchanged for a more biocompatible one, such as acetate (B1210297) or hydrochloride.

TFA to Hydrochloride (HCl) Exchange Protocol:

  • Dissolution: Dissolve the peptide in a 100 mM HCl solution at a concentration of 1 mg/mL.[9][10]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[9][10]

  • Freezing: Freeze the solution, preferably in liquid nitrogen.[9][10]

  • Lyophilization: Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.[9][10]

  • Repetition: This process may need to be repeated multiple times to achieve the desired level of TFA removal.[10]

TFA to Acetate Exchange Protocol:

  • Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the peptide.[9][10]

  • Elution: Elute the column with a 1M solution of sodium acetate.[9][10]

  • Washing: Wash the column with distilled water to remove excess sodium acetate.[9][10]

  • Peptide Loading: Dissolve the peptide in distilled water and apply it to the column.[9][10]

  • Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[9][10]

  • Lyophilization: Lyophilize the combined peptide-containing fractions to obtain the peptide acetate salt.[9][10]

Workflow for Handling this compound

G cluster_prep Preparation & Receiving cluster_handling Handling & Reconstitution cluster_storage Storage cluster_disposal Disposal A Step 1: Review SDS & Establish Handling Protocol B Step 2: Prepare Designated Workspace & PPE A->B C Step 3: Receive & Inspect This compound B->C D Step 4: Equilibrate to Room Temperature in Desiccator C->D E Step 5: Weigh Lyophilized Powder in Ventilated Area D->E F Step 6: Reconstitute with Appropriate Solvent E->F H Step 8: Store Lyophilized Peptide at -20°C or Colder E->H If not for immediate use G Step 7: Aliquot & Store Solution at -20°C or -80°C F->G I Step 9: Collect All Contaminated Waste in Labeled Container G->I H->I J Step 10: Dispose of Waste Following Institutional Guidelines I->J

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neurokinin A(4-10) TFA
Reactant of Route 2
Neurokinin A(4-10) TFA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。